molecular formula C9H16S4 B026193 Bis(1,3-dithian-2-yl)methane-d2 CAS No. 105479-87-6

Bis(1,3-dithian-2-yl)methane-d2

Cat. No.: B026193
CAS No.: 105479-87-6
M. Wt: 254.5 g/mol
InChI Key: DCJKPLNHQJEQOL-XETGXLELSA-N
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Description

Bis(1,3-dithian-2-yl)methane-d2, also known as Bis(1,3-dithian-2-yl)methane-d2, is a useful research compound. Its molecular formula is C9H16S4 and its molecular weight is 254.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(1,3-dithian-2-yl)methane-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1,3-dithian-2-yl)methane-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKPLNHQJEQOL-XETGXLELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(SCCCS1)CC2(SCCCS2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483966
Record name Bis(1,3-dithian-2-yl)methane-d2
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105479-87-6
Record name 1,3-Dithiane-2-d, 2,2′-methylenebis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105479-87-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1,3-dithian-2-yl)methane-d2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(1,3-dithian-2-yl)methane-d₂

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of bis(1,3-dithian-2-yl)methane-d₂, a deuterated analog of a versatile synthetic building block. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the synthetic methodology, the underlying chemical principles, and practical, field-tested insights.

Introduction: The Significance of Deuterated Dithianes

1,3-Dithianes are powerful tools in modern organic synthesis, primarily serving as masked acyl anion equivalents.[1] Their ability to undergo umpolung (polarity reversal) of a carbonyl carbon from an electrophile to a nucleophile has been instrumental in the construction of complex molecular architectures.[2] The introduction of deuterium at specific molecular positions can significantly alter the metabolic fate and pharmacokinetic properties of drug candidates, a strategy of growing importance in pharmaceutical research.[3][4]

Bis(1,3-dithian-2-yl)methane, with its central methylene bridge, presents a unique scaffold. The protons on this bridge are flanked by four sulfur atoms, rendering them significantly more acidic than typical methylene protons. This enhanced acidity provides a strategic handle for selective deprotonation and subsequent deuteration. This guide will detail a robust two-step approach for the synthesis of bis(1,3-dithian-2-yl)methane-d₂: first, the preparation of the non-deuterated parent compound, followed by a highly efficient base-mediated deuterium exchange.

Synthetic Strategy and Mechanistic Rationale

The synthesis of bis(1,3-dithian-2-yl)methane-d₂ is predicated on the exceptional acidity of the C-H bonds at the 2-position of the 1,3-dithiane ring system. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Part 1: Synthesis of Precursor cluster_step2 Part 2: Deuteration A 1,3-Propanedithiol C Bis(1,3-dithian-2-yl)methane A->C Acid Catalyst B 1,1,3,3-Tetramethoxypropane B->C D Bis(1,3-dithian-2-yl)methane F Dilithiated Intermediate D->F Deprotonation E n-Butyllithium (n-BuLi) E->F H Bis(1,3-dithian-2-yl)methane-d₂ F->H Quenching G Deuterium Oxide (D₂O) G->H

Figure 1: Overall synthetic workflow for bis(1,3-dithian-2-yl)methane-d₂.

Part 1: Synthesis of Bis(1,3-dithian-2-yl)methane

The parent compound, bis(1,3-dithian-2-yl)methane, is conveniently synthesized via the acid-catalyzed reaction of 1,3-propanedithiol with a suitable one-carbon electrophile.[5] While various formaldehyde equivalents can be used, 1,1,3,3-tetramethoxypropane offers a practical and efficient option, serving as a malondialdehyde precursor which, under acidic conditions, effectively yields the desired bridged product. This reaction is a double thioacetalization.

Part 2: Deprotonation and Deuteration

The core of the isotopic labeling lies in the deprotonation of the central methylene bridge of bis(1,3-dithian-2-yl)methane. The inductive effect of the four sulfur atoms significantly acidifies these protons, allowing for their facile removal by a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation, as it cleanly and quantitatively generates the corresponding carbanion.[2][6]

The resulting dilithiated intermediate is a potent nucleophile. To install the deuterium atoms, this intermediate is quenched with a suitable deuterium source. Deuterium oxide (D₂O) is an inexpensive and highly effective electrophilic deuterium source for this purpose. The reaction is typically performed at low temperatures to minimize potential side reactions.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-Propanedithiol≥98%Sigma-Aldrich-
1,1,3,3-Tetramethoxypropane≥98%Sigma-Aldrich-
Boron trifluoride etherateRedistilledSigma-AldrichHandle in a fume hood.
ChloroformReagent GradeFisher Scientific-
MethanolAnhydrousFisher Scientific-
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDistill from sodium/benzophenone.
Deuterium oxide (D₂O)99.9 atom % DSigma-Aldrich-
Diethyl etherAnhydrousFisher Scientific-
Saturated aq. NH₄Cl--For quenching.
Anhydrous MgSO₄--For drying.
Protocol 1: Synthesis of Bis(1,3-dithian-2-yl)methane

This procedure is adapted from established methods for preparing 1,3-dithianes.[7]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chloroform (200 mL) and 1,3-propanedithiol (10.8 g, 0.1 mol).

  • Catalyst Addition: Cool the solution in an ice bath and add boron trifluoride etherate (1.4 g, 0.01 mol) dropwise.

  • Reagent Addition: From the dropping funnel, add a solution of 1,1,3,3-tetramethoxypropane (8.2 g, 0.05 mol) in chloroform (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by slowly adding water (100 mL). Separate the organic layer, and wash it sequentially with 10% aqueous NaOH (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from methanol to yield bis(1,3-dithian-2-yl)methane as a white crystalline solid. Expected yield: 80-90%.

Protocol 2: Synthesis of Bis(1,3-dithian-2-yl)methane-d₂

CAUTION: This procedure involves pyrophoric n-butyllithium and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Deuteration_Protocol cluster_setup Step 1: Reaction Setup cluster_deprotonation Step 2: Deprotonation cluster_quench Step 3: Deuteration (Quench) cluster_workup Step 4: Workup & Isolation A Dissolve Bis(1,3-dithian-2-yl)methane in anhydrous THF B Cool to -40 °C under Argon A->B C Add n-BuLi (2.2 equiv) dropwise B->C D Stir for 2 hours at -20 °C C->D E Cool to -78 °C D->E F Add D₂O (excess) dropwise E->F G Warm to room temperature F->G H Add saturated aq. NH₄Cl G->H I Extract with diethyl ether H->I J Dry organic layer (MgSO₄) I->J K Purify by column chromatography or recrystallization J->K

Figure 2: Step-by-step experimental workflow for the deuteration step.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve bis(1,3-dithian-2-yl)methane (2.52 g, 0.01 mol) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to -40 °C using an acetone/dry ice bath.

  • Deprotonation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 0.022 mol, 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -30 °C. A color change may be observed.

  • Stirring: After the addition is complete, move the flask to a -20 °C bath (e.g., CCl₄/dry ice) and stir for 2 hours to ensure complete formation of the dianion.

  • Deuteration: Cool the reaction mixture to -78 °C (acetone/dry ice bath) and quench by the dropwise addition of deuterium oxide (D₂O, 2 mL, excess).

  • Warming: Allow the reaction mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from methanol to afford bis(1,3-dithian-2-yl)methane-d₂ as a white solid. Expected yield: >95%. Deuterium incorporation is expected to be >98% as determined by ¹H NMR and Mass Spectrometry.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

  • ¹H NMR Spectroscopy: Successful synthesis of the precursor will show a characteristic triplet for the central CH₂ protons. After deuteration, the disappearance or significant reduction of this signal provides direct evidence of successful deuterium incorporation.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the final product, which should be two mass units higher than the starting material (C₉H₁₄D₂S₄, MW: 254.50).

  • Melting Point: The melting point of the synthesized bis(1,3-dithian-2-yl)methane should be sharp and consistent with literature values. The deuterated analog is expected to have a very similar melting point.

Conclusion

This guide provides a scientifically grounded and practical approach for the synthesis of bis(1,3-dithian-2-yl)methane-d₂. The methodology leverages the well-established chemistry of 1,3-dithianes, specifically the acidity of the C2 protons, to achieve highly efficient and selective deuterium labeling.[6] By following the detailed protocols and understanding the underlying principles, researchers can reliably produce this valuable isotopically labeled compound for applications in mechanistic studies, metabolic profiling, and as a building block in drug discovery programs.

References

  • Nakata, M. 1,3-Dithianes. Science of Synthesis, 2007, 30, 297-368.
  • Nayak, S. K., et al. Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. Chemistry – An Asian Journal, 2021, 16(18), 2536-2554. Available from: [Link]

  • Kuyper, L. F., et al. Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(8), 523-525. Available from: [Link]

  • Singh, V., et al. Synthesis of various BIMs using 1,3-dithiane as the methylene source. ResearchGate, 2022. Available from: [Link]

  • Yus, M., et al. The role of 1,3-dithianes in natural product synthesis. University of Windsor Scholarship at UWindsor, 2011. Available from: [Link]

  • Vedejs, E., & Fuchs, P. L. Improved aldehyde synthesis from 1,3-dithianes. The Journal of Organic Chemistry, 1971, 36(2), 366-368. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

  • Organic Syntheses. 1,3-dithiane. Organic Syntheses, Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Available from: [Link]

  • PubMed. One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. The Journal of Organic Chemistry, 2022, 87(21), 14930-14939. Available from: [Link]

  • Smith, K., et al. Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 2021, 197(1), 58-64. Available from: [Link]

  • ResearchGate. Preparation of various deuterated compounds. Available from: [Link]

  • Szabo, T., et al. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 2022, 27(3), 633. Available from: [Link]

  • ResearchGate. 2‐Lithio‐1,3‐dithiane. Available from: [Link]

  • Scribd. Chemistry of 1,3-Dithiane. Available from: [Link]

Sources

Illuminating the Corey-Seebach Reaction: A Technical Guide to its Mechanism with Deuterated Substrates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Polarity Inversion in Carbon-Carbon Bond Formation

The Corey-Seebach reaction stands as a cornerstone in the edifice of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds through the concept of "umpolung" or polarity inversion.[1][2][3][4] Developed by E.J. Corey and Dieter Seebach, this reaction allows for the transformation of an electrophilic aldehyde carbonyl group into a nucleophilic acyl anion equivalent.[3][4] This is achieved through the formation of a 1,3-dithiane, which, upon deprotonation, generates a stabilized carbanion that can react with a variety of electrophiles.[1][2][3] The subsequent hydrolysis of the resulting substituted dithiane regenerates the carbonyl functionality, yielding ketones, α-hydroxy ketones, and other valuable structures that are often challenging to synthesize via traditional methods.[2][4]

This in-depth technical guide will delve into the mechanism of the Corey-Seebach reaction, with a particular focus on the insights gained from studies employing deuterated substrates. By examining the kinetic isotope effects (KIE) and the fate of deuterium labels throughout the reaction sequence, we can gain a more nuanced understanding of the rate-determining steps and the intricate dance of electrons that governs this synthetically vital transformation.

The Canonical Mechanism: A Step-by-Step Overview

The Corey-Seebach reaction can be dissected into three primary stages: dithiane formation, deprotonation and alkylation, and deprotection (hydrolysis).

Part 1: Dithiane Formation - Masking the Carbonyl

The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically accomplished by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[5]

Aldehyde R-CHO Hemithioacetal R-CH(OH)(S(CH2)3SH) Aldehyde->Hemithioacetal + HS(CH2)3SH, H+ Propanedithiol HS(CH2)3SH Acid H+ Thionium R-CH+(S(CH2)3SH) Hemithioacetal->Thionium - H2O Dithiane 1,3-Dithiane Thionium->Dithiane Intramolecular cyclization

Caption: Formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol.

The acidic proton at the C-2 position of the 1,3-dithiane is now significantly more acidic (pKa ≈ 31) than the aldehydic proton, a consequence of the ability of the adjacent sulfur atoms to stabilize the resulting carbanion.[1] This enhanced acidity is the lynchpin of the Corey-Seebach reaction.

Part 2: Deprotonation and Alkylation - The Nucleophilic Attack

Treatment of the 1,3-dithiane with a strong base, typically n-butyllithium (n-BuLi), at low temperatures results in the formation of the 2-lithio-1,3-dithiane.[1][2] This species acts as a potent nucleophile, readily attacking a wide range of electrophiles.

Dithiane 1,3-Dithiane LithioDithiane 2-Lithio-1,3-dithiane Dithiane->LithioDithiane + n-BuLi nBuLi n-BuLi Electrophile E+ AlkylatedDithiane 2-Substituted-1,3-dithiane LithioDithiane->AlkylatedDithiane + E+

Caption: Deprotonation of the 1,3-dithiane and subsequent alkylation.

The choice of electrophile is broad and includes alkyl halides, epoxides, ketones, and acyl halides, leading to a diverse array of products after the final deprotection step.[2][4]

Part 3: Deprotection - Unveiling the Carbonyl

The final step is the hydrolysis of the 2-substituted-1,3-dithiane to regenerate the carbonyl group. This step often requires specific reagents to overcome the stability of the thioacetal. Common methods include the use of mercury(II) salts, oxidative cleavage, or other electrophilic reagents that facilitate the removal of the dithiane moiety.[1]

Probing the Mechanism with Deuterated Substrates

The use of deuterium as an isotopic label provides a powerful tool for elucidating the finer details of a reaction mechanism. This is primarily achieved through the study of kinetic isotope effects (KIE), where the rate of a reaction with a deuterated substrate is compared to that of its non-deuterated counterpart.

Deuterium Exchange at the C-2 Position: Confirming Carbanion Formation

A foundational experiment that underscores the acidity of the C-2 proton involves a simple deuterium exchange. Treatment of a 1,3-dithiane with a strong base like n-BuLi, followed by quenching with deuterium oxide (D₂O), results in the incorporation of deuterium at the C-2 position. This straightforward experiment provides unequivocal evidence for the formation of the 2-lithio-1,3-dithiane intermediate.

A protocol for confirming the formation of the lithiated species involves taking a small aliquot of the reaction mixture and quenching it with deuterium oxide.[6] Subsequent ¹H NMR analysis will show a diminished signal for the C-2 protons, confirming the successful generation of the nucleophile.[6]

Kinetic Isotope Effect in the Deprotection Step: Insights into the Rate-Determining Step

The hydrolysis of the 2-substituted-1,3-dithiane is a critical step, and understanding its mechanism is key to optimizing reaction conditions. Studies on the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes have utilized deuterated solvents to probe the mechanism.[7][8]

When the hydrolysis is carried out in a deuterated solvent such as D₂O with a strong acid like perchloric acid, a solvent isotope effect (SIE) can be observed.[7][9] If the rate of the reaction changes significantly in the deuterated solvent compared to the non-deuterated solvent, it suggests that the solvent is involved in the rate-determining step.

For the acid-catalyzed hydrolysis of thioacetals, the generally accepted mechanism involves a pre-equilibrium protonation of one of the sulfur atoms, followed by the rate-determining cleavage of the C-S bond to form a sulfur-stabilized carbocation (a thionium ion). This is then captured by water to eventually yield the carbonyl compound.

A study on the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in a dioxane-water mixture containing perchloric acid investigated the effect of using a deuterated solvent.[7] The observation of a solvent isotope effect in such a system provides evidence for the involvement of a proton transfer step in the rate-determining part of the reaction.[9] Depending on the specific substrate and reaction conditions, the mechanism can shift.[7] For more reactive dithianes, an A-SE2 mechanism is proposed, while for less reactive ones, an A2-like mechanism is suggested.[7] An inverse isotope effect (kH/kD < 1), where the reaction is faster in the deuterated solvent, can sometimes be observed in reactions with a pre-equilibrium protonation step.[9] This is because D₃O⁺ is a stronger acid than H₃O⁺.

Experimental Protocols

Protocol 1: Synthesis of 2-Deuterio-1,3-dithiane

This protocol outlines the preparation of a deuterated dithiane, which can then be used in subsequent Corey-Seebach reactions to trace the fate of the deuterium label.

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Deuterium oxide (D₂O)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 1,3-dithiane (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe.

  • Stir the resulting solution at -20 °C for 2 hours.

  • Quench the reaction by the dropwise addition of D₂O (2.0 eq).

  • Allow the reaction mixture to warm to room temperature.

  • Add diethyl ether and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-deuterio-1,3-dithiane.

  • Confirm the incorporation of deuterium by ¹H NMR and mass spectrometry.

Protocol 2: Corey-Seebach Reaction with a Deuterated Substrate and Electrophile

This protocol details a representative Corey-Seebach reaction using the prepared 2-deuterio-1,3-dithiane and an alkyl halide electrophile.

Materials:

  • 2-Deuterio-1,3-dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

Procedure:

  • Lithiation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-deuterio-1,3-dithiane (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add n-BuLi (1.1 eq) and stir for 2 hours at this temperature.

  • Alkylation: Add the alkyl halide (1.0 eq) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is the 2-deuterio-2-alkyl-1,3-dithiane.

  • Deprotection: Dissolve the crude 2-deuterio-2-alkyl-1,3-dithiane in a mixture of acetonitrile and water (9:1).

  • Add calcium carbonate (2.2 eq) followed by mercury(II) chloride (2.2 eq).

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.

  • Concentrate the filtrate and purify the resulting ketone by column chromatography.

  • The final product can be analyzed by mass spectrometry to confirm the retention or loss of the deuterium label, providing further mechanistic insight.

Data Summary

Mechanistic ProbeObservationImplication
Deuterium Quenching Incorporation of deuterium at the C-2 position of the 1,3-dithiane after treatment with a strong base and D₂O.Confirms the formation of the 2-lithio-1,3-dithiane carbanion.
Solvent Isotope Effect (SIE) on Hydrolysis Change in the rate of hydrolysis of the 2-substituted-1,3-dithiane when the reaction is performed in a deuterated solvent (e.g., D₂O).Indicates that proton transfer from the solvent is involved in the rate-determining step of the deprotection process.

Conclusion: A Deeper Understanding Through Isotopic Labeling

The use of deuterated substrates has been instrumental in refining our understanding of the Corey-Seebach reaction mechanism. The simple act of deuterium exchange at the C-2 position provides concrete proof of the formation of the key nucleophilic intermediate. Furthermore, kinetic isotope effect studies, particularly solvent isotope effects on the final hydrolysis step, have shed light on the nature of the rate-determining processes involved in unmasking the final carbonyl product. This detailed mechanistic knowledge, gleaned from isotopic labeling studies, is not merely of academic interest. For researchers, scientists, and drug development professionals, a thorough grasp of the reaction mechanism allows for more rational optimization of reaction conditions, troubleshooting of unexpected outcomes, and the confident application of this powerful synthetic tool in the construction of complex and biologically active molecules. The principles outlined in this guide provide a framework for leveraging isotopic labeling to further probe and understand a wide range of organic transformations.

References

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  • PubMed. (2014, May 15). Synthesis of isotopically labeled 1,3-dithiane. [Link]

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  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. [Link]

  • National Center for Biotechnology Information. (n.d.). LOCATING THE RATE-DETERMINING STEP(S) FOR THREE-STEP HYDROLASE-CATALYZED REACTIONS WITH DYNAFIT. [Link]

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physical properties of deuterated dithiane compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Deuterated Dithiane Compounds: Physical Properties, Stereoelectronic Effects, and Synthetic Methodologies

Executive Summary

Deuterated 1,3-dithianes—specifically 1,3-dithiane-d2 and 2-deuterio-1,3-dithiane—are highly specialized synthons utilized in advanced organic synthesis, isotopic labeling studies, and mechanistic elucidations[1]. Serving as protected formaldehyde anion equivalents, these compounds are foundational to Corey-Seebach umpolung (polarity reversal) chemistry. This whitepaper provides a rigorous analysis of the physical properties, unique stereoelectronic phenomena (such as the reverse Perlin effect), and validated laboratory protocols for synthesizing and characterizing deuterated dithianes.

Macroscopic Physical Properties

The substitution of hydrogen for deuterium at the C2 position of 1,3-dithiane induces subtle but measurable shifts in its physical properties. Because deuterium has twice the mass of protium, it lowers the zero-point energy of the molecule. While this has a profound effect on reaction kinetics, its impact on bulk macroscopic properties is marginal but predictable.

Table 1: Comparative Physical Properties of 1,3-Dithiane and 1,3-Dithiane-d2

Property1,3-Dithiane (Protio)1,3-Dithiane-d2 (Deuterio)Causality / Technical Note
Molecular Weight 120.24 g/mol 122.25 g/mol Addition of two neutrons at the C2 position.
Melting Point 53.6 – 54.0 °C[2]~54 – 55 °CSlight increase due to stronger intermolecular dispersion forces caused by reduced zero-point energy.
Boiling Point 190 – 192 °C[2]~191 – 193 °CIsotopic mass effect slightly lowers vapor pressure, raising the boiling point.
Density 1.12 g/cm³[2]~1.14 g/cm³Increased mass within an identical molar volume.
Partition Coefficient (LogP) 1.87[2]1.87Lipophilicity remains largely unchanged; highly relevant for tracking metabolic stability in drug design.

Spectroscopic Signatures and Vibrational Shifts

The most profound physical changes upon deuteration are observed in the compound's spectroscopic properties, which serve as the primary methods for structural validation.

  • Infrared (IR) Spectroscopy: According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass. The C-H stretching frequency in standard 1,3-dithiane occurs around 2900 cm⁻¹. Upon deuteration, the heavier mass of the deuterium atom causes the C-D stretch to shift significantly to the lower energy region of ~2045 cm⁻¹[3]. This distinct spectral window is free from most organic functional group interferences, making deuterated dithianes excellent IR probes.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the characteristic C2 proton signal (~3.8 ppm) disappears upon complete deuteration. In ¹³C NMR, the C2 carbon signal undergoes a dramatic transformation. Instead of a sharp singlet, the C2 carbon couples with the spin-1 deuterium nucleus, splitting into a 1:1:1 triplet with a coupling constant (

    
    ) of approximately 20–25 Hz.
    

Stereoelectronic Dynamics: The Reverse Perlin Effect

One of the most fascinating physical properties of 1,3-dithiane and its deuterated analogues is its stereoelectronic behavior, specifically the reverse Perlin effect[4].

In standard six-membered oxygen heterocycles (like 1,3-dioxane), the Perlin effect dictates that the one-bond carbon-hydrogen coupling constant for the axial bond is smaller than that of the equatorial bond (


). However, 1,3-dithiane exhibits a genuine reverse Perlin effect (

)[4].

Causality: The carbon-sulfur (C-S) bonds in dithiane are significantly longer (~1.8 Å) than standard C-O bonds. This elongation distorts the chair conformation, altering the dihedral angles. This geometric distortion dramatically increases the orbital overlap between the equatorial C-H (or C-D) bonding orbital (


) and the adjacent C-S antibonding orbital (

)[4]. This hyperconjugative interaction drains electron density from the equatorial C-H/C-D bond, decreasing its s-character and consequently lowering its coupling constant relative to the axial bond.

Perlin A 1,3-Dithiane Ring B Long C-S Bonds (~1.8 Å) A->B C Ring Distortion & Angle Shift B->C D Hyperconjugation (σ_C-Heq → σ*_C-S) C->D E Decreased s-character in Equatorial Bond D->E F Reverse Perlin Effect (1J_C-Hax > 1J_C-Heq) E->F

Fig 1. Logical flow of stereoelectronic interactions causing the reverse Perlin effect in dithianes.

Kinetic Isotope Effects and Photoremoval

Deuterated dithianes are critical for studying reaction mechanisms via the Kinetic Isotope Effect (KIE). Because the C-D bond has a lower zero-point energy than the C-H bond, more activation energy is required to cleave it[5]. If the deprotonation of the dithiane C2 position is the rate-determining step in a reaction, substituting protium with deuterium will result in a primary kinetic isotope effect, measurably slowing the reaction rate.

Furthermore, dithianes are utilized as photoremovable protecting groups. Under UV irradiation and in the presence of triplet sensitizers, dithianes undergo rapid electron transfer to form a distonic radical cation, leading to C-S bond cleavage and the regeneration of the parent carbonyl compound[6]. The presence of deuterium at the C2 position can subtly stabilize these radical intermediates, providing a longer-lived species for transient absorption spectroscopy studies.

Experimental Protocol: Synthesis of 2-Deuterio-1,3-dithiane

To ensure high isotopic purity, the synthesis of 2-deuterio-1,3-dithiane relies on the quantitative generation of a 2-lithio-1,3-dithiane intermediate, followed by an aggressive quench with deuterium oxide (D₂O)[5].

Self-Validating System: This protocol incorporates a self-validating step. If ambient moisture is present in the reaction vessel, protio-dithiane will regenerate instead of the deuterated product. The success of the deuteration (verified via NMR) is directly proportional to the stringency of the anhydrous conditions utilized.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of Argon. Add 1,3-dithiane (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach –78 °C. Causality: Cryogenic temperatures are mandatory to prevent the highly nucleophilic 2-lithio-1,3-dithiane from undergoing unwanted side reactions, such as self-condensation or ring-opening.

  • Metalation: Dropwise, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv). Stir for 1.5 hours at –78 °C. Causality: The C2 protons are uniquely acidic (pKa ~31) because the resulting carbanion is stabilized by the polarizability and d-orbital participation of the adjacent sulfur atoms.

  • Isotopic Quench: Rapidly inject an excess of D₂O (5.0 equiv, 99.9% D). Causality: The localized carbanion acts as a hard nucleophile, instantly abstracting a deuterium atom from D₂O to form the C-D bond[5].

  • Workup: Allow the mixture to warm to room temperature. Dilute with diethyl ether and partition with brine. Extract the aqueous layer twice with ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Verification: Analyze the crude product via ¹H NMR. The integration of the C2 proton signal (~3.8 ppm) should be <5%, confirming >95% deuterium incorporation.

Workflow N1 1,3-Dithiane (Starting Material) N2 n-BuLi, THF, -78°C (Deprotonation) N1->N2 N3 2-Lithio-1,3-dithiane (Umpolung Intermediate) N2->N3 N4 D2O Quench (Deuteration) N3->N4 N5 2-Deuterio-1,3-dithiane (Isotopically Labeled Product) N4->N5

Fig 2. Step-by-step synthesis workflow for 2-deuterio-1,3-dithiane via carbanion intermediate.

References

  • MedChemExpress. "formaldehyde | MedChemExpress (MCE) Life Science Reagents." 1

  • Environmental Protection Agency (EPA). "1,3-Dithiane Properties - EPA." 2

  • The Journal of Organic Chemistry. "The Journal of Organic Chemistry 1975 Volume 40 No.22." 3

  • PubMed / Journal of Organic Chemistry. "Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?" 4

  • Academia.edu / Journal of Organic Chemistry. "Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group." 6

  • RSC Publishing. "Chapter 3: Labelling with Deuterium and Tritium - Books." 5

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isotopic labeling with bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isotopic Labeling with Bis(1,3-dithian-2-yl)methane-d2

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of bis(1,3-dithian-2-yl)methane-d2, a specialized reagent for introducing a deuterated methylene (-CD2-) group into target molecules. Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of modern drug discovery and development, enabling precise investigations into metabolic stability, reaction mechanisms, and pharmacokinetic profiles. This document offers researchers, scientists, and drug development professionals the foundational knowledge and detailed protocols required to effectively utilize this powerful synthetic tool. We will explore the underlying principles of dithiane chemistry, the rationale for deuterium labeling, step-by-step synthetic procedures, and practical applications, all grounded in established scientific literature.

Introduction: The Strategic Role of Deuterium in Drug Development

In pharmaceutical research, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling offers a precise method to track molecules within biological systems.[1] Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly strategic tool.[1]

The substitution of hydrogen with deuterium can have a profound impact on a molecule's properties, primarily through the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions where C-H bond cleavage is the rate-determining step to proceed more slowly.[2] This principle is expertly exploited in drug design to:

  • Enhance Metabolic Stability: By replacing hydrogens at metabolically vulnerable positions ("soft spots") with deuterium, the rate of enzymatic breakdown, often by cytochrome P450 (CYP) enzymes, can be significantly reduced.[2] This can increase the drug's half-life and bioavailability.[2][3]

  • Reduce Toxic Metabolite Formation: Slowing down specific metabolic pathways can decrease the formation of harmful reactive metabolites, improving the overall safety profile of a drug.[2]

  • Elucidate Metabolic Pathways: The KIE can be used to identify which enzymes are responsible for a drug's metabolism, which is crucial for predicting drug-drug interactions.[2]

  • Serve as Internal Standards: Deuterated analogues of a drug are the gold standard for internal standards in quantitative bioanalysis by mass spectrometry (LC-MS), as they co-elute with the analyte but are distinguishable by their mass.

Bis(1,3-dithian-2-yl)methane-d2 serves as a specialized building block, a "masked" or protected form of a deuterated formaldehyde dianion equivalent, allowing for the precise insertion of a -CD2- group into a wide array of molecular scaffolds.

The Chemistry of Dithianes: Umpolung Reactivity

The utility of bis(1,3-dithian-2-yl)methane is rooted in the concept of "Umpolung" or polarity inversion, a strategy pioneered by E.J. Corey and Dieter Seebach.[4][5] Typically, a carbonyl carbon is electrophilic. However, by converting an aldehyde or its equivalent into a 1,3-dithiane, the corresponding carbon atom can be rendered nucleophilic.

The protons on the carbon atom situated between the two sulfur atoms (the C2 position) are significantly more acidic than typical methylene protons. This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. Treatment with a strong base, such as n-butyllithium (n-BuLi), readily removes a proton to generate a 2-lithio-1,3-dithiane, a potent nucleophile.[4][5] This nucleophile can then react with a wide range of electrophiles to form new carbon-carbon bonds.[4][5]

In bis(1,3-dithian-2-yl)methane, the central methylene protons are flanked by four sulfur atoms across two dithiane rings, making them particularly acidic and easy to replace with deuterium.

Synthesis and Characterization of Bis(1,3-dithian-2-yl)methane-d2

The preparation of the target deuterated reagent is a two-stage process: first, the synthesis of the non-deuterated precursor, followed by a highly efficient H/D exchange to install the deuterium atoms.

Stage 1: Synthesis of Bis(1,3-dithian-2-yl)methane

The precursor is synthesized via the acid-catalyzed reaction of 1,3-propanedithiol with a suitable malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane.[6]

Synthesis_Precursor cluster_product Product TMOP 1,1,3,3-Tetramethoxypropane reagents_plus + PDT 1,3-Propanedithiol (2 eq.) BDM Bis(1,3-dithian-2-yl)methane reagents_plus->BDM  H⁺ (cat.)  Solvent (e.g., CHCl₃)  - MeOH

Caption: Synthesis of the non-deuterated precursor.

Protocol 1: Synthesis of Bis(1,3-dithian-2-yl)methane

  • Materials: 1,1,3,3-tetramethoxypropane, 1,3-propanedithiol, concentrated hydrochloric acid (HCl), chloroform (CHCl₃), anhydrous magnesium sulfate (MgSO₄), methanol (MeOH).

  • Procedure:

    • To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in chloroform, add 1,3-propanedithiol (2.1 eq).

    • Cool the mixture in an ice bath and add a catalytic amount of concentrated HCl dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the resulting crude solid from a suitable solvent system (e.g., methanol) to yield pure bis(1,3-dithian-2-yl)methane as a white solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure it is suitable for the subsequent deuteration step.

Stage 2: Deuteration via H/D Exchange

The acidic protons of the central methylene bridge are selectively replaced with deuterium by deprotonation with a strong base followed by quenching with a deuterium source, typically deuterium oxide (D₂O).

Deuteration_Workflow Start Bis(1,3-dithian-2-yl)methane Deprotonation 1. Add n-BuLi (2.2 eq) THF, -78 °C to 0 °C Start->Deprotonation Quench 2. Quench with D₂O Deprotonation->Quench End Bis(1,3-dithian-2-yl)methane-d₂ Quench->End

Caption: Workflow for the deuteration of the precursor.

Protocol 2: Synthesis of Bis(1,3-dithian-2-yl)methane-d2

  • Materials: Bis(1,3-dithian-2-yl)methane, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, solution in hexanes), deuterium oxide (D₂O), saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve bis(1,3-dithian-2-yl)methane (1.0 eq) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (2.2 eq) dropwise via syringe. A color change (e.g., to yellow/orange) typically indicates the formation of the dianion.

    • After the addition is complete, allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour.

    • Cool the solution back to -78 °C and quench the reaction by the slow, dropwise addition of D₂O (excess, >5 eq).

    • Allow the mixture to warm to room temperature.

    • Quench further by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization as needed.

  • Self-Validation & Characterization:

    • ¹H NMR: The most critical characterization technique. Successful deuteration will be confirmed by the complete disappearance of the singlet corresponding to the central -CH₂- protons in the starting material.

    • MS: Mass spectrometry will show a molecular ion peak (M+) that is two mass units higher than the starting material, confirming the incorporation of two deuterium atoms.

    • ¹³C NMR: The signal for the central carbon (-CD₂-) will appear as a triplet due to C-D coupling.

Compound Formula MW ¹H NMR (CDCl₃, δ ppm) MS (EI)
Bis(1,3-dithian-2-yl)methaneC₉H₁₆S₄252.49~3.8 (t, 2H), ~3.5 (s, 2H, central CH₂), ~2.9 (m, 8H), ~2.1 (m, 4H)m/z 252 (M⁺)
Bis(1,3-dithian-2-yl)methane-d₂C₉H₁₄D₂S₄254.50~3.8 (t, 2H), Signal at ~3.5 ppm absent, ~2.9 (m, 8H), ~2.1 (m, 4H)m/z 254 (M⁺)
Table 1: Expected Characterization Data. Note: NMR shifts are approximate.

Application: Isotopic Labeling of Target Molecules

Once synthesized, bis(1,3-dithian-2-yl)methane-d2 can be used as a nucleophilic building block to introduce a deuterated methylene group. The general workflow involves deprotonation of one of the dithiane C-H protons to generate a monoanion, which then attacks an electrophile.

Application_Workflow

Caption: General workflow for isotopic labeling using the title reagent.

Protocol 3: Representative Labeling of an Electrophile (e.g., an Alkyl Halide)

  • Materials: Bis(1,3-dithian-2-yl)methane-d₂ (1.0 eq), anhydrous THF, n-BuLi (1.1 eq), alkyl halide (R-X, 1.0 eq), deprotection reagents (e.g., N-iodosuccinimide (NIS), or mercury(II) chloride/calcium carbonate).

  • Procedure:

    • Anion Formation: Under an inert atmosphere, dissolve bis(1,3-dithian-2-yl)methane-d₂ in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -40 °C to generate the monoanion.

    • Alkylation: Cool the solution back to -78 °C and add a solution of the electrophile (R-X) in THF dropwise.

    • Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor by TLC.

    • Quench the reaction with water and perform a standard aqueous workup and extraction. Purify the resulting labeled dithiane intermediate by column chromatography.

    • Deprotection: The dithiane group can be hydrolyzed back to a carbonyl group under various conditions. A common modern method involves using N-iodosuccinimide (NIS) in aqueous acetone.[4] This step unmasks the ketone and releases the second dithiane group.

    • Purify the final deuterated ketone product by column chromatography.

  • Causality and Field Insights:

    • Temperature Control: The initial deprotonation is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. Warming to -40 °C or higher can be necessary to ensure complete anion formation.

    • Choice of Electrophile: This reaction is highly versatile and works well with primary alkyl halides and epoxides.[5]

    • Deprotection Method: The choice of deprotection reagent is critical. While classic methods often used mercury salts, these are highly toxic.[5] Modern methods using reagents like NIS or bis(trifluoroacetoxy)iodobenzene are often preferred for their milder conditions and lower toxicity.[4] The specific conditions must be optimized for the substrate to avoid degradation of other functional groups.

Conclusion and Future Outlook

Bis(1,3-dithian-2-yl)methane-d2 is a highly valuable, albeit specialized, reagent for synthetic and medicinal chemists. It provides a direct and reliable method for the introduction of a deuterated methylene unit, a motif of significant interest for modulating drug metabolism and for creating high-purity internal standards for bioanalytical assays. The synthetic route, based on the robust and well-documented Corey-Seebach reaction, is accessible and scalable. As the strategic application of deuteration in drug design continues to expand, the demand for such precisely labeled building blocks will undoubtedly grow, paving the way for the development of safer and more effective pharmaceuticals.

References

  • Gao, H., et al. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(21), 6549. Available at: [Link]

  • Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. Available at: [Link]

  • Pirnot, M. T., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 527-529. Available at: [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available at: [Link]

  • Scott, P. J. H. (2020). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 19, 285-306. Available at: [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Available at: [Link]

  • Jin, T-S., et al. (2005). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 17(2), 1117-1120. Available at: [Link]

  • SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

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structure elucidation of bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of bis(1,3-Dithian-2-yl)methane-d2

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive , an isotopically labeled compound valuable in synthetic chemistry and mechanistic studies. Moving beyond a simple recitation of methods, this document details the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the synergistic logic required to assemble a self-validating structural proof. We will explore the strategic application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC), and reference to X-ray crystallography of the parent compound. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex organic molecules.

Introduction and Synthetic Strategy

Bis(1,3-dithian-2-yl)methane is a sulfur-containing heterocyclic compound, notable for its role as a versatile building block in organic synthesis. The two 1,3-dithiane rings act as protected carbonyl groups, which can be unmasked under specific conditions.[1] The introduction of a deuterium label (d2) at the central methylene bridge creates a valuable tool for tracing reaction mechanisms, understanding kinetic isotope effects, or as an internal standard in quantitative mass spectrometry.

Synthesis Overview

The parent compound, bis(1,3-dithian-2-yl)methane (C₉H₁₆S₄), can be synthesized via the condensation reaction of 1,3-propanedithiol with a suitable three-carbon electrophile. One established route involves the reaction of 1,3-dimercaptopropane with 1,1,3,3-tetramethoxypropane in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate.[2]

For the deuterated analogue, a logical synthetic modification would involve using a deuterated methylene source. A plausible approach for synthesizing 1,3-[2-¹³C, 2-²H₂]dithiane has been reported, which can be adapted for this purpose.[3] This ensures precise placement of the deuterium labels at the central carbon atom of the methane bridge.

Analytical Elucidation Workflow

The structural confirmation follows a logical sequence, beginning with the verification of mass and isotopic incorporation, followed by a detailed mapping of the molecular framework and precise localization of the deuterium labels using NMR.

G cluster_0 Synthesis & Isotopic Labeling cluster_2 In-depth Connectivity Analysis cluster_3 Definitive Structure Confirmation Synthesis Synthesis of bis(1,3-dithian-2-yl)methane-d2 HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Verify MW & Deuterium Incorporation NMR_1D 1D NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR_1D Initial Structural Mapping Data_Integration Data Integration & Final Structure Assignment HRMS->Data_Integration NMR_2D 2D NMR Spectroscopy (COSY, HSQC) NMR_1D->NMR_2D Resolve Ambiguities & Establish Connectivity NMR_2D->Data_Integration Confirm Atom-Atom Bonds G cluster_parent Parent Compound (HSQC) cluster_deuterated Deuterated Compound (HSQC) P_H2 H-2 P_C2 C-2 P_H2->P_C2 ¹JCH P_Hbridge H-bridge P_Cbridge C-bridge P_Hbridge->P_Cbridge ¹JCH D_H2 H-2 D_C2 C-2 D_H2->D_C2 ¹JCH D_Cbridge C-bridge (D) No_H No Proton No_H->D_Cbridge NO CORRELATION

Caption: HSQC correlation comparison between parent and deuterated compounds.

Reference Data: X-ray Crystallography of the Parent Compound

While performing X-ray crystallography on the deuterated compound itself is often unnecessary, the known crystal structure of the non-deuterated parent molecule provides an authoritative reference for bond lengths, angles, and the solid-state conformation (e.g., chair conformations of the dithiane rings). [4]This structural data helps to ground the interpretation of the solution-state NMR data, confirming the fundamental framework upon which the deuterium labels have been placed. The collection of X-ray quality single crystals involves slow evaporation from a suitable solvent, followed by data collection on a diffractometer. [5][6]

Conclusion: A Unified Structural Proof

The structure of bis(1,3-dithian-2-yl)methane-d2 is unequivocally confirmed through the systematic integration of data from multiple analytical techniques:

  • HRMS confirms the correct molecular formula (C₉H₁₄D₂S₄) and the successful incorporation of two deuterium atoms.

  • ¹H NMR demonstrates the disappearance of the central methylene proton signal and the corresponding collapse of the adjacent H-2 proton signal from a triplet to a singlet.

  • ¹³C NMR shows the attenuation of the central carbon signal, consistent with deuteration at this position.

  • 2D NMR (HSQC) provides the final proof by showing a lack of a ¹H-¹³C correlation for the central carbon atom.

References

  • Lara, E. et al. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. Available from: [Link]

  • Cebrián-Tarancón, D. et al. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. Available from: [Link]

  • Jones, A. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available from: [Link]

  • NMR spectral analysis of 1,3,2‐dithiaphosphorinanes and 1,3‐dithianes. Scilit. Available from: [Link]

  • Synthesis of isotopically labeled 1,3-dithiane. (2014). PubMed. National Institutes of Health. Available from: [Link]

  • Design, synthesis and x-ray single crystallographic structure of 2-(1,3-dithiolan-2-yl). (2021). International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

  • Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. (2021). MDPI. Available from: [Link]

  • Nicolaou, K. C. et al. (2003). A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor™. Angewandte Chemie International Edition. Available from: [Link]

Sources

A Technical Guide to Umpolung Chemistry: Elucidating Reaction Mechanisms with Deuterated Dithianes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of umpolung, or polarity inversion, is a powerful strategy in modern organic synthesis that allows for the formation of carbon-carbon bonds inaccessible through conventional reactivity.[1] A cornerstone of this strategy is the use of 1,3-dithianes to transform the typically electrophilic carbonyl carbon into a potent nucleophile—a masked acyl anion.[2][3] This guide provides an in-depth exploration of this principle, focusing on the synthesis and application of 2-deuterio-1,3-dithianes as mechanistic probes. By leveraging the kinetic isotope effect (KIE), researchers can gain profound insights into reaction transition states, which is critical for reaction optimization and the development of novel synthetic methodologies in fields such as drug discovery. Detailed experimental protocols, mechanistic diagrams, and quantitative data are presented to provide a comprehensive resource for leveraging this advanced synthetic tool.

The Foundational Principle: Umpolung and the Dithiane Acyl Anion Equivalent

In standard organic chemistry, the carbonyl carbon is an electrophilic center due to the polarization of the C=O double bond, making it a target for nucleophiles. The umpolung strategy, pioneered by E.J. Corey and Dieter Seebach, inverts this inherent reactivity.[4][5] The most classic and robust method for achieving this is through the conversion of an aldehyde into a 1,3-dithiane.[2]

The protons at the C2 position of the 1,3-dithiane ring (between the two sulfur atoms) exhibit significantly enhanced acidity (pKa ≈ 31) compared to a standard methylene group.[3] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through polarization and the use of σ* orbitals. This allows for facile deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to generate a nucleophilic 2-lithio-1,3-dithiane.[1][6] This species behaves as a synthetic equivalent of an acyl anion, a synthon that is otherwise inaccessible.[1]

The generated nucleophile can then be reacted with a wide array of electrophiles—such as alkyl halides, epoxides, and other carbonyl compounds—to forge new carbon-carbon bonds.[2][5] A subsequent hydrolysis step, often using mercury(II) salts, unmasks the dithiane to regenerate a carbonyl group, yielding valuable products like α-hydroxy ketones and 1,2-diketones that are not obtainable via traditional aldol-type reactions.[2][6] This entire sequence is famously known as the Corey-Seebach reaction.[5][7]

Caption: Polarity inversion (umpolung) of a carbonyl carbon via a dithiane.

Probing Reaction Mechanisms with Deuterium Labeling

Understanding the precise mechanism of a chemical reaction, particularly its rate-determining step, is crucial for optimization and rational design. Isotopic labeling is a powerful tool for this purpose.[8] By replacing a hydrogen atom with its heavier isotope, deuterium (²H or D), at a position involved in bond-breaking or bond-formation in the rate-determining step, one can often observe a change in the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[9]

The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).

KIE = kH / kD

A "normal" primary KIE (kH/kD > 1, typically in the range of 2-7 for C-H/C-D bonds) occurs because the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond.[10] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[10] If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down, yielding a KIE value significantly greater than 1.[11] If no rate change is observed (KIE ≈ 1), it implies that the C-H bond is not broken in the rate-limiting step.

In the context of dithiane chemistry, installing a deuterium atom at the C2 position allows for the direct investigation of the deprotonation step.

Synthesis and Application of 2-Deuterio-1,3-dithiane

The preparation of a deuterated dithiane is a critical first step for mechanistic studies. This can be achieved through a deprotonation-quenching sequence.

Experimental Protocol 1: Synthesis of 2-Deuterio-1,3-dithiane

This protocol details the preparation of the deuterated substrate, which serves as the starting point for KIE studies.

Materials:

  • 1,3-Dithiane

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Deuterium oxide (D₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with 1,3-dithiane (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe to dissolve the dithiane under an inert atmosphere. The solution is cooled to -30 °C in an acetone/dry ice bath.[6]

    • Causality Note: Low temperature is crucial to prevent side reactions and degradation of the lithiated intermediate. THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation.

  • Deprotonation: n-BuLi (1.05 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred for 1-2 hours at this temperature.

    • Causality Note: A slight excess of n-BuLi ensures complete deprotonation. The formation of the 2-lithio-1,3-dithiane can often be observed by a color change to pale yellow.

  • Quenching with Deuterium Source: Deuterium oxide (D₂O, 2.0 eq) is added dropwise via syringe to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature.

    • Causality Note: D₂O serves as the deuterium source to quench the carbanion. An excess ensures complete deuteration.

  • Workup: The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification & Characterization: The crude product is purified by column chromatography on silica gel. The level of deuterium incorporation can be quantified by ¹H NMR spectroscopy (by observing the disappearance of the C2-proton signal) and confirmed by mass spectrometry.

Case Study: Using Deuterated Dithianes to Probe the Deprotonation Mechanism

With 2-deuterio-1,3-dithiane in hand, a competitive KIE experiment can be designed to determine if the initial deprotonation is the rate-limiting step in a subsequent reaction.

Experimental Protocol 2: Competitive Kinetic Isotope Effect Experiment

Objective: To determine the KIE for the deprotonation of 1,3-dithiane in a reaction with an electrophile (e.g., benzyl bromide).

Procedure:

  • Reactant Mixture: An equimolar mixture of 1,3-dithiane (1.0 eq) and 2,2-dideuterio-1,3-dithiane (1.0 eq) is prepared in a flame-dried flask under an inert atmosphere in anhydrous THF.

    • Note: Using the dideuterated species (prepared by quenching with D₂O after deprotonation of 2-deuterio-1,3-dithiane) can amplify the observed effect. For this example, we will consider the mono-deuterated species.

  • Sub-Stoichiometric Deprotonation: The solution is cooled to -78 °C. A sub-stoichiometric amount of n-BuLi (e.g., 0.1 eq) is added rapidly.

    • Causality Note: Using a sub-stoichiometric amount of base ensures that the protonated and deuterated dithianes are competing for a limited amount of base. This is the essence of a competitive experiment.

  • Alkylation: After a brief stirring period (e.g., 5 minutes), an excess of a reactive electrophile like benzyl bromide (2.0 eq) is added to quench all the lithiated dithiane formed.

  • Analysis: The reaction is worked up as described in Protocol 1. The key is to analyze the ratio of unreacted starting materials (1,3-dithiane vs. 2-deuterio-1,3-dithiane). This can be done accurately using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative NMR.

Interpreting the Results:

  • If the deprotonation step is rate-determining, the C-H bond will be broken faster than the C-D bond. Therefore, the unreacted starting material will be enriched in the deuterated species (2-deuterio-1,3-dithiane).

  • The KIE can be calculated from the initial and final ratios of the isotopic substrates. A value significantly greater than 1 confirms that C-H bond cleavage is the rate-determining step of the reaction.

Data Presentation
ExperimentSubstrate Ratio (H:D) at t=0Unreacted Substrate Ratio (H:D) at t=finalCalculated KIE (kH/kD)Implication
Competitive Deprotonation1 : 11 : 6.5~6.5C-H bond cleavage is rate-determining.
Non-competitive ReactionN/AN/A~1.1C-H bond cleavage is not rate-determining.

Note: The values in this table are illustrative for a significant primary KIE.

KIE_Workflow cluster_prep Preparation cluster_exp Competitive Experiment cluster_analysis Analysis Dith_H 1,3-Dithiane (H) Mix Mix Equimolar (H) + (D) Dith_H->Mix Dith_D 2-Deuterio-1,3-Dithiane (D) Dith_D->Mix Add_Base Add Sub-stoichiometric n-BuLi Mix->Add_Base Add_E Add Electrophile (E+) Add_Base->Add_E Products Products: 2-E-Dithiane (H) 2-E-Dithiane (D) Add_E->Products Unreacted Unreacted Starting Material: (H) and (D) Add_E->Unreacted Quantify Quantify Ratio of Unreacted (H) vs (D) Unreacted->Quantify KIE KIE Quantify->KIE Calculate KIE = kH/kD

Caption: Experimental workflow for determining the Kinetic Isotope Effect.

Applications in Drug Development

The principles of umpolung and mechanistic investigation using deuteration have direct relevance to drug development:

  • Complex Molecule Synthesis: Dithiane chemistry provides a reliable method for constructing complex carbon skeletons found in many natural products and active pharmaceutical ingredients (APIs).[12][13]

  • Metabolic Blocking: Introducing deuterium at a metabolically labile C-H position can slow down enzymatic degradation (which often exhibits a large KIE), thereby improving a drug's pharmacokinetic profile (e.g., increasing its half-life).[8] Understanding the mechanisms of C-H activation is paramount.

  • Bioisosteric Replacement: The dithiane group itself can serve as a bioisostere for other functional groups, like a gem-dimethyl group, altering properties such as lipophilicity and metabolic stability.[14] Dithiane analogues have also been explored for their potential to overcome multidrug resistance in cancer therapy.[15]

Conclusion

The use of deuterated dithianes provides an elegant and powerful method for dissecting the mechanisms of umpolung-based reactions. By quantifying the kinetic isotope effect, researchers can definitively establish the role of C-H bond cleavage in the rate-determining step, providing crucial information for reaction design and optimization. This deep mechanistic understanding is not merely academic; it underpins the rational synthesis of complex molecules and informs strategies in modern drug discovery and development, from creating intricate molecular architectures to enhancing the metabolic stability of therapeutic agents.

References

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  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212. (Note: A direct URL to the full text may require a subscription. The link provided is to the journal's homepage or abstract.)
  • ResearchGate. (2026, February 7). The Role of 1,3-Dithianes in Natural Product Synthesis. Retrieved from [Link]

  • Luna, I. S., et al. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Current Organic Synthesis, 15(8), 1026-1042. Retrieved from [Link]

  • ResearchGate. (2026, February 28). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]

  • Weatherford-Pratt, J., et al. (n.d.). A Synthetic Methodology to Produce Tailored Deuteration Patterns in Building Block Molecules with High Isotopomer Specificity.
  • Kiue, A., et al. (1995). Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro. Biochemical Pharmacology, 50(5), 729-733. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Sharma, U., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(11), 15915-15927. Retrieved from [Link]

  • Nakata, M. (n.d.). 1,3-Dithianes are versatile intermediates in organic synthesis. (Note: This appears to be from a chapter or review where a direct URL is not available.)
  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Journal of Multidisciplinary Engineering Science and Technology (JMEST). (2022, July). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mechanistic studies (A-C) Deuteration experiments. Retrieved from [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). (Note: The source appears to be a journal article, but a direct link to the original publication is not provided in the search result.)
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Unraveling the Enigma of CAS Number 105479-87-6: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for chemical substances. However, extensive searches for CAS number 105479-87-6 have yielded no specific, verifiable compound in publicly accessible chemical databases and supplier catalogs. This suggests that the provided CAS number may be inaccurate, obsolete, or belong to a proprietary substance not available in the public domain.

An exhaustive investigation across multiple chemical and supplier databases for CAS number 105479-87-6 failed to retrieve any corresponding chemical structure, physicochemical properties, or commercial suppliers. This lack of data prevents the creation of an in-depth technical guide as requested. The foundation of any such guide rests upon the verifiable identity and established properties of the compound .

In the interest of providing valuable information, this document will instead highlight the critical importance of accurate chemical identifiers and offer a procedural framework for how such a technical guide would be structured, should a valid CAS number or chemical name be provided.

The Foundational Role of a Valid CAS Number

Hypothetical Structure of a Technical Guide for a Novel Compound

Should a verifiable chemical entity be identified, a comprehensive technical guide would be structured to provide a holistic understanding of the compound, from its fundamental properties to its practical applications and procurement.

Compound Identification and Physicochemical Properties

The initial section would present the fundamental characteristics of the molecule. This information is critical for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaTBDTBD
Molecular WeightTBDTBD
IUPAC NameTBDTBD
SMILESTBDTBD
InChITBDTBD
Melting PointTBDTBD
Boiling PointTBDTBD
SolubilityTBDTBD
pKaTBDTBD
LogPTBDTBD
Synthesis and Manufacturing

For novel or complex molecules, understanding the synthetic route is paramount for reproducibility and scaling. This section would detail the chemical reactions and conditions required for its synthesis.

Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Reaction 1 Reagents, Solvent, Temp B Starting Material B B->C Reaction 1 Reagents, Solvent, Temp D Final Compound C->D Reaction 2 Reagents, Solvent, Temp

Caption: A generalized synthetic workflow for a target compound.

Biological Activity and Mechanism of Action

For drug development professionals, this is the core of the guide. It would describe the compound's known biological effects and the signaling pathways it modulates.

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Translocates to Nucleus Gene Target Gene TF->Gene Induces Transcription Compound Compound X Compound->Receptor Binds and Activates

The Subtle Strength: A Technical Guide to Deuterium's Role in Modern Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Common Hydrogen

In the vast landscape of chemical synthesis and therapeutic design, the seemingly minor substitution of a hydrogen atom (¹H, or protium) with its stable, heavier isotope, deuterium (²H or D), has ushered in a paradigm shift. This technical guide delves into the profound implications of this isotopic substitution, exploring the fundamental principles that govern deuterium's unique behavior and its increasingly pivotal role in the development of safer, more effective pharmaceuticals. While chemically similar to protium, the doubling of mass imparted by an additional neutron in the deuterium nucleus introduces subtle yet significant changes in bond strength and vibrational energy.[1][][3] It is this seemingly small alteration that underpins the powerful phenomenon known as the Kinetic Isotope Effect (KIE), a cornerstone of modern medicinal chemistry.[3][4][5]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of deuterium's natural abundance, the mechanistic basis of the KIE, and practical strategies for its application in synthesis. We will explore how leveraging the C-D bond's enhanced stability can strategically modulate drug metabolism, leading to improved pharmacokinetic profiles and enhanced therapeutic outcomes.[5][6]

Part 1: The Nature of Deuterium - A Rare but Powerful Isotope

Deuterium is a naturally occurring, stable isotope of hydrogen.[][7] Unlike the most common isotope, protium, which consists of a single proton and electron, the deuterium nucleus contains one proton and one neutron.[][7][8] This additional neutron effectively doubles the mass of the hydrogen atom without altering its fundamental chemical properties.[1]

The natural abundance of deuterium is relatively low. On Earth, it is estimated that for every 6,420 to 6,500 hydrogen atoms, only one is a deuterium atom.[7][9][10] This corresponds to an approximate abundance of 0.0156% of all naturally occurring hydrogen.[7][8][9] The majority of deuterium on Earth is found in the form of semi-heavy water (HDO) within the planet's oceans.[][8]

Isotope of HydrogenProtonsNeutronsNatural Abundance (%)[]
Protium (¹H)10>99.98
Deuterium (²H or D)11~0.015
Tritium (³H or T)12Trace (Radioactive)

Table 1: Natural Abundance of Hydrogen Isotopes

The discovery of deuterium in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934, marked a significant milestone in our understanding of isotopic diversity.[8] While its initial applications were in nuclear reactors and as a tracer in chemical and biological research, its unique properties have increasingly been harnessed in the field of organic synthesis and medicinal chemistry.[][8]

Part 2: The Kinetic Isotope Effect (KIE) - The Scientific Foundation for Deuterium's Utility

The strategic advantage of incorporating deuterium into drug molecules lies in the Deuterium Kinetic Isotope Effect (KIE) . This phenomenon describes the change in the rate of a chemical reaction when a hydrogen atom involved in a bond-breaking step is replaced by a deuterium atom.[3][5]

The core principle behind the KIE is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon.[][5] This results in a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when C-D bond cleavage is the rate-determining step.[][5]

KIE cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition State Transition State Products Products

In the context of drug metabolism, many Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a critical step.[5] By strategically replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolic breakdown at that position can be significantly reduced.[3][6]

This "metabolic switching" can lead to several therapeutic advantages:

  • Increased Drug Half-Life: Slower metabolism can lead to a longer duration of action for the drug, potentially allowing for less frequent dosing.[6]

  • Improved Pharmacokinetic Profile: More stable blood levels of the active drug can be achieved, leading to a more consistent therapeutic effect.[6]

  • Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.

  • Enhanced Safety and Tolerability: A more predictable metabolic profile can lead to fewer side effects and improved patient tolerance.[6]

Part 3: Deuterium in Synthesis - Strategies and Methodologies

The successful application of deuterium in drug development hinges on the ability to selectively and efficiently incorporate it into target molecules. Several synthetic strategies are employed to achieve this.

Key Synthetic Approaches for Deuteration:
  • Catalytic H-D Exchange: This method involves the exchange of hydrogen atoms for deuterium atoms using a catalyst, often in the presence of a deuterium source like heavy water (D₂O) or deuterium gas (D₂).[11]

  • Reduction with Deuterated Reagents: Aldehydes, ketones, and other functional groups can be reduced using deuterium-labeled reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce deuterium at specific positions.

  • Use of Deuterated Building Blocks: A wide range of commercially available deuterated starting materials and intermediates can be incorporated into a synthetic route.[] This approach offers a straightforward way to introduce deuterium into complex molecules.

  • Epoxide Ring Opening: A more recent and highly selective method involves the use of a titanium catalyst with a bonded deuterium atom to open an epoxide ring, allowing for the precise installation of a deuterium atom with a specific spatial orientation.[4]

Experimental Protocol: A General Procedure for Deuteration via Catalytic H-D Exchange

This is a generalized protocol and requires optimization for specific substrates.

  • Substrate and Catalyst Preparation: The substrate (the molecule to be deuterated) and a suitable catalyst (e.g., Palladium on Carbon, Raney Nickel) are added to a reaction vessel.

  • Solvent and Deuterium Source: A deuterated solvent (e.g., D₂O, deuterated methanol) is added to the vessel.

  • Reaction Conditions: The reaction mixture is typically heated and stirred under a deuterium gas atmosphere for a specified period. The temperature, pressure, and reaction time are critical parameters that need to be optimized.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The deuterated product is then isolated and purified using standard techniques such as chromatography.

  • Analysis of Deuterium Incorporation: The extent and position of deuterium incorporation are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][11][12]

workflow

Part 4: Case Studies - Deuterated Drugs in Clinical Practice

The therapeutic potential of deuterium incorporation is no longer theoretical. Several deuterated drugs have successfully navigated the rigorous drug development and approval process, demonstrating tangible clinical benefits.

Deutetrabenazine (Austedo®): Approved by the FDA in 2017, deutetrabenazine was the first deuterated drug to market.[6][13][14][15] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[13] The strategic placement of six deuterium atoms on the two methoxy groups slows down the metabolic demethylation process.[15] This results in a longer half-life and more stable blood levels of the active metabolites, allowing for a lower and less frequent dosing regimen compared to its non-deuterated counterpart.[6][15]

Deucravacitinib (Sotyktu™): This drug, approved by the FDA in 2022, represents a significant milestone as the first de novo deuterated drug to be approved.[16][17] Unlike deutetrabenazine, which was a "deuterium switch" of an existing drug, deucravacitinib was designed with deuterium from the outset. In this case, deuterium was strategically placed to block the formation of a specific metabolite, thereby enhancing the drug's selectivity for its target, tyrosine kinase 2 (TYK2), over other related kinases.[15][17]

Drug NameNon-Deuterated CounterpartTherapeutic AreaKey Benefit of DeuterationFDA Approval Year
Deutetrabenazine (Austedo®)TetrabenazineHuntington's Disease (Chorea)Extended half-life, more stable metabolite levels.[6][15]2017[6][13][14]
Deucravacitinib (Sotyktu™)N/A (de novo)Plaque PsoriasisIncreased selectivity by blocking formation of a specific metabolite.[15][17]2022[15][16]

Table 2: Examples of FDA-Approved Deuterated Drugs

Part 5: The Future of Deuterium in Drug Development

The success of deutetrabenazine and deucravacitinib has solidified the role of deuterium in modern drug discovery and development. The "deuterium switch" strategy continues to be a viable approach for improving the properties of existing drugs.[17] However, the advent of de novo deuterated drugs signals a shift towards a more integrated and strategic use of deuterium from the earliest stages of the drug design process.

Beyond small molecules, the application of deuterium is also being explored in other therapeutic modalities. For instance, deuterium-reinforced polyunsaturated fatty acids (D-PUFAs) are being investigated for their potential to protect against lipid peroxidation, a process implicated in a range of diseases, including neurodegenerative disorders and atherosclerosis.[1][18][19][20][21] By replacing hydrogen atoms at sites vulnerable to oxidation with deuterium, the rate of lipid degradation can be slowed.[1][19]

The increasing sophistication of synthetic methodologies, coupled with a deeper understanding of metabolic pathways, will undoubtedly lead to the development of more innovative and effective deuterated therapeutics. As a Senior Application Scientist, I am confident that the subtle strength of deuterium will continue to be a powerful tool in the hands of medicinal chemists, enabling the creation of the next generation of safer and more effective medicines.

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Methodological & Application

The Strategic Incorporation of Deuterium in Natural Product Synthesis: Application Notes for bis(1,3-Dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Heavy Isotope - Deuterium as a Strategic Tool in Synthesis

In the intricate art of natural product synthesis, the pursuit of elegance and efficiency often leads chemists to explore beyond conventional reagents. The incorporation of stable isotopes, such as deuterium, has evolved from a tool for mechanistic elucidation to a strategic element in the design and synthesis of complex molecules. Deuterium-labeled compounds offer unique advantages, including the potential to enhance metabolic stability in drug candidates and to serve as internal standards for mass spectrometry.[1][2] The dithiane moiety, a cornerstone of modern organic synthesis, provides a powerful platform for carbon-carbon bond formation through the renowned Corey-Seebach reaction, which facilitates a polarity reversal ("umpolung") of the carbonyl group.[3][4][5] This guide focuses on the application of a specialized deuterated dithiane reagent, bis(1,3-dithian-2-yl)methane-d2, a versatile building block for the introduction of a deuterated methylene unit flanked by two masked carbonyl functionalities.

This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific rationale for the use of bis(1,3-dithian-2-yl)methane-d2 in the synthesis of natural products and their analogues. We will delve into the preparation of this reagent, its application in forming complex carbon skeletons, and the strategic advantages conferred by the deuterium label.

The Power of the Dithiane: A Brief Mechanistic Overview

The utility of 1,3-dithianes stems from the acidity of the C-2 proton, which can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[3][4] This nucleophile, a masked acyl anion, can then react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, completing the formal acylation.

The logical workflow for the utilization of a dithiane in synthesis is depicted below:

Corey_Seebach_Workflow Start Aldehyde/Ketone Dithiane_Formation 1,3-Dithiane Formation Start->Dithiane_Formation 1,3-Propanedithiol, Acid Deprotonation Deprotonation (n-BuLi) Dithiane_Formation->Deprotonation Alkylation Alkylation (Electrophile) Deprotonation->Alkylation Deprotection Deprotection (e.g., HgCl2) Alkylation->Deprotection Product Ketone Product Deprotection->Product

Figure 1: General workflow of the Corey-Seebach reaction.

Bis(1,3-dithian-2-yl)methane allows for the sequential deprotonation and alkylation at the central methylene bridge, providing access to a range of 1,3-dicarbonyl compounds and their derivatives. The deuterated analogue, bis(1,3-dithian-2-yl)methane-d2, introduces a stereochemically defined dideuterated methylene group, a valuable motif in mechanistic studies and for enhancing the metabolic stability of bioactive molecules.

Application in Natural Product Synthesis: A Case Study

While specific examples utilizing bis(1,3-dithian-2-yl)methane-d2 are not extensively documented in publicly available literature, the principles of its application can be clearly illustrated through the use of simpler deuterated dithianes in total synthesis. A notable example is the introduction of a deuterium label in the synthesis of a complex molecule, as reviewed by Yus et al.[6] In this synthesis, a deuterated dithiane is employed to introduce a deuterium atom at a specific position, which is carried through several synthetic steps.

The general strategy involves the coupling of a lithiated deuterated dithiane with an electrophilic fragment of the target natural product. This is followed by further transformations and eventual deprotection of the dithiane to reveal the carbonyl group.

Illustrative Synthetic Scheme:

Deuterated_Dithiane_Synthesis Dithiane_d2 bis(1,3-dithian-2-yl)methane-d2 Deprotonation1 1. n-BuLi Dithiane_d2->Deprotonation1 Alkylation1 2. Electrophile 1 (R1-X) Deprotonation1->Alkylation1 Intermediate1 Mono-alkylated Intermediate Alkylation1->Intermediate1 Deprotonation2 3. n-BuLi Intermediate1->Deprotonation2 Alkylation2 4. Electrophile 2 (R2-X) Deprotonation2->Alkylation2 Intermediate2 Di-alkylated Intermediate Alkylation2->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Product R1-CO-CD2-CO-R2 Deprotection->Product

Sources

Application and Protocol for the Use of bis(1,3-dithian-2-yl)methane-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Quantitative Mass Spectrometry

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the demand for the utmost accuracy and precision is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for its unparalleled sensitivity and selectivity. However, the reliability of this powerful technique is contingent upon the effective mitigation of analytical variability.[1] Factors such as sample loss during preparation, fluctuations in injection volume, and variations in ionization efficiency can introduce significant error.[2][3]

To address these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard."[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] This subtle alteration in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave in a parallel manner throughout the analytical workflow.[1] This document provides a comprehensive guide to the application and protocols for utilizing bis(1,3-dithian-2-yl)methane-d2 as an internal standard for the accurate quantification of its non-labeled analogue, bis(1,3-dithian-2-yl)methane, a compound with relevance in synthetic organic chemistry.[4][5]

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of bis(1,3-dithian-2-yl)methane-d2 as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[6][7] By introducing a precisely known quantity of the deuterated standard into a sample at the initial stage of preparation, it serves as a perfect proxy for the analyte.[1] Any loss of the analyte during subsequent steps, such as extraction, cleanup, or injection, will be mirrored by a proportional loss of the deuterated standard.[8] Similarly, any variations in ionization efficiency within the mass spectrometer's source will affect both the analyte and the standard to the same degree.[3][9] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[10]

Physicochemical Properties of bis(1,3-dithian-2-yl)methane-d2

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueSource
Chemical Name 2-[dideuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane[11]
CAS Number 105479-87-6[11]
Molecular Formula C₉D₂H₁₄S₄[11]
Molecular Weight 254.5 g/mol [11]
Unlabeled Analog CAS 14947-51-4[4]
Unlabeled Analog MW 252.48 g/mol [4]

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis utilizing bis(1,3-dithian-2-yl)methane-d2 as an internal standard.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Serial dilutions from a concentrated stock minimize weighing errors and ensure consistency.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of bis(1,3-dithian-2-yl)methane-d2.

    • Dissolve in 10 mL of methanol in a Class A volumetric flask.

    • Store at -20°C.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of bis(1,3-dithian-2-yl)methane.

    • Dissolve in 10 mL of methanol in a Class A volumetric flask.

    • Store at -20°C.

  • Internal Standard Working Solution (100 ng/mL):

    • Perform serial dilutions of the internal standard stock solution with methanol:acetonitrile (50:50, v/v).

  • Analyte Working Solutions for Calibration Curve:

    • Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Preparation (Plasma)

Rationale: This protocol details a liquid-liquid extraction (LLE) method, which is effective for separating analytes from complex biological matrices like plasma.[3] The internal standard is added at the very beginning to account for any variability during the extraction process.[12]

  • Sample Aliquoting:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 100 ng/mL internal standard working solution to each tube.

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 500 µL of ethyl acetate.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte and internal standard.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

  • Final Centrifugation:

    • Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Rationale: The chromatographic and mass spectrometric parameters must be optimized to ensure good peak shape, separation from matrix components, and sensitive detection of both the analyte and the internal standard.[1]

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Multiple Reaction Monitoring (MRM) Transitions:
bis(1,3-dithian-2-yl)methaneQ1: 253.0 m/z -> Q3: 147.1 m/z (Quantifier), Q1: 253.0 m/z -> Q3: 105.0 m/z (Qualifier)
bis(1,3-dithian-2-yl)methane-d2Q1: 255.0 m/z -> Q3: 149.1 m/z (Quantifier)
Collision Energy Optimize by infusing pure standards.

Data Analysis and Interpretation

Rationale: The quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed to determine the concentration of the analyte in unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample, calibrator, and QC.

  • Calibration Curve Construction: Plot the peak area ratio against the nominal concentration for the calibration standards. Perform a linear regression with a 1/x² weighting.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Example Calibration Curve Data:

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio
11,520150,1000.0101
57,650152,3000.0502
1015,300151,5000.1010
5075,800149,8000.5060
100151,200150,5001.0046
500755,000151,0005.0000
10001,505,000150,20010.0199

Method Validation: Precision and Accuracy

Rationale: Method validation is essential to ensure the reliability of the analytical data.[2] Precision (reproducibility) and accuracy (closeness to the true value) are assessed using QC samples at multiple concentration levels.

Example Precision and Accuracy Data (n=6):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low33.05101.76.2
Mid7573.998.54.1
High750761.2101.53.8

Acceptance criteria are typically ±15% for accuracy (±20% at the LLOQ) and ≤15% for precision (≤20% at the LLOQ).

Troubleshooting and Advanced Considerations

  • Isotopic Contribution: Ensure that the unlabeled analyte does not contribute significantly to the internal standard's MRM signal, and vice versa. This is generally not an issue with a +2 Da mass difference.

  • Deuterium Isotope Effect: In some cases, deuterated standards can elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.[13] While bis(1,3-dithian-2-yl)methane-d2 is expected to co-elute closely with the analyte, this should be verified during method development. If a significant shift is observed, it could compromise the ability of the internal standard to perfectly compensate for matrix effects that are highly localized in the chromatogram.

  • Chemical Stability: The dithiane functional groups are generally stable under the described conditions. However, the stability of the analyte and internal standard in the biological matrix and during storage should be thoroughly evaluated.

Conclusion

Bis(1,3-dithian-2-yl)methane-d2 serves as an excellent internal standard for the quantification of its unlabeled analog. Its use, grounded in the principles of isotope dilution mass spectrometry, allows for the correction of analytical variability, thereby ensuring the generation of highly accurate and precise data. The protocols outlined in this document provide a robust framework for the implementation of this internal standard in a regulated or research environment. Adherence to these methodologies, coupled with thorough method validation, will yield reliable and defensible quantitative results.

References

  • Armin, A., et al. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • BenchChem. (2025).
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Shimadzu.
  • ResolveMass Laboratories Inc. (2025).
  • International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). In Use of lead isotopes in soils and the environment for pollution assessment.
  • Wikipedia. (2023, December 2). Isotope dilution.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry.
  • ChemicalBook. (n.d.). BIS(1,3-DITHIAN-2-YL)METHANE synthesis.
  • Eurachem. (n.d.).
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-207.
  • Alfa Chemistry. (n.d.). Internal Standard vs.
  • Sigma-Aldrich. (n.d.). Bis(1,3-dithian-2-yl)methane | 14947-51-4.
  • Guchhait, S. K., et al. (2022). One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. The Journal of Organic Chemistry, 87(21), 14930-14939.
  • Santa Cruz Biotechnology, Inc. (n.d.). Bis(1,3-dithian-2-yl)methane | CAS 14947-51-4.
  • Labshake. (n.d.). Bis(1,3-dithian-2-yl)methane-[d].
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-152.
  • ResearchGate. (n.d.). Synthesis of various BIMs using 1,3-dithiane as the methylene source.
  • BenchChem. (2025). A Head-to-Head Battle of Internal Standards: Methane-13C,d4 Takes the Lead.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry.
  • Fisher Scientific. (n.d.). Bis(1,3-dithian-2-yl)methane-d2, TRC.
  • Scribd. (n.d.). Chemistry of 1,3-Dithiane.

Sources

Application Note: Precision Kinetic Isotope Effect (KIE) Profiling of 1,3-Dithianes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1,3-dithiane moiety serves a dual purpose in modern chemical synthesis and drug development: it acts as a robust protecting group for carbonyls and, more critically, as a "masked" acyl anion equivalent (Umpolung) via the Corey-Seebach reaction.

In recent years, the "Deuterium Switch" strategy—replacing metabolic "soft spots" (labile C-H bonds) with C-D bonds—has gained regulatory validation (e.g., deutetrabenazine).[1] Because the C2-position of 1,3-dithiane is susceptible to both chemical deprotonation and enzymatic oxidation (P450), understanding the Kinetic Isotope Effect (KIE) at this position is critical for predicting metabolic stability and reaction mechanism.

This guide provides a high-precision workflow for:

  • Synthesizing deuterated 1,3-dithiane isotopologues.

  • Measuring the Primary Deuterium KIE (

    
    ) via intermolecular competition.
    
  • Applying these findings to metabolic stability profiling.

Theoretical Framework: The Dithiane Anomaly

The Acidity of C2-H

The protons at the C2 position of 1,3-dithiane are unusually acidic (


 in DMSO) compared to their oxygen analogues (1,3-dioxanes). This acidity allows for lithiation by strong bases (e.g., n-BuLi).

Mechanistic Insight: The stability of the resulting carbanion is attributed to the polarizability of sulfur and negative hyperconjugation (


), rather than the historically cited 

-orbital resonance.
Kinetic Isotope Effect (KIE)

The Primary KIE arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[1]

  • C-H Bond: Lower mass

    
     Higher vibrational frequency 
    
    
    
    Higher ZPE.
  • C-D Bond: Higher mass

    
     Lower vibrational frequency 
    
    
    
    Lower ZPE.[1]

Because the C-D bond sits deeper in the potential energy well, more activation energy is required to reach the transition state for C-H/D cleavage.

  • Expected Value: For deprotonation where C-H bond breaking is the Rate-Determining Step (RDS),

    
     typically ranges from 2.0 to 7.0 .
    

Experimental Workflow Overview

The following diagram outlines the integrated workflow for synthesis and KIE analysis.

Dithiane_Workflow cluster_Synth Protocol 1: Synthesis cluster_KIE Protocol 2: KIE Measurement Start Start: 1,3-Dithiane Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Mix 1:1 Mix (H-Dithiane : D-Dithiane) Start->Mix H-substrate Quench Quench w/ D2O Lithiation->Quench Isotopologue 2-Deuterio-1,3-Dithiane (>98% D) Quench->Isotopologue Isotopologue->Mix D-substrate Compete Limiting Base Competition (0.1 eq n-BuLi) Mix->Compete Trap Electrophile Trap (Methyl Iodide) Compete->Trap Analysis MS/NMR Ratio Analysis Trap->Analysis

Caption: Integrated workflow for the synthesis of deuterated substrates and subsequent competitive KIE analysis.

Protocol 1: Synthesis of 2,2-Dideuterio-1,3-Dithiane

To measure KIE accurately, you need a pure deuterated standard. While mono-deuteration is possible, the bis-deuterated species (at C2) prevents H/D scrambling during the competition experiment.

Reagents & Equipment
ReagentGradeRole
1,3-Propanedithiol>99%Thiol source
Paraformaldehyde-d2 99 atom % D Deuterium source
Boron Trifluoride Etherate (

)
DistilledLewis Acid Catalyst
Chloroform (

)
AnhydrousSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reactants: Charge the flask with Paraformaldehyde-d2 (1.0 g, 31.2 mmol) and anhydrous Chloroform (30 mL).

  • Thiol Addition: Add 1,3-Propanedithiol (3.13 mL, 31.2 mmol) via syringe.

  • Catalysis: Cool the mixture to 0°C. Add

    
     (1.0 mL) dropwise.
    
    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 3 hours.

  • Workup: Cool to RT. Wash with 10% NaOH (2 x 20 mL) to remove unreacted thiol, then water (2 x 20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from methanol.
    
  • Validation (Self-Check):

    • 1H NMR (

      
      ):  Confirm absence of singlet at 
      
      
      
      3.8 ppm (C2-H).
    • MS: Confirm shift of parent ion from

      
       120 (H-species) to 
      
      
      
      122 (D2-species).

Protocol 2: Intermolecular Competitive KIE Measurement

This protocol uses the internal competition method with a limiting base. This is superior to comparing separate reaction rates because it cancels out errors in temperature, concentration, and base titer.

Concept

We compete the H-Dithiane (


) and D-Dithiane (

) for a small amount of base. The ratio of products formed reflects the relative reaction rates (

).
Reagents
  • Substrate Mix: Equimolar ratio of 1,3-Dithiane (

    
    ) and 2,2-Dideuterio-1,3-Dithiane (
    
    
    
    ).
  • Base: n-Butyllithium (2.5 M in hexanes).[2][3]

  • Electrophile: Methyl Iodide (MeI) - used to "trap" the lithiated species.

  • Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard, optional).

Step-by-Step Methodology
  • Substrate Mixture: In a flame-dried Schlenk flask under Argon, dissolve 1,3-Dithiane (0.5 mmol) and 2,2-Dideuterio-1,3-Dithiane (0.5 mmol) in anhydrous THF (10 mL).

    • Critical: Take an aliquot T0 for GC-MS/NMR to establish the exact initial ratio (

      
      ).
      
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Kinetic control is essential.

  • Limiting Lithiation: Add n-BuLi (0.1 mmol, 0.1 equivalents ) dropwise over 5 minutes.

    • Why 0.1 eq? By consuming only a small fraction (<10%) of the starting material, we ensure the concentration of substrates remains effectively constant, simplifying the math.

  • Trapping: Stir for 15 minutes at -78°C. Rapidly inject Methyl Iodide (0.5 mmol, excess relative to base) to quench the lithiated species.

  • Workup: Allow to warm to RT. Quench with Sat.

    
    .[2] Extract with Ether.
    
  • Analysis: Analyze the crude mixture via GC-MS (SIM mode) or quantitative NMR.

Data Analysis & Calculation

Measure the ratio of the products (Methylated-H-Dithiane vs. Methylated-D-Dithiane).

The KIE is calculated using the product ratio (


) normalized by the starting material ratio (

):


Note: Since conversion is low (<10%), this approximation holds. For higher conversions, use the equation:


.
Interpretation Guide
Observed KIE (

)
InterpretationMechanism Implication
1.0 - 1.1 No EffectC-H bond breaking is NOT the Rate Determining Step (RDS).
1.1 - 1.4 Secondary KIEHybridization change (

character) or steric effects.
2.0 - 7.0 Primary KIE C-H bond cleavage is the RDS. (Classical behavior).
> 10.0 TunnelingQuantum tunneling is occurring (common in sterically hindered bases).

Application: Metabolic Stability & Drug Design[1][7]

Understanding the KIE of dithianes extends beyond synthesis. In drug development, the Deuterium Switch utilizes this data to improve pharmacokinetics (PK).[4][5]

Mechanism of Action

Cytochrome P450 enzymes (CYPs) often initiate metabolism via Hydrogen Atom Transfer (HAT).

  • If the dithiane C2-H abstraction has a high KIE (e.g.,

    
    ), deuteration will significantly slow down the metabolic clearance.
    
  • Result: Increased half-life (

    
    ), reduced dosing frequency, and potentially reduced toxic metabolites (metabolic shunting).
    
Application Workflow

Metabolic_Switch Drug Lead Compound (Contains Dithiane/Labile C-H) KIE_Study Run KIE Protocol (Is C-H break RDS?) Drug->KIE_Study Decision KIE > 2.0? KIE_Study->Decision Yes Deuterate Site (Deuterium Switch) Decision->Yes Yes No Modify Sterics/Electronics (Deuteration ineffective) Decision->No No Result Improved PK Profile (Lower Clearance) Yes->Result

Caption: Decision tree for applying KIE data to medicinal chemistry optimization.

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link

  • Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie. Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

Sources

Application Note & Protocol: High-Fidelity Deprotonation of Bis(1,3-dithian-2-yl)methane-d2 for Isotopic Labeling and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the deprotonation of bis(1,3-dithian-2-yl)methane-d2, a deuterated substrate of significant interest in synthetic chemistry. The resulting lithiated species is a powerful nucleophile, serving as a deuterated formyl anion synthon for the synthesis of isotopically labeled molecules. This guide delves into the mechanistic rationale behind the choice of reagents and conditions, offers a step-by-step experimental procedure, and provides troubleshooting guidance. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for generating this key intermediate under strictly controlled, anhydrous conditions.

Introduction and Scientific Rationale

The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, primarily for its role in "umpolung" or polarity inversion chemistry.[1] Deprotonation of a C-H bond adjacent to the sulfur atoms generates a nucleophilic carbanion, effectively creating an acyl anion equivalent that can react with a variety of electrophiles. Bis(1,3-dithian-2-yl)methane extends this principle, providing a masked equivalent of malondialdehyde.

The deuterated analogue, bis(1,3-dithian-2-yl)methane-d2, is of particular importance for two primary reasons:

  • Isotopic Labeling: Its deprotonation and subsequent reaction with an electrophile provide a direct route to incorporating a deuterium-labeled formyl group into a target molecule. Such labeled compounds are invaluable as internal standards in mass spectrometry, for probing metabolic pathways, and for enhancing the pharmacokinetic profiles of drug candidates (the "deuterium isotope effect").[2]

  • Mechanistic Studies: Comparing the rate of deprotonation of the deuterated substrate versus its protio-analogue allows for the determination of the primary kinetic isotope effect (KIE).[3][4] A significant KIE (kH/kD > 1) provides strong evidence that the C-D bond cleavage is the rate-determining step of the reaction, offering deep insight into the reaction mechanism.[5][6]

The central C-D bond in bis(1,3-dithian-2-yl)methane-d2 is significantly more acidic than a typical C-D bond on an alkane. This is due to the electron-withdrawing inductive effect of the four adjacent sulfur atoms and the ability of sulfur's 3d-orbitals to stabilize the resulting negative charge on the conjugate base. Despite this enhanced acidity (pKa of 1,3-dithiane is ~31 in DMSO), a very strong base is required for complete and rapid deprotonation. Organolithium reagents, such as n-butyllithium (n-BuLi), are the reagents of choice due to their high basicity.[7][8]

The protocol herein employs n-BuLi in an anhydrous ethereal solvent at cryogenic temperatures. These conditions are critical for ensuring high fidelity by preventing side reactions, such as nucleophilic attack on the solvent or thermal decomposition of the organolithium species.

Experimental Protocol: Deprotonation and Electrophilic Quench

This protocol describes the generation of the lithiated anion of bis(1,3-dithian-2-yl)methane-d2 and its subsequent reaction with a generic electrophile.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Bis(1,3-dithian-2-yl)methane-d2Anhydrous, >98% isotopic purityStarting Material
n-Butyllithium (n-BuLi)~1.6 M in hexanesStrong Base
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAprotic Solvent
Electrophile (e.g., CH₃I, PhCHO)Anhydrous, purifiedQuenching Agent
Saturated aq. NH₄ClReagent GradeAqueous Quench
Diethyl ether (Et₂O)Reagent GradeExtraction Solvent
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeDrying Agent
Schlenk line or GloveboxWith Argon or Nitrogen supplyInert Atmosphere
Two-neck round-bottom flaskFlame or oven-driedReaction Vessel
Magnetic stirrer and stir barAgitation
Syringes and needlesSterile, oven-driedReagent Transfer
Low-temperature bathDry ice/acetone (-78 °C)Temperature Control
Rotary evaporatorSolvent Removal
Deprotonation Workflow Diagram

DeprotonationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Assemble and flame-dry all glassware under inert gas. p2 Add bis(1,3-dithian-2-yl)methane-d2 and anhydrous THF to flask. p1->p2 r1 Cool flask to -78 °C (dry ice/acetone bath). p2->r1 r2 Slowly add n-BuLi (1.05 eq) via syringe over 10 min. r1->r2 r3 Stir at -78 °C for 1 hour (anion formation). r2->r3 r4 Slowly add electrophile at -78 °C. r3->r4 r5 Stir for 2-4 hours, allowing to warm slowly. r4->r5 w1 Quench with sat. aq. NH₄Cl. r5->w1 w2 Extract with Et₂O (3x). w1->w2 w3 Wash combined organics with brine. w2->w3 w4 Dry over MgSO₄, filter, and concentrate in vacuo. w3->w4 w5 Purify via column chromatography. w4->w5

Caption: Experimental workflow for the deprotonation and subsequent electrophilic quench.

Step-by-Step Methodology

Note: This entire procedure must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. All glassware must be rigorously dried in an oven (>120 °C) overnight and cooled under vacuum or an inert gas stream.

  • Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to the inert gas line.

  • Reagent Preparation: To the flask, add bis(1,3-dithian-2-yl)methane-d2 (1.0 eq). Using a syringe, add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir until all the solid has dissolved.

  • Cooling: Immerse the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C. Maintain this temperature for 15 minutes before proceeding.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, ~1.6 M in hexanes) dropwise via syringe over 10-15 minutes. The addition rate should be controlled to prevent a significant rise in the internal temperature. A pale yellow to orange color may develop, indicating the formation of the lithiated anion.

  • Anion Formation: Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add the chosen anhydrous electrophile (1.1 eq) via syringe.

  • Reaction Completion: Stir the mixture at -78 °C for an additional 2-4 hours. The reaction can then be allowed to slowly warm to room temperature overnight.

  • Aqueous Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL for a 1 mmol scale reaction).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Mechanism of Deprotonation

The core of the protocol is the acid-base reaction between the deuterated carbon acid and the organolithium base. The choice of a non-nucleophilic, yet powerful, base is paramount. While lithium diisopropylamide (LDA) is often favored for its steric hindrance which reduces nucleophilic side reactions, n-BuLi is sufficiently effective and commonly used for deprotonating dithiane systems.[9][10]

DeprotonationMechanism Start Bis(1,3-dithian-2-yl)methane-d2 Anion Lithiated Intermediate Start->Anion + n-BuLi - Butane-d1 THF, -78°C Base n-Butyllithium (n-BuLi) Product Substituted Product Anion->Product + E⁺ Electrophile Electrophile (E⁺)

Caption: Reaction scheme for the deprotonation and electrophilic trapping.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotonation (observed by D-NMR of crude product)1. Inaccurate concentration of n-BuLi (degraded over time).2. Insufficient amount of base used.3. Presence of adventitious water or acidic impurities.1. Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid).2. Use a slight excess (1.05-1.1 eq) of the base.3. Ensure all glassware is meticulously dried and solvents are anhydrous.
Low Yield of Final Product 1. Lithiated anion is thermally unstable and decomposed.2. The electrophile is not reactive enough or has poor solubility at -78 °C.3. Side reaction with the solvent (THF).1. Maintain the temperature strictly at -78 °C until the aqueous quench.2. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) after electrophile addition, depending on its reactivity.3. Use freshly distilled, anhydrous THF.
Formation of Butylated Byproduct The electrophile is unreactive, leading to reaction between the lithiated dithiane and the n-butyl bromide byproduct from n-BuLi degradation.Use a more reactive electrophile or consider an alternative base like s-BuLi or t-BuLi, which have different reactivity profiles.

Conclusion

The protocol outlined provides a robust and reproducible method for the deprotonation of bis(1,3-dithian-2-yl)methane-d2. The successful generation of the corresponding lithiated anion opens a gateway to a wide array of deuterated compounds, facilitating advanced research in drug development and reaction mechanism elucidation. Adherence to strictly anhydrous and anaerobic conditions is the most critical factor for achieving high yields and purity.

References

  • Organolithium Reagents. Organic Chemistry Data. [Link]

  • Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Journal of the Chilean Chemical Society. [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship, University of California. [Link]

Sources

Application Note: Deuterated Compounds in Reaction Mechanism Studies and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium (


H or D) into organic molecules has evolved from a fundamental probe in physical organic chemistry to a cornerstone technology in modern pharmacokinetics and structural biology. Because deuterium has twice the mass of protium (

H), the carbon-deuterium (C-D) bond exhibits a lower vibrational frequency and a lower zero-point energy (ZPE). This mass difference requires a higher activation energy to cleave a C-D bond compared to a C-H bond, a phenomenon known as the Kinetic Isotope Effect (KIE)[1][2].

As a Senior Application Scientist, I have structured this guide to bridge the theoretical underpinnings of KIE with its practical applications. We will explore how deuterium labeling elucidates complex reaction mechanisms, drives the development of next-generation therapeutics (e.g., deutetrabenazine), and enables high-resolution structural mapping via Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Theoretical Foundations: The Kinetic Isotope Effect (KIE)

The causality behind deuterium's utility lies in quantum mechanics. At room temperature, molecules rest in their lowest vibrational state (ZPE). The heavier mass of deuterium lowers this ZPE. If a C-H/C-D bond is broken during the rate-determining step (RDS) of a reaction, the deuterated compound must overcome a larger energy barrier to reach the transition state, resulting in a measurable decrease in the reaction rate[1][2].

KIE_Energy Reactant Reactant State (C-H vs C-D) ZPE_H C-H Zero-Point Energy (Higher Ground State) Reactant->ZPE_H ZPE_D C-D Zero-Point Energy (Lower Ground State) Reactant->ZPE_D TS Transition State (Bond Cleavage) ZPE_H->TS Lower Activation Energy ZPE_D->TS Higher Activation Energy Product Product State TS->Product

Figure 1: Energy profile demonstrating how lower ZPE in C-D bonds increases activation energy.

Mechanistic Diagnostics

By calculating the ratio of the reaction rates (


), chemists can pinpoint the exact nature of a transition state:
  • Primary KIE (

    
     = 2.0 to 8.0):  Indicates that the cleavage of the isotopic bond is the RDS. For example, in an E2 elimination, the breaking of the C-H/C-D bond is concerted with the leaving group departure, yielding a large primary KIE[3].
    
  • Secondary KIE (

    
     = 0.7 to 1.4):  Occurs when the isotopic bond is not broken, but the atom undergoes a hybridization change. An S
    
    
    
    1 reaction (sp
    
    
    
    
    sp
    
    
    ) relieves steric crowding, yielding a "normal" secondary KIE > 1. Conversely, an S
    
    
    2 reaction (sp
    
    
    -like transition state) increases crowding, yielding an "inverse" KIE < 1[1][4].
Quantitative Data: Mechanistic Interpretation of KIE
KIE Type

Ratio
Mechanistic ImplicationClassic Example
Primary 2.0 - 8.0C-H bond cleavage is the Rate-Determining Step.E2 Elimination[3]
Normal Secondary 1.1 - 1.4Hybridization change from sp

to sp

(steric relief).
S

1 Solvolysis[1]
Inverse Secondary 0.8 - 0.95Hybridization change from sp

to sp

(steric crowding).
S

2 Substitution[4]

Therapeutic Application: The Deutetrabenazine Paradigm

The principles of KIE directly translate to pharmacology through "metabolic switching." By replacing metabolically vulnerable hydrogen atoms with deuterium, drug developers can slow down cytochrome P450 (CYP450)-mediated degradation without altering the molecule's target binding affinity[5].

Deutetrabenazine (Austedo), approved for Huntington's disease chorea and tardive dyskinesia, exemplifies this. It inhibits the Vesicular Monoamine Transporter 2 (VMAT2), reducing dopamine release in the synaptic cleft[6][7]. By deuterating the two methoxy groups of the parent drug (tetrabenazine), the oxidative demethylation by CYP2D6 is significantly hindered[5].

The Causality of Clinical Benefit: The stronger C-D bonds prolong the half-life of the active metabolites (


-HTBZ and 

-HTBZ). This pharmacokinetic stabilization reduces peak-to-trough blood level fluctuations, allowing for twice-daily dosing (instead of thrice-daily) and significantly mitigating peak-dose side effects like sedation and akathisia[6][7].

Deutetrabenazine_Pathway Drug Deutetrabenazine (d6-Methoxy Groups) CYP CYP450 Metabolism (Slowed by C-D Bond) Drug->CYP Kinetic Isotope Effect Metabolites Active Metabolites (u03B1-HTBZ & u03B2-HTBZ) CYP->Metabolites Prolonged Half-Life VMAT2 VMAT2 Inhibition (Presynaptic Vesicles) Metabolites->VMAT2 Clinical Reduced Dopamine (Chorea Suppression) VMAT2->Clinical

Figure 2: Pharmacological pathway of Deutetrabenazine leveraging the KIE for prolonged efficacy.

Quantitative Data: Pharmacokinetic Comparison
ParameterTetrabenazine (Non-Deuterated)Deutetrabenazine (Deuterated)Clinical Impact
Active Metabolite Half-Life ~4 - 8 hours~9 - 10 hours[5]Sustained therapeutic effect.
Dosing Frequency 3 times daily2 times daily[7]Improved patient adherence.
Systemic Exposure Variance High peak-to-trough fluctuationsConsistent, stable blood levels[7]Reduced peak-dose adverse events.

Analytical Application: Hydrogen-Deuterium Exchange (HDX-MS)

Beyond covalent C-D bonds, the reversible exchange of labile protons (e.g., backbone amides in proteins) with deuterium in D


O provides a topographical map of protein structure and ligand binding. The exchange rate is dictated by solvent accessibility and hydrogen bonding. When a small molecule binds to a protein, it shields specific amides, slowing their deuteration rate[8].

HDX_Workflow Label 1. D2O Labeling (Amide Exchange) Quench 2. Quenching (pH 2.5, 0°C) Label->Quench Halt Exchange Digest 3. Pepsin Digestion (Acid-Active Protease) Quench->Digest Cleave Protein Analyze 4. LC-MS Analysis (Mass Shift Detection) Digest->Analyze Peptide Mapping

Figure 3: Continuous-labeling bottom-up HDX-MS workflow for structural biology.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to account for environmental variables and back-exchange.

Protocol A: Determination of Primary KIE via Intermolecular Competition (NMR)

Purpose: To accurately determine the


 ratio by eliminating run-to-run variations in temperature or catalyst concentration.

Self-Validation Mechanism: By running the proteo- and deutero-substrates in the same reaction vessel (competition), any fluctuations in reaction conditions affect both species equally. An inert internal standard validates NMR integration accuracy.

  • Preparation of Substrate Mixture: Weigh equimolar amounts (e.g., 0.5 mmol each) of the proteo-substrate (R-H) and the deutero-substrate (R-D). Dissolve in 5 mL of an appropriate anhydrous solvent.

  • Internal Standard Addition: Add 0.1 mmol of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that does not overlap with the substrate or product peaks in

    
    H NMR.
    
  • Baseline Measurement (T=0): Take a 0.1 mL aliquot, quench it, and acquire a quantitative

    
    H NMR spectrum to establish the exact initial molar ratio of R-H to R-D.
    
  • Reaction Initiation: Bring the mixture to the target temperature. Inject the required reagent/catalyst to initiate the reaction.

  • Kinetic Sampling: At predetermined time points (e.g., 10%, 20%, 30% conversion), withdraw 0.1 mL aliquots and immediately quench into a cold stopping solution.

  • Data Analysis: Acquire

    
    H NMR for each aliquot. Calculate the remaining concentrations of R-H and R-D relative to the internal standard.
    
  • KIE Calculation: Use the non-competitive isotopic effect equation for a competitive experiment:

    
    
    (Where 
    
    
    
    and
    
    
    are the fractional conversions of the proteo- and deutero-substrates, respectively).
Protocol B: Continuous-Labeling Bottom-Up HDX-MS for Protein-Ligand Interactions

Purpose: To map the binding interface of a small molecule on a target protein.

Self-Validation Mechanism: The protocol mandates a fully deuterated control to calculate the "off-exchange" (back-exchange) rate during LC-MS, allowing for mathematical correction of the isotopic mass shift[8][9].

  • Equilibration: Prepare two sets of the target protein (10

    
    M): Set A (Apo state) and Set B (Holo state, pre-incubated with a 10-fold molar excess of the ligand).
    
  • Isotopic Labeling: Initiate the exchange by diluting 5

    
    L of the protein sample into 45 
    
    
    
    L of D
    
    
    O buffer (pD ~7.4) at 25°C.
  • Time-Course Incubation: Incubate separate aliquots for 10s, 1min, 10min, 1h, and 4h[8].

  • Critical Quenching Step: At each time point, immediately transfer the 50

    
    L reaction into 50 
    
    
    
    L of ice-cold quench buffer (e.g., 100 mM phosphate, pH 2.5). Causality: HDX is base-catalyzed above pH 3. Dropping the pH to 2.5 and temperature to 0°C drastically slows the exchange rate, "freezing" the isotopic signature[8][9].
  • Online Digestion & Desalting: Inject the quenched sample into a nano-LC system equipped with an immobilized pepsin column maintained at 0°C. Pepsin is uniquely active at pH 2.5[9].

  • LC-MS Analysis: Elute the digested peptides onto a C18 analytical column (also at 0°C) using a rapid gradient (e.g., 5-10 minutes) into a high-resolution mass spectrometer.

  • Data Processing: Compare the deuterium uptake (mass shift) between the Apo and Holo states. Regions with reduced deuterium uptake in the Holo state indicate solvent shielding by the ligand or ligand-induced conformational stabilization.

References

  • Patsnap Synapse. "What is the mechanism of Deutetrabenazine?" patsnap.com.
  • Dr. Oracle. "What is the mechanism of action of deutetrabenazine (Austedo)?" droracle.ai.
  • Isotope.com. "From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs." isotope.com.
  • MDPI. "Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence." mdpi.com.
  • Wikipedia. "Kinetic isotope effect." wikipedia.org.
  • Chemistry LibreTexts. "7.17: The E2 Reaction and the Deuterium Isotope Effect." libretexts.org.
  • ResearchGate. "Kinetic Isotope Effects in Organic and Biological Reactions." researchgate.net.
  • Benchchem. "Optimizing Deuterium Labeling Reactions." benchchem.com.
  • NIH / PMC. "A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis." nih.gov.

Sources

Application Notes and Protocols for the Synthesis of Deuterated Aldehydes via the Corey-Seebach Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Deuterium in Modern Chemistry

The strategic incorporation of deuterium into organic molecules has emerged as a powerful tool in pharmaceutical sciences and mechanistic studies. The increased mass of deuterium compared to protium can lead to a significant kinetic isotope effect, slowing down metabolic pathways that involve C-H bond cleavage. This can enhance the pharmacokinetic profile of drug candidates, leading to improved efficacy and reduced side effects. Furthermore, deuterated compounds serve as invaluable probes in mechanistic studies and as internal standards in mass spectrometry.

The Corey-Seebach reaction, a cornerstone of umpolung (reactivity inversion) chemistry, provides a robust and versatile method for the synthesis of a wide array of organic compounds.[1][2][3] This guide provides detailed application notes and protocols for the adaptation of the Corey-Seebach reaction for the specific and high-yield synthesis of deuterated aldehydes, a critical class of building blocks in organic synthesis.

Mechanistic Overview: A Journey of Reactivity Inversion

The Corey-Seebach reaction facilitates the conversion of an electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent.[2][4] This "umpolung" is achieved through the formation of a 1,3-dithiane intermediate. The protons at the C2 position of the dithiane are sufficiently acidic to be removed by a strong base, such as n-butyllithium, generating a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, including a deuterium source, to introduce the isotopic label. Subsequent deprotection of the dithiane regenerates the carbonyl functionality, now bearing a deuterium atom at the formyl position.

The overall transformation can be visualized in the following workflow:

Corey_Seebach_Deuteration cluster_0 Step 1: Dithiane Formation cluster_1 Step 2: Deprotonation & Deuteration cluster_2 Step 3: Deprotection Aldehyde Aldehyde (R-CHO) Dithiane 1,3-Dithiane Aldehyde->Dithiane HS(CH₂)₃SH, H⁺ Propanedithiol 1,3-Propanedithiol Propanedithiol->Dithiane Lithio_Dithiane 2-Lithio-1,3-dithiane Dithiane->Lithio_Dithiane n-BuLi, THF, low temp. nBuLi n-BuLi nBuLi->Lithio_Dithiane Deuterated_Dithiane 2-Deuterio-1,3-dithiane Lithio_Dithiane->Deuterated_Dithiane D₂O quench D2O D₂O D2O->Deuterated_Dithiane Deuterated_Aldehyde Deuterated Aldehyde (R-CDO) Deuterated_Dithiane->Deuterated_Aldehyde e.g., NBS, H₂O Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deuterated_Aldehyde Reaction_Mechanism Start R-CHO Dithiane 1,3-Dithiane Start->Dithiane + HS(CH₂)₃SH, H⁺ Lithio_Dithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->Lithio_Dithiane + n-BuLi Deuterated_Dithiane 2-Deuterio-1,3-dithiane Lithio_Dithiane->Deuterated_Dithiane + D₂O Deuterated_Aldehyde R-CDO Deuterated_Dithiane->Deuterated_Aldehyde Deprotection (e.g., NBS, H₂O)

Sources

Application Note: Comprehensive NMR Characterization of Bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of bis(1,3-dithian-2-yl)methane-d2, a deuterated analogue of a key building block in organic synthesis. The strategic incorporation of deuterium at the central methylene bridge offers a powerful tool for mechanistic studies and as a stable isotopic label in metabolic investigations. This document outlines the rationale behind the structural elucidation by modern NMR techniques, provides detailed, field-tested protocols for sample preparation and data acquisition, and offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data. The causality behind experimental choices and the interpretation of spectral features unique to the deuterated species are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Deuterated Dithianes

The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, primarily serving as a masked carbonyl group and enabling umpolung (reactivity inversion) of aldehydes. Bis(1,3-dithian-2-yl)methane, with its two dithiane rings connected by a methylene bridge, is a versatile precursor for the synthesis of complex molecules. The site-selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into organic molecules is of paramount importance in pharmaceutical research and development.[1] Deuteration can alter metabolic pathways by leveraging the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes involving C-H bond cleavage, potentially leading to improved pharmacokinetic profiles of drug candidates.[2]

The target molecule, bis(1,3-dithian-2-yl)methane-d2, is specifically deuterated at the central methylene bridge. This isotopic labeling is crucial for:

  • Mechanistic Elucidation: Tracking the fate of the methylene unit in complex reaction sequences.

  • Metabolic Studies: Following the metabolic stability and pathways of molecules synthesized using this building block.

  • Quantitative Analysis: Serving as an internal standard in mass spectrometry-based assays.

NMR spectroscopy is the definitive technique for verifying the site and extent of deuterium incorporation. This guide provides the necessary protocols and interpretive knowledge to confidently characterize bis(1,3-dithian-2-yl)methane-d2.

Molecular Structure and NMR-Active Nuclei

The structure of bis(1,3-dithian-2-yl)methane-d2 is presented below. For the purpose of NMR analysis, we will be focusing on the ¹H and ¹³C nuclei.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (400 MHz) cluster_Analysis Spectral Analysis cluster_Validation Structure Validation Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6-0.7 mL CDCl₃ Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 ¹H NMR Acquisition (16-32 scans) Prep3->Acq1 Acq2 ¹³C NMR Acquisition (≥1024 scans, ¹H decoupled) Prep3->Acq2 Analysis1 Process ¹H Spectrum: - Absence of -CH₂- signal - Analyze dithiane ring signals Acq1->Analysis1 Analysis2 Process ¹³C Spectrum: - Identify triplet for -CD₂- - Measure ¹J_CD - Assign dithiane ring carbons Acq2->Analysis2 Validation Confirm Deuteration Site and Purity Analysis1->Validation Analysis2->Validation

Caption: Workflow for the NMR characterization of bis(1,3-dithian-2-yl)methane-d2.

Conclusion

The NMR characterization of bis(1,3-dithian-2-yl)methane-d2 is a straightforward process when approached systematically. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The key spectral signatures—the disappearance of the central methylene proton signal in the ¹H spectrum and the appearance of a triplet for the corresponding carbon in the ¹³C spectrum—provide unambiguous confirmation of successful and site-selective deuteration. This robust characterization is essential for the confident application of this valuable isotopically labeled building block in drug discovery and mechanistic organic chemistry.

References

  • Semantic Scholar. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • University of Mount Union. (2025, June 12). Carbon, Deuterium and Heteronuclear NMR using Topspin. Retrieved from [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 13C NMR spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(23), 8307–8311.
  • CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • ResearchGate. (2020). The importance of deuterated compounds, the magic methyl effect and.... Retrieved from [Link]

  • PubMed. (2022, November 4). One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. ACS Chemical Neuroscience, 10(3), 1159–1167.
  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 13.7 Uses of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Retrieved from [Link]
    
  • Fisher Scientific. Bis(1,3-dithian-2-yl)methane-d2, TRC. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2022, January 1). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of Bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing mass spectrometry for the structural characterization of sulfur-stabilized carbanion intermediates and deuterated mechanistic probes.

Introduction & Scope

Bis(1,3-dithian-2-yl)methane is a pivotal structural motif in organic synthesis, often serving as a masked 1,3-dicarbonyl equivalent or a "linchpin" in anion relay chemistry (ARC) [1]. The deuterated analog, bis(1,3-dithian-2-yl)methane-d2 , is frequently employed as a mechanistic probe to trace proton transfer pathways or to elucidate fragmentation mechanisms in mass spectrometry.

This guide details the Electron Ionization (EI) fragmentation behavior of the d2-isotopologue. By analyzing the mass shifts relative to the non-deuterated standard, we establish a self-validating protocol for confirming the location of the deuterium label at the central methylene bridge.

Structural Definition
  • Compound: Bis(1,3-dithian-2-yl)methane-d2

  • Chemical Formula:

    
    
    
  • Molecular Weight: 254.48 g/mol (Nominal Mass: 254 Da)

  • Label Position: Central methylene bridge (

    
    ), connecting the two dithiane rings.
    

Experimental Protocol

Sample Preparation

To ensure clean fragmentation without intermolecular adducts, samples should be prepared in a non-protic solvent compatible with the inlet system.

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade). Note: Avoid acetone to prevent thioacetal exchange.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE syringe filter to remove particulates.

Instrument Parameters (GC-MS / EI-Direct Probe)
  • Ionization Mode: Electron Ionization (EI)[1][2]

  • Electron Energy: 70 eV (Standard)

  • Source Temperature: 230 °C

  • Transfer Line: 250 °C

  • Scan Range: m/z 35 – 300

Fragmentation Analysis & Mechanism

The fragmentation of bis(1,3-dithian-2-yl)methane-d2 is driven by the stability of sulfur-stabilized carbocations. The deuterium label on the central bridge acts as a mass tag, allowing us to distinguish between fragments retaining the bridge and those derived solely from the dithiane rings.

Primary Fragmentation Pathways
Pathway A: Central C-C Bond Cleavage (Alpha-Cleavage)

The most dominant pathway involves the homolytic cleavage of the bond between the central bridge and one of the dithiane rings. This generates two distinct species:

  • Fragment A (Retains Bridge): A (1,3-dithian-2-yl)methyl-d2 cation.

    • m/z: 135 (Calculated:

      
      )
      
    • Shift: +2 Da relative to non-deuterated standard (m/z 133).

  • Fragment B (Loses Bridge): A 1,3-dithian-2-yl cation.[3]

    • m/z: 119 (Calculated:

      
      )
      
    • Shift: None (Identical to standard).

Pathway B: Ring Disassembly (Retro-Diels-Alder-like)

High-energy ions may undergo fragmentation within the dithiane ring, typically losing neutral fragments like thioformaldehyde (


) or propene (

).
  • Loss of

    
     (46 Da) from Parent: 
    
    • m/z: 208 (

      
      ).
      
  • Loss of

    
     (42 Da) from Parent: 
    
    • m/z: 212 (

      
      ).
      
Diagnostic Ion Table
Fragment Ion IdentityFormula (d2-analog)m/z (d2)m/z (d0-Standard)Mass Shift (

)
Interpretation
Molecular Ion

254 252+2Intact molecule confirmation.
Bridge-Retained Cation

135 133+2Critical Diagnostic: Confirms D2 is on the bridge.
Dithianyl Cation

119 1190Confirms the ring structure is intact.
Thioacrolein Loss

180 178+2Loss of

(74 Da) from one ring.
Base Ring Fragment

46 460Common background ion for dithianes.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the parent ion and its primary fragments. The color coding highlights the retention of the deuterium label.

DithianeFragmentation cluster_legend Legend Parent Molecular Ion (M+) m/z 254 [Dithiane-CD2-Dithiane] Frag_Bridge Bridge Cation m/z 135 [Dithiane-CD2]+ Parent->Frag_Bridge α-Cleavage (Retains D2) Frag_Ring Ring Cation m/z 119 [Dithiane]+ Parent->Frag_Ring C-C Cleavage (Loses D2) Frag_Sec_1 Secondary Frag m/z 89 (Loss of CH2S) Frag_Bridge->Frag_Sec_1 - CH2S (46 Da) Frag_Sec_2 Secondary Frag m/z 45/46 (CHS+ / CH2S+) Frag_Ring->Frag_Sec_2 Ring Disassembly key1 Blue: Parent Ion key2 Green: D2-Retaining Fragment key3 Red: Non-Deuterated Fragment

Figure 1: Fragmentation tree for Bis(1,3-dithian-2-yl)methane-d2. Green path indicates retention of the deuterated bridge.[4][5][6]

References

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.

  • NIST Mass Spectrometry Data Center. (2023). 1,3-Dithiane Mass Spectrum.[7][8] NIST Chemistry WebBook, SRD 69.

  • Bowie, J. H., & White, P. Y. (1972). Electron impact studies—LXV: Negative-ion mass spectrometry of functional groups 2-aryl-1,3-dithianes. Organic Mass Spectrometry, 6(3), 317–323.

Sources

Application Note: Tracing One-Carbon Metabolism with Bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Illuminating the Crossroads of Cellular Metabolism

One-carbon (1C) metabolism represents a fundamental network of biochemical reactions essential for life. This intricate system, primarily composed of the interconnected folate and methionine cycles, is responsible for the transfer of single-carbon units in various oxidation states.[1] These 1C units are critical for the biosynthesis of a wide array of vital biomolecules, including nucleotides (purines and thymidylate) and amino acids (serine and glycine), and for providing the methyl groups necessary for the epigenetic regulation of gene expression via DNA and histone methylation.[2]

Given its central role, dysregulation of 1C metabolism is implicated in numerous disease states, particularly in cancer, where rapidly proliferating cells exhibit a heightened demand for the biosynthetic outputs of this network.[1] Consequently, the pathways of 1C metabolism have emerged as promising targets for therapeutic intervention. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions, offering a dynamic view of cellular physiology that is not captured by static metabolomic snapshots.[3][4] Stable isotope tracing, a cornerstone of MFA, allows researchers to track the flow of atoms through metabolic pathways, providing invaluable insights into cellular function and dysfunction.[3]

Formaldehyde, a key one-carbon unit, is not only an environmental toxin but also an endogenously produced metabolite that plays a significant role in cellular processes.[5][6][7] It can be both a source for one-carbon units and a regulator of the methionine cycle.[7] However, its high reactivity and volatility make it a challenging molecule to study directly using traditional tracing methods. This application note introduces a novel approach for tracing formaldehyde flux in one-carbon metabolism using bis(1,3-dithian-2-yl)methane-d2 as a stable, deuterated precursor of formaldehyde.

II. Principle of the Method: A Prodrug-Inspired Tracer Strategy

The use of bis(1,3-dithian-2-yl)methane-d2 for metabolic flux analysis is predicated on a prodrug-like delivery strategy. The core concept is that the dithiane moieties act as protective groups for the deuterated formaldehyde (formaldehyde-d2), facilitating its delivery into the cellular environment. Once inside the cell, we hypothesize that the tracer is processed to release formaldehyde-d2, which then enters the endogenous one-carbon metabolic network.

A. Proposed Mechanism of Cellular Uptake and Formaldehyde-d2 Release

While the precise mechanisms require empirical validation, we propose a two-step process for the intracellular delivery of formaldehyde-d2 from bis(1,3-dithian-2-yl)methane-d2:

  • Cellular Uptake: The cellular uptake of dithiolane- and diselenolane-containing compounds has been shown to be mediated by interactions with thiols on the cell surface, such as those on the transferrin receptor.[8][9][10][11][12] We postulate that bis(1,3-dithian-2-yl)methane-d2 may enter cells through a similar thiol-mediated mechanism. The lipophilic nature of the dithiane groups could also facilitate passive diffusion across the cell membrane.

  • Intracellular Release of Formaldehyde-d2: The 1,3-dithiane group is a stable protecting group for carbonyls in organic synthesis, and its removal often requires specific chemical reagents.[13][14] However, the intracellular environment presents a unique biochemical landscape. We hypothesize that the release of formaldehyde-d2 from the dithiane carrier could be facilitated by enzymatic activity or the presence of reactive oxygen species (ROS) within the cell, leading to the cleavage of the C-S bonds.[13][15] This proposed intracellular hydrolysis would liberate the deuterated formaldehyde, allowing it to participate in metabolic reactions. The use of prodrugs that release formaldehyde has been explored in other contexts, and the endogenous detoxification machinery is generally well-equipped to handle the resulting low concentrations of formaldehyde.[16][17][18][19]

B. Metabolic Fate of Released Formaldehyde-d2

Once released, formaldehyde-d2 (DCDO) is expected to enter the one-carbon pool. A primary route of entry is its reaction with tetrahydrofolate (THF) to form N5,N10-methylene-THF-d, a central intermediate in the folate cycle. This reaction can occur spontaneously or be enzymatically catalyzed. From here, the deuterium label can be traced into various downstream metabolites.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Tracer Bis(1,3-dithian-2-yl)methane-d2 DCDO Formaldehyde-d2 (DCDO) Tracer->DCDO Uptake & Release THF THF Methylene_THF_d N5,N10-Methylene-THF-d THF->Methylene_THF_d DCDO Serine_d Serine-d Methylene_THF_d->Serine_d + Glycine Purines_d Purines-d Methylene_THF_d->Purines_d Thymidylate_d Thymidylate-d Methylene_THF_d->Thymidylate_d Glycine Glycine Serine_d->Glycine Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine

Caption: Proposed pathway for tracing one-carbon metabolism.

III. Detailed Application Protocol

This protocol provides a comprehensive workflow for a stable isotope tracing experiment in cultured mammalian cells using bis(1,3-dithian-2-yl)methane-d2.

A. Materials and Reagents

  • Cell Lines: Any mammalian cell line with active one-carbon metabolism (e.g., HeLa, HEK293, cancer cell lines).

  • Culture Medium: Standard cell culture medium (e.g., DMEM) appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS): Dialyzed FBS is recommended to minimize background levels of unlabeled metabolites.

  • Bis(1,3-dithian-2-yl)methane-d2: (CAS 105479-87-6).[7]

  • Solvent for Tracer: DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS): Cold (4°C).

  • Quenching Solution: 80% Methanol in water (v/v), pre-chilled to -80°C.

  • Metabolite Extraction Solvent: 80% Methanol in water (v/v), pre-chilled to -80°C.

  • General Labware: Cell culture plates (6-well or 10 cm dishes), pipettes, sterile centrifuge tubes, cell scraper.

B. Experimental Workflow

cluster_workflow Experimental Workflow A 1. Cell Culture & Seeding Seed cells and grow to ~80% confluency. B 2. Tracer Preparation Dissolve tracer in DMSO, then dilute in medium. A->B C 3. Isotope Labeling Replace medium with tracer-containing medium. Incubate for a defined time course. B->C D 4. Quenching Rapidly aspirate medium, wash with cold PBS. Add ice-cold 80% methanol. C->D E 5. Metabolite Extraction Scrape cells, collect lysate. Centrifuge to pellet debris. D->E F 6. Sample Preparation Collect supernatant, dry under nitrogen. Reconstitute for analysis. E->F G 7. LC-MS/MS Analysis Inject sample and analyze for labeled metabolites. F->G H 8. Data Analysis Determine isotopic enrichment and calculate flux. G->H

Caption: Step-by-step experimental workflow.

Step 1: Cell Culture and Seeding

  • Culture cells under standard conditions (37°C, 5% CO2).

  • Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. It is crucial to have consistent cell numbers across all wells for reproducible results.

Step 2: Tracer Preparation and Labeling

  • Prepare a stock solution of bis(1,3-dithian-2-yl)methane-d2 in DMSO. A 10-100 mM stock is a reasonable starting point.

  • On the day of the experiment, prepare the labeling medium by diluting the tracer stock solution into fresh, pre-warmed cell culture medium. The final concentration of the tracer will need to be optimized; a starting range of 10-100 µM is recommended. It is important to also prepare a vehicle control medium containing the same final concentration of DMSO.

  • Remove the existing culture medium from the cells.

  • Gently wash the cells once with pre-warmed PBS.

  • Add the labeling medium (or vehicle control medium) to the cells.

  • Incubate the cells for a specific period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is highly recommended to determine the kinetics of label incorporation and to identify an appropriate time point where steady-state labeling is approached.

Step 3: Quenching and Metabolite Extraction This step must be performed as quickly as possible to halt metabolic activity and accurately preserve the metabolic state of the cells.[20]

  • Place the cell culture plates on ice.

  • Rapidly aspirate the labeling medium.

  • Immediately wash the cell monolayer with 1 mL of ice-cold PBS to remove any remaining extracellular tracer.

  • Aspirate the PBS completely.

  • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well.

  • Transfer the plates to a -80°C freezer for at least 15 minutes to ensure complete protein precipitation and cell lysis.[3]

  • Using a cell scraper, scrape the cells in the cold methanol and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Store the dried metabolite pellets at -80°C until analysis.

IV. LC-MS/MS Analysis of One-Carbon Metabolites

A. Sample Reconstitution Reconstitute the dried metabolite pellets in a suitable solvent for LC-MS/MS analysis, such as an optimized mixture of water and organic solvent (e.g., 50% acetonitrile). The reconstitution volume should be chosen based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

B. Chromatographic Separation and Mass Spectrometric Detection Analysis of one-carbon metabolites can be achieved using a variety of LC-MS/MS methods.[1][2][21] A common approach involves hydrophilic interaction liquid chromatography (HILIC) coupled to a triple quadrupole or high-resolution mass spectrometer.

Parameter Recommendation
LC Column HILIC column (e.g., SeQuant ZIC-pHILIC)
Mobile Phase A Water with 10 mM ammonium acetate, pH 9.5
Mobile Phase B Acetonitrile
Gradient Optimized gradient from high to low organic content
MS Instrument Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Analysis Mode Multiple Reaction Monitoring (MRM) or high-resolution full scan

C. Expected Mass Shifts The incorporation of deuterium from formaldehyde-d2 will result in a mass increase in downstream metabolites. The exact mass shift depends on the number of deuterium atoms incorporated. For example, the conversion of glycine to serine via serine hydroxymethyltransferase (SHMT) using a deuterated one-carbon unit from N5,N10-methylene-THF-d would result in a +1 or +2 Da shift in the mass of serine, depending on the specific enzymatic mechanism and any proton exchange.

Metabolite Unlabeled m/z (M-H)- Expected Labeled m/z (M-H)- Pathway
Serine104.03105.04, 106.04Folate Cycle
Formate45.0046.01Formaldehyde Oxidation
Purine basesVariable+1, +2 DaDe novo purine synthesis
ThymidineVariable+1, +2 DaThymidylate synthesis

V. Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for both the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of each target metabolite.

  • Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) using established algorithms.

  • Calculate Isotopic Enrichment: Express the incorporation of the deuterium label as a percentage of the total pool for each metabolite.

    • % Labeled = (Sum of Labeled Isotopologue Areas) / (Total Area of all Isotopologues) * 100

  • Flux Interpretation: The rate and extent of label incorporation into different metabolites provide insights into the relative flux through different branches of one-carbon metabolism. For example:

    • High enrichment in serine suggests significant flux through the SHMT-mediated conversion of glycine to serine.

    • Labeling of purines and thymidylate indicates the utilization of the tracer-derived one-carbon units for nucleotide biosynthesis.

    • The appearance of labeled formate would confirm the oxidation of the tracer-derived formaldehyde.

VI. Troubleshooting and Scientific Considerations

  • Tracer Cytotoxicity: It is essential to perform a dose-response experiment to determine the optimal concentration of bis(1,3-dithian-2-yl)methane-d2 that provides sufficient labeling without causing significant cytotoxicity.

  • Inefficient Uptake or Release: If low label incorporation is observed, consider optimizing the incubation time and tracer concentration. The slow intracellular release of formaldehyde-d2 is a potential limitation of this method and may require longer incubation times compared to tracers that are readily transported and metabolized.

  • DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

  • Method Validation: As this is a novel tracer, it is advisable to run parallel experiments with a well-established tracer for one-carbon metabolism, such as [¹³C₅]-serine, to validate the biological findings.

VII. Conclusion

The use of bis(1,3-dithian-2-yl)methane-d2 represents a promising, albeit novel, approach for tracing formaldehyde flux within the intricate network of one-carbon metabolism. By employing a prodrug-like delivery strategy, this stable isotope tracer has the potential to overcome the challenges associated with the direct use of volatile and reactive formaldehyde. The protocol outlined in this application note provides a robust framework for researchers to explore the utility of this compound in their own metabolic flux analysis studies. While further experimental validation of the proposed uptake and release mechanisms is warranted, this method opens new avenues for investigating the role of formaldehyde and one-carbon metabolism in health and disease.

VIII. References

  • Alseekh, S., Aharoni, A., & Fernie, A. R. (2021). The expanding field of metabolomics. Metabolites, 11(5), 281.

  • BenchChem. (2025). An In-depth Technical Guide to Stable Isotope Tracing with Glucose.

  • BenchChem. (2025). Application Notes and Protocols for Metabolic Flux Analysis using Stable Isotope Tracers.

  • MetwareBio. (n.d.). One-Carbon Metabolism Targeted Metabolomics LC–MS/MS. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]

  • Noga, M. J., et al. (2013). LC-MS/MS identification of the one-carbon cycle metabolites in human plasma. Proteomics. Clinical applications, 7(5-6), 444–452.

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Quenching Methods for 13C Metabolic Flux Analysis.

  • Paradela, A., & Corrales, F. J. (2021). Monitoring one-carbon metabolism by mass spectrometry to assess liver function and disease. Journal of proteomics, 249, 104374.

  • BenchChem. (2025). Application Notes and Protocols for Metabolic Flux Analysis using Stable Isotope Tracers.

  • Giraud, C., et al. (2019). Quantitative profiling of 1-Carbon Metabolites, Amino Acids and Precursors, and Plasmalogens in human plasma using Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry and robotic compound extraction. bioRxiv.

  • Wikipedia. (n.d.). Metabolic flux analysis. Retrieved from [Link]

  • Bartolami, E., et al. (2021). Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue. Chemical science, 12(40), 13436–13443.

  • Kiptoo, P. K., & Siahaan, T. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of pharmaceutical sciences, 97(10), 4168–4172.

  • Kramer, L., et al. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. In Metabolic Flux Analysis (pp. 3-14). Humana Press, New York, NY.

  • OSTI.GOV. (n.d.). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Retrieved from [Link]

  • Scirp.org. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from [Link]

  • ResearchGate. (2025). Anthracycline–Formaldehyde Conjugates and Their Targeted Prodrugs. Retrieved from [Link]

  • Bartolami, E., et al. (2021). Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue. Chemical science, 12(40), 13436–13443.

  • PubMed. (2008). Your prodrug releases formaldehyde: should you be concerned? No! Retrieved from [Link]

  • Matile, S., et al. (2022). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. Journal of the American Chemical Society, 144(1), 131-140.

  • Rephaeli, A., et al. (2005). Anticancer prodrugs of butyric acid and formaldehyde protect against doxorubicin-induced cardiotoxicity. British journal of cancer, 92(5), 877–883.

  • ResearchGate. (n.d.). Metabolic fate of formaldehyde in wild-type cells (Ga [left panels])... Retrieved from [Link]

  • Matile, S., et al. (2014). Diselenolane-mediated cellular uptake. Chemical communications, 50(75), 10976-10979.

  • Krohn, K., & Cludius-Brandt, S. (2008). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis, 2008(12), 1933-1937.

  • JSciMed Central. (2025). Metabolic Pathways of Endogenous Formaldehyde. Retrieved from [Link]

  • Pontel, L. B., et al. (2015). Endogenous Formaldehyde Is a Hematopoietic Stem Cell Genotoxin and Metabolic Carcinogen. Molecular cell, 60(1), 153–168.

  • Matile, S., et al. (2014). Diselenolane-mediated cellular uptake. Chemical Science, 5(11), 4438-4443.

  • JSciMed Central. (2025). Metabolic Pathways of Endogenous Formaldehyde. Retrieved from [Link]

  • DergiPark. (n.d.). The effects of inhaled formaldehyde on the activities of some metabolic enzymes in the liver of male rats. Retrieved from [Link]

  • University of Bristol. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis of dithianes promoted by catalytic amounts of imidazolinium... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Retrieved from [Link]

Sources

Application Note: Deuterated Dithianes as Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 1,3-dithianes as "smart" protecting groups for the synthesis of deuterium-labeled pharmaceutical intermediates. While traditionally viewed solely as carbonyl masks, dithianes offer a unique entry point for installing deuterium at the formyl position (C1) via the Corey-Seebach umpolung methodology. This application note provides validated protocols for the formation, lithiation-deuteration, and mild deprotection of dithianes, enabling the synthesis of "heavy drugs" with enhanced metabolic stability and precise mechanistic probes.

Introduction: The Deuterium Advantage

In modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has emerged as a powerful strategy to improve pharmacokinetic profiles without altering target potency.[1][2][3][4] The carbon-deuterium (C-D) bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect), often slowing the rate of metabolism by cytochrome P450 enzymes.

The 1,3-dithiane moiety is uniquely suited for this purpose. Unlike acetals, the dithiane ring renders the C2-proton acidic (pKa ~31), allowing for deprotonation and subsequent trapping with electrophilic deuterium sources (


, 

). This transforms a standard protecting group step into a functionalization step, yielding C1-deuterated aldehydes upon hydrolysis.
Key Applications
  • Metabolic Stabilization: Slowing oxidative dealkylation or oxidation at the aldehyde/ketone position.

  • Mechanistic Probes: Elucidating reaction mechanisms via Kinetic Isotope Effects (KIE).

  • NMR Simplification: Silencing proton signals to resolve complex overlapping spectra.

Strategic Workflow & Mechanism

The transformation relies on the reversal of polarity (umpolung) of the carbonyl carbon.[5] The dithiane protects the carbonyl while simultaneously activating the C2 position for substitution.

Pathway Diagram

The following diagram illustrates the complete workflow from native aldehyde to deuterated product.

DithianeWorkflow Aldehyde Native Aldehyde (Electrophilic C) Dithiane 1,3-Dithiane (Masked) Aldehyde->Dithiane 1,3-propanedithiol BF3·OEt2 Anion 2-Lithio-1,3-dithiane (Nucleophilic C) Dithiane->Anion n-BuLi, -78°C (Deprotonation) Deuterated 2-Deuterio-1,3-dithiane (C-D Bond Formed) Anion->Deuterated D2O or MeOD (Quench) FinalProduct C1-Deuterated Aldehyde (Metabolic Probe) Deuterated->FinalProduct Deprotection (I2/CaCO3 or HgO)

Figure 1: The Corey-Seebach Umpolung strategy applied to site-specific deuteration.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Dithiane Formation

Objective: Protection of the aldehyde/ketone substrate. Standard: High yield, suppression of polymerization.

Reagents:

  • Substrate (Aldehyde/Ketone)[5][6][7][8][9][10][11]

  • 1,3-Propanedithiol (1.1 equiv)[5]

  • Boron Trifluoride Diethyl Etherate (

    
    ) (0.1 equiv)
    
  • Dichloromethane (DCM), anhydrous[5]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (10 mmol) and 1,3-propanedithiol (11 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

  • Catalysis: Add

    
     (1 mmol) dropwise.
    
    • Note: For acid-sensitive substrates, replace

      
       with Iodine (
      
      
      
      , 5 mol%) under neutral conditions [1].
  • Reaction: Warm to room temperature and stir for 2–12 hours. Monitor by TLC (Dithianes are typically less polar than the parent carbonyl).

  • Workup: Quench with 10% NaOH or saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization (methanol) or silica gel chromatography (Hexanes/EtOAc).

Protocol B: Lithiation and Deuteration (The "Umpolung" Step)

Objective: Installation of the Deuterium label at C2. Critical Control Point: Temperature must be maintained at -78°C to prevent decomposition (elimination).

Reagents:

  • 1,3-Dithiane (from Protocol A)[5][12][7][11][13][14][15]

  • n-Butyllithium (n-BuLi) (1.1 equiv, typically 1.6M or 2.5M in hexanes)

  • Deuterium Oxide (

    
    ) (5.0 equiv) or 
    
    
    
  • THF, anhydrous

Procedure:

  • Solvation: Dissolve the 1,3-dithiane (5 mmol) in anhydrous THF (15 mL) under inert atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi (5.5 mmol) dropwise via syringe over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the dithianyl anion.

    • Incubation: Stir at -78°C for 1–2 hours to ensure complete lithiation.

  • Deuterium Quench: Rapidly inject

    
     (25 mmol) or 
    
    
    
    into the cold solution.
    • Mechanism:[1][5][15][16][17] The hard electrophile (

      
      ) reacts instantly with the soft carbanion.
      
  • Warming: Allow the mixture to warm to room temperature naturally over 1 hour.

  • Workup: Dilute with water, extract with Ether or EtOAc. Dry and concentrate.

    • QC Check: Verify Deuterium incorporation via

      
      -NMR (disappearance of the C2 triplet/singlet at ~3.8–4.5 ppm) and Mass Spectrometry.
      
Protocol C: Mild Oxidative Deprotection

Objective: Release of the C1-Deuterated Aldehyde without over-oxidation or D-H exchange. Selection: While Mercury(II) salts are traditional, they are toxic.[15] The Iodine-mediated method is preferred for green chemistry compliance and mildness [2].

Reagents:

  • 2-Deuterio-1,3-dithiane

  • Iodine (

    
    ) (2.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (4.0 equiv)
    
  • Acetone/Water (9:1 v/v)

Procedure:

  • Preparation: Dissolve the deuterated dithiane (2 mmol) in Acetone/Water (20 mL).

  • Buffering: Add solid

    
     (8 mmol) to buffer the hydroiodic acid (HI) generated, preventing acid-catalyzed side reactions.
    
  • Oxidation: Add Iodine (4 mmol) in one portion at 0°C. The solution will turn dark red/brown.

  • Reaction: Stir at 0°C for 30 mins, then room temperature for 1–4 hours.

    • Endpoint: Disappearance of starting material by TLC.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) until the iodine color disappears (solution turns clear/yellow).
    
  • Isolation: Extract with ether, wash with water/brine, dry, and concentrate.

    • Result: The C1-deuterated aldehyde is obtained.

Data Summary & Troubleshooting

Comparative Deprotection Methods
MethodReagentsConditionsProsCons
Oxidative (Recommended)

,

, Acetone/H2O
0°C to RT, 2hMild, non-toxic, inexpensiveCan oxidize sensitive amines/sulfides
Mercury-Mediated

,

THF/H2O, RTHighly reliable, standard for complex synthesisToxic , expensive waste disposal
Alkylation

,

Acetone/H2O, RefluxNeutral conditionsSlow, requires excess reagent
Oxidative (Harsh) NBS (N-Bromosuccinimide)Acetone/H2O, -5°CVery fast (<10 min)Risk of bromination of aromatic rings
Troubleshooting Guide
  • Problem: Incomplete Deuteration (<90% D-incorporation).

    • Root Cause:[1][2][5][6][15] Moisture in THF or old n-BuLi.

    • Fix: Titrate n-BuLi before use; ensure rigorous drying of THF; use a larger excess of

      
      .
      
  • Problem: Low Yield during Deprotection.

    • Root Cause:[1][2][5][6][15] Formation of stable hemithioacetals or polymerization.

    • Fix: Switch to the Mercury method (HgO) if the Iodine method stalls; ensure adequate buffering.

  • Problem: Loss of Deuterium (D/H Exchange).

    • Root Cause:[1][2][5][6][15] Acidic conditions during workup or enolization.

    • Fix: Keep workup neutral/basic; avoid strong acids during purification.

Decision Matrix for Deprotection

Use the following logic flow to select the optimal deprotection strategy for your specific substrate.

DeprotectionLogic Start Select Deprotection Method AcidSensitive Is substrate Acid Sensitive? Start->AcidSensitive ToxicityConcern Is Heavy Metal toxicity a concern? AcidSensitive->ToxicityConcern Yes / Moderate MethodNBS Method: NBS (Fast, Oxidative) AcidSensitive->MethodNBS No (Stable) MethodIodine Method: Iodine/NaHCO3 (Mild, Green) ToxicityConcern->MethodIodine Yes (Avoid Hg) MethodHg Method: HgO / BF3 (Robust, Toxic) ToxicityConcern->MethodHg No (Rigor required)

Figure 2: Decision matrix for selecting deprotection conditions based on substrate stability.

References

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[11][14] Iodine as a Powerful and Non-Toxic Catalyst for the Protection of Carbonyl Compounds as 1,3-Dithianes and 1,3-Dithiolanes. The Journal of Organic Chemistry, 66(22), 7527–7529. [Link]

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239–258. [Link]

  • Corey, E. J., & Seebach, D. (1975). 1,3-Dithiane.[12][6][7][8][10][11][13][14][15][16][18] Organic Syntheses, 50, 72. [Link]

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.[16] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of bis(1,3-dithian-2-yl)methane-d2. Our goal is to empower you, our fellow researchers and drug development professionals, with the practical knowledge to optimize your reaction yields and achieve high isotopic purity.

This document is structured to address issues sequentially, from the preparation of the non-deuterated precursor to the final deuteration step.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My yield of the precursor, bis(1,3-dithian-2-yl)methane, is significantly lower than expected (<70%). What are the likely causes?

Answer: Low yield in the formation of the thioacetal precursor is a common issue that typically points to problems with reagents, reaction equilibrium, or workup. Let's break down the potential causes:

  • Cause A: Reagent and Solvent Quality. The thioacetalization reaction is highly sensitive to moisture and impurities. The starting materials, 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent) and 1,3-propanedithiol, must be of high purity. Solvents like chloroform or acetic acid must be anhydrous.[1][2]

    • Solution: Ensure 1,3-propanedithiol is freshly opened or distilled. Use analytical grade, dry solvents. If you are using a solvent like chloroform, consider adding molecular sieves, although care must be taken as they can be acidic.

  • Cause B: Inefficient Water Removal. The formation of the dithiane is a condensation reaction that produces two equivalents of methanol and two equivalents of water (from the hydrolysis of the acetal followed by thioacetalization). This is a reversible process, and the presence of these byproducts can inhibit the reaction from proceeding to completion.[1]

    • Solution: While the procedure from Cambie et al. involves heating in chloroform/acetic acid with boron trifluoride etherate, which drives off volatile byproducts, ensuring the reaction goes to completion is key.[3] For particularly stubborn reactions, employing a Dean-Stark apparatus to azeotropically remove water and methanol can be effective, though may require a different solvent system (e.g., toluene).

  • Cause C: Catalyst Inactivation or Inefficiency. Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid catalyst, but it is highly sensitive to moisture.

    • Solution: Use a fresh bottle of BF₃·OEt₂. Ensure it is added to a completely dry reaction setup under an inert atmosphere (Nitrogen or Argon).

  • Cause D: Formation of Side Products. Under strongly acidic conditions and with prolonged heating, 1,3-propanedithiol can potentially polymerize, leading to insoluble materials and reduced yield.[2]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times or excessive temperatures. Once the starting material is consumed, proceed with the workup.

Question 2: During the final deuteration step, my NMR analysis shows incomplete incorporation of deuterium. I see a significant residual singlet for the central CH₂ group. How can I improve the D-incorporation?

Answer: Incomplete deuteration is almost always a result of either insufficient deprotonation or premature quenching of the intermediate dianion by a proton source.

  • Cause A: Incomplete Deprotonation. The two protons on the central methylene bridge are acidic due to stabilization of the resulting carbanion by the four adjacent sulfur atoms.[4][5] However, achieving complete double deprotonation requires a stoichiometric excess of a strong, non-nucleophilic base and optimal conditions.

    • Solution 1: Re-evaluate Your Base. n-Butyllithium (n-BuLi) is the standard base for deprotonating dithianes.[4][6] Ensure your n-BuLi is properly titrated and its concentration is known. Use at least 2.1-2.2 equivalents to ensure complete formation of the dianion.

    • Solution 2: Optimize Reaction Time and Temperature. The deprotonation should be allowed to proceed to completion. After adding the n-BuLi at low temperature (e.g., -78 °C to -40 °C), allow the reaction to stir for 1-2 hours before adding the deuterium source.[6] A color change to pale yellow or orange often indicates the formation of the lithiated species.

  • Cause B: Proton Contamination. The dianion is an extremely strong base and will be quenched by any available proton source, including trace water in the solvent, the quenching agent, or from the atmosphere.

    • Solution 1: Rigorous Anhydrous Technique. Flame-dry all glassware under vacuum and assemble under a positive pressure of inert gas. Use a freshly distilled, anhydrous solvent like tetrahydrofuran (THF).[6][7]

    • Solution 2: High-Purity Deuterium Source. Use high-purity deuterium oxide (D₂O, >99.8 atom % D). Ensure it is added via a dry syringe. Quenching with other deuterated electrophiles like deuterated methyl iodide (CD₃I) is also possible but D₂O is most common and cost-effective.

  • Cause C: Insufficient Quenching Agent. While less common, ensure you add a sufficient excess of the deuterium source to quench all the generated dianion. A 5- to 10-fold molar excess of D₂O is recommended.

Question 3: I observe significant product decomposition (dark coloration, multiple spots on TLC) during the lithiation/deuteration step. What's going wrong?

Answer: Decomposition of organolithium species, particularly at elevated temperatures, is a known challenge. The stability of 2-lithio-1,3-dithiane derivatives is finite.[7]

  • Cause A: Temperature Control. The 2-lithio-1,3-dithiane anion is generally stable at low temperatures (-20 °C or below) but can begin to decompose at room temperature by abstracting a proton from the THF solvent or undergoing other side reactions.[7][8]

    • Solution: Maintain a consistently low temperature throughout the deprotonation and quenching steps. A dry ice/acetone bath (-78 °C) is ideal for the addition of n-BuLi. The reaction can then be allowed to slowly warm to -40 °C or -20 °C, but should not be allowed to reach 0 °C or above for extended periods.[6]

  • Cause B: Oxygen Contamination. Organolithium reagents react rapidly with oxygen.

    • Solution: Ensure your reaction is maintained under a strict inert atmosphere (argon or nitrogen) at all times. Use proper syringe and cannula techniques for all liquid transfers.[7]

  • Cause C: Impurities in the Precursor. If the bis(1,3-dithian-2-yl)methane precursor contains unreacted starting materials or side products, these can interfere with the lithiation step, leading to a complex mixture.

    • Solution: Ensure the precursor is thoroughly purified, typically by recrystallization, before proceeding to the deuteration step. The pure compound should be a white solid.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the scientific principle behind using 1,3-dithiane for this synthesis? The 1,3-dithiane group serves as a robust protecting group for carbonyl functionalities and, more importantly, facilitates "umpolung" or polarity reversal.[9] The C-2 protons of a 1,3-dithiane are unusually acidic (pKa ≈ 31 in DMSO) because the resulting carbanion is effectively stabilized by the two adjacent sulfur atoms, likely through a combination of inductive effects and delocalization into sulfur's d-orbitals.[4][5][9] This allows for deprotonation with a strong base like n-BuLi to form a potent carbon nucleophile from what was originally an electrophilic carbonyl carbon.[10]

Q2: Why is n-Butyllithium (n-BuLi) the preferred base? Can I use others like LDA or NaH? n-BuLi is ideal because it is a very strong, commercially available base that cleanly deprotonates the dithiane without significant competing side reactions when used at low temperatures.[4][6]

  • Lithium Diisopropylamide (LDA): While also a strong, non-nucleophilic base, LDA can sometimes be sluggish in deprotonating dithianes compared to n-BuLi. However, it can be a viable alternative.

  • Sodium Hydride (NaH): NaH is generally not a strong enough base to quantitatively deprotonate 1,3-dithiane. Its use would result in an unfavorable equilibrium and incomplete formation of the anion.

Q3: What is the mechanism for the formation of the bis(1,3-dithian-2-yl)methane precursor? The reaction proceeds via a double thioacetalization. The Lewis acid catalyst (BF₃·OEt₂) first activates the acetal groups of 1,1,3,3-tetramethoxypropane. This is followed by nucleophilic attack from one of the sulfur atoms of 1,3-propanedithiol. A subsequent series of proton transfers and eliminations of methanol leads to the formation of the first six-membered dithiane ring. The process is then repeated at the other end of the molecule to form the final bis-dithiane product.[11]

Q4: Are there any specific safety precautions I should take? Yes, several key safety measures are critical:

  • 1,3-Propanedithiol: Has an extremely foul and persistent odor. All manipulations should be conducted in a well-ventilated fume hood. Any glassware or waste should be quenched with bleach or hydrogen peroxide before removal from the hood.

  • n-Butyllithium: Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques.[6]

  • Boron Trifluoride Etherate: Is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 3: Optimized Experimental Protocol

This protocol is a guideline and may require optimization for your specific laboratory conditions.

Part A: Synthesis of bis(1,3-dithian-2-yl)methane

  • Reaction Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 1,3-propanedithiol (2.2 eq.), anhydrous chloroform (100 mL), and glacial acetic acid (15 mL). Begin stirring.

  • Catalyst Addition: Carefully add boron trifluoride etherate (BF₃·OEt₂) (0.2 eq.) to the stirred solution.[3]

  • Substrate Addition: In a dropping funnel, dissolve 1,1,3,3-tetramethoxypropane (1.0 eq.) in anhydrous chloroform (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-65 °C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water. Separate the layers. Wash the organic layer sequentially with 10% aqueous KOH (2 x 50 mL) and water (2 x 50 mL).[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid should be recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield pure bis(1,3-dithian-2-yl)methane as a white crystalline solid.

Part B: Synthesis of bis(1,3-dithian-2-yl)methane-d2

  • Reaction Setup: Flame-dry a 100 mL round-bottom flask with a magnetic stir bar. Allow to cool completely under a positive pressure of argon.

  • Reagent Addition: Add the purified bis(1,3-dithian-2-yl)methane (1.0 eq.) to the flask and add anhydrous THF (40 mL) via syringe. Stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (2.1 eq., e.g., 2.5 M in hexanes) dropwise via syringe over 15 minutes. A color change may be observed.[6]

  • Anion Formation: Allow the reaction mixture to stir at a temperature between -40 °C and -20 °C for 2 hours to ensure complete dianion formation.

  • Deuteration: Cool the reaction back to -78 °C. Slowly add deuterium oxide (D₂O, >5 eq.) via a dry syringe.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Add 50 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final deuterated product. Confirm isotopic incorporation using ¹H NMR (disappearance of the central CH₂ singlet) and Mass Spectrometry (increase of 2 mass units).

Section 4: Data Summary Table

The following table summarizes the impact of key variables on the deuteration step.

ParameterCondition ACondition BExpected Outcome & Rationale
Base Stoichiometry 2.0 eq. n-BuLi>2.1 eq. n-BuLiCondition B is optimal. A slight excess ensures complete double deprotonation to form the dianion, maximizing potential for D₂-incorporation.
Deprotonation Temp. -20 °C-78 °CCondition B is optimal. Lower temperatures minimize potential side reactions and decomposition of the highly reactive lithiated intermediate.[7]
Solvent Condition Standard THFFreshly Distilled, Anhydrous THFCondition B is critical. Any trace of water will act as a proton source, quenching the dianion and leading to incomplete deuteration.[6]
Quenching Agent D₂O (99% D)D₂O (>99.8% D)Condition B is preferred. Higher isotopic purity of the quenching agent directly translates to higher isotopic purity in the final product.

Section 5: Reaction Workflow Diagram

The following diagram illustrates the complete synthetic pathway from starting materials to the final deuterated product.

SynthesisWorkflow TMOP 1,1,3,3-Tetramethoxypropane Precursor bis(1,3-dithian-2-yl)methane TMOP->Precursor BF₃·OEt₂, CHCl₃/AcOH Reflux PDT 1,3-Propanedithiol (2.2 eq) PDT->Precursor Workup1 Aqueous Workup & Recrystallization Precursor->Workup1 Lithiation Deprotonation Dianion Dilithio-dianion Intermediate Lithiation->Dianion Base n-BuLi (2.1 eq) Anhydrous THF, -78°C Base->Lithiation Deuteration Quenching Dianion->Deuteration Product bis(1,3-dithian-2-yl)methane-d2 Deuteration->Product D2O D₂O (>5 eq) D2O->Deuteration Workup2 Aqueous Workup & Purification Product->Workup2 Workup1->Base Purified Precursor

Caption: Synthetic workflow for bis(1,3-dithian-2-yl)methane-d2.

Section 6: References

  • OrganicChemGuide. (n.d.). 16.06 Dithiane to carbonyls. Retrieved from [Link]

  • Nakata, M. (n.d.). 1,3-Dithianes are versatile intermediates in organic synthesis. Science of Synthesis. Retrieved from [Link]

  • Tardy, D. C., & Tumas, W. (n.d.). Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. VOLWEB. Retrieved from [Link]

  • Organic Syntheses Procedure: 1,3-dithiane. (n.d.). Retrieved from [Link]

  • Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 158-193. Retrieved from [Link]

  • YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 9(4), 2091-2096. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2001). 2-Lithio-1,3-dithiane. Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Retrieved from [Link]

Sources

Technical Support Center: Side Reactions in the Lithiation of Deuterated Dithianes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during the lithiation of deuterated 1,3-dithianes. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles governing these reactions.

Frequently Asked Questions (FAQs)
Q1: My lithiation of 2-deuterio-1,3-dithiane is significantly slower and less complete compared to its non-deuterated analog. What is causing this?

A1: This is a classic manifestation of a primary kinetic isotope effect (KIE).

The rate-determining step of this reaction is the deprotonation at the C-2 position by a strong base like n-butyllithium (n-BuLi). The reaction rate is dependent on the vibrational frequency of the bond being broken.[1] A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond because deuterium is heavier.[2] Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate.[1][2]

This phenomenon is expressed as the ratio of the rate constants, kH/kD. For deprotonation reactions where the C-H/C-D bond is broken in the rate-limiting step, this ratio is typically greater than 1, indicating a "normal" KIE.[3][4] While the exact value for dithiane deprotonation is not widely published, primary KIEs for C-H bond cleavage can range from 2 to 8.[4]

Practical Implications:

  • Incomplete Conversion: Standard reaction times used for the protonated analog may be insufficient for the deuterated substrate, leaving unreacted starting material.

  • Increased Potential for Side Reactions: Because the desired deprotonation is slower, competing side reactions (which do not have a KIE) can become more significant.

To overcome this, you may need to modestly increase the reaction time or temperature. However, be mindful that increasing the temperature can promote other side reactions (see Q3).

Q2: I've successfully performed the reaction, but my final product shows significant loss of the deuterium label (i.e., I see a proton at the C-2 position). Why is my deuterium scrambling?

A2: This issue almost always points to the presence of trace amounts of a protic impurity, most commonly water, in your reaction.

The 2-lithio-1,3-dithiane anion is a very strong base.[5] If it encounters even a substoichiometric amount of a protic species (H₂O, -OH on glassware, etc.), it will be rapidly and irreversibly quenched, incorporating a proton where your deuterium label was.

The mechanism for this deuterium loss is as follows:

  • Generation of Anion: Your 2-deuterio-1,3-dithiane is successfully deprotonated by n-BuLi to form the 2-lithio-2-deuterio-1,3-dithiane anion.

  • Proton Quench: This anion reacts with a trace proton source (H-X) faster than it reacts with your intended electrophile. This reaction forms 2-protio-1,3-dithiane, now missing its deuterium label at the C-2 position.

  • Reaction Completion: The now-protonated dithiane will not react with your electrophile, and you carry it through workup, resulting in a final product with a C-H bond at the C-2 position.

Unintentional H/D exchange can also occur if the lithiated intermediate is not stable under the reaction conditions, leading to reprotonation by the solvent.[2][6]

Troubleshooting Steps:

  • Rigorous Drying: Ensure all glassware is flame-dried or oven-dried (>120°C) immediately before use.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone or passed through a solvent purification system.

  • Reagent Quality: Use fresh, properly stored n-BuLi. Its concentration should be determined by titration before use.[7]

  • Inert Atmosphere: Maintain a robust inert atmosphere (Argon or Nitrogen) throughout the entire process, from reagent addition to quenching.[8]

Q3: Besides incomplete conversion, what are the major side reactions I should be aware of when lithiating deuterated dithianes?

A3: The slower deprotonation due to the KIE can make side reactions involving the organolithium reagent more competitive. The two most common are reaction with the solvent and thiophilic addition.

  • Reaction with THF Solvent: n-Butyllithium can deprotonate tetrahydrofuran (THF), especially at temperatures above -20°C.[9] This process involves the abstraction of a proton adjacent to the ether oxygen, leading to ring-opening and the formation of ethylene and the lithium enolate of acetaldehyde.[7] This side reaction consumes your n-BuLi, reducing the effective amount available for your desired deprotonation and lowering your yield. Because the deprotonation of your deuterated dithiane is kinetically slower, there is a wider window of opportunity for this side reaction to occur if temperature control is not stringent.

  • Thiophilic Addition: Instead of acting as a base and removing the C-2 deuteron, n-BuLi can act as a nucleophile and attack one of the sulfur atoms. This is known as thiophilic addition.[10][11] This pathway is generally less favorable for standard 1,3-dithiane but can become an issue with substituted dithianes or if the desired deprotonation is slow. This reaction ultimately leads to ring-opening byproducts.

Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Kinetic Isotope Effect (KIE): Reaction time is too short for the slower C-D bond cleavage.[1] 2. Degraded n-BuLi: Reagent has lost potency due to improper storage.[7] 3. Reaction with Solvent: Temperature was too high, causing n-BuLi to react with THF.[9][12]1. Increase the lithiation time by 50-100% compared to the non-deuterated analog. Consider a slight, controlled temperature increase (e.g., from -40°C to -30°C), but monitor carefully. 2. Titrate the n-BuLi solution before use to determine its exact molarity.[7] 3. Maintain strict temperature control. Ensure your cooling bath is stable throughout the addition and reaction period.
Mixture of Starting Material and Product 1. Incomplete Deprotonation (KIE): See above. 2. Insufficient Base: Incorrect calculation of n-BuLi equivalents, or degraded reagent.1. Extend the reaction time or use a slightly higher temperature. 2. Use a slight excess of freshly titrated n-BuLi (e.g., 1.1-1.2 equivalents).
Loss of Deuterium Label in Product 1. Trace Protic Impurities: Presence of water, alcohols, or acidic protons on glassware.[2] 2. Proton Source in Electrophile: The electrophile solution may contain protic impurities.1. Rigorously dry all glassware, solvents, and the deuterated dithiane starting material. Use a high-quality inert gas source.[8] 2. Ensure the electrophile is pure and dissolved in an anhydrous solvent before addition.
Presence of Unknown, Non-polar Byproducts 1. Thiophilic Addition/Ring Opening: n-BuLi attacked the sulfur atom.[11] 2. Reaction with THF: Byproducts from the reaction of n-BuLi with the solvent.[7]1. Ensure the dropwise addition of n-BuLi is slow and occurs at a sufficiently low temperature to favor deprotonation. 2. Maintain a reaction temperature below -20°C, and preferably below -30°C, at all times.
Visualizing the Chemistry: Reaction and Side-Reaction Pathways
Main Lithiation Pathway and the Kinetic Isotope Effect

H_SM 2-H-Dithiane H_Anion 2-Lithio-Dithiane H_SM->H_Anion Product 2-Alkyl-Dithiane H_Anion->Product Electrophile (E+) D_SM 2-D-Dithiane D_Anion 2-Lithio-2-D-Dithiane D_SM->D_Anion n-BuLi (kD) -30°C, THF D_Product 2-Alkyl-2-D-Dithiane D_Anion->D_Product note Note: kH > kD due to the primary kinetic isotope effect. cluster_main cluster_side Start 2-D-Dithiane + n-BuLi in THF Desired 2-Lithio-2-D-Dithiane Start->Desired Deprotonation (Slowed by KIE) Side1 THF Decomposition (Ethylene + Acetaldehyde Enolate) Start->Side1 Reaction with THF (Favored by T > -20°C) Side2 D/H Exchange (2-H-Dithiane) Desired->Side2 Quench with H₂O (Trace Moisture)

Caption: Key side reactions competing with the desired lithiation.

Validated Experimental Protocols
Protocol 1: Quality Control - Confirmation of Lithiation via D₂O Quench

This protocol is essential to confirm that your lithiation conditions are effective before committing to a large-scale reaction with a valuable electrophile. [13][14]

  • Perform the lithiation of 2-deuterio-1,3-dithiane following the main protocol below (Protocol 2, steps 1-5).

  • Once the lithiation stirring time is complete, withdraw a small aliquot (e.g., 0.2 mL) of the pale yellow anion solution using a dry, inert-gas-flushed syringe.

  • Transfer this aliquot into a separate small vial containing deuterium oxide (D₂O, 0.5 mL) at -78°C.

  • Allow the quench vial to warm to room temperature. Perform a simple aqueous workup (e.g., add diethyl ether, separate the organic layer, dry with Na₂SO₄).

  • Analyze the crude organic extract by ¹H NMR. Successful lithiation will be indicated by the reappearance of the signal for the C-2 proton (as a singlet or triplet depending on coupling to C-4/6 protons), confirming that the lithiated species was formed and then quenched by deuterium. The integration of this signal relative to other dithiane protons indicates the efficiency of the lithiation.

Protocol 2: Lithiation of 2-Deuterio-1,3-dithiane and Alkylation

This protocol is adapted from established procedures for non-deuterated dithianes, with specific considerations for the deuterated substrate. [5][13][15] Materials:

  • 2-Deuterio-1,3-dithiane (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq, freshly titrated)

  • Electrophile (e.g., alkyl halide, 1.1-1.2 eq)

  • Inert gas (Argon or high-purity Nitrogen)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with inert gas. Allow to cool to room temperature.

  • Reagent Addition: Dissolve 2-deuterio-1,3-dithiane in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the stirred solution to -40°C using a dry ice/acetonitrile bath.

  • Lithiation: Add freshly titrated n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -30°C. A pale yellow color should persist.

  • Reaction: Stir the mixture at -30°C to -40°C for 3-4 hours. Note: This is longer than the typical 1-2 hours for the protonated analog to account for the kinetic isotope effect.

  • Electrophile Addition: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of the electrophile in anhydrous THF.

  • Alkylation: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quench and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-alkyl-2-deuterio-1,3-dithiane by flash column chromatography.

Troubleshooting Workflow

Start Experiment Shows Low Yield or Side Products Check_Lithiation Did you confirm lithiation with a D₂O quench test? Start->Check_Lithiation Check_Conditions Review Reaction Conditions: - Anhydrous? - Temperature Control? - n-BuLi Titrated? Check_Lithiation->Check_Conditions Yes Improve_Lithiation Optimize Lithiation: - Titrate n-BuLi - Improve drying technique Check_Lithiation->Improve_Lithiation No Check_KIE Did you account for the Kinetic Isotope Effect? Check_Conditions->Check_KIE Yes Improve_Conditions Refine Conditions: - Use fresh anhydrous THF - Maintain T < -30°C Check_Conditions->Improve_Conditions No Adjust_for_KIE Adjust for KIE: - Increase lithiation time (3-4h) - Consider slight T increase (-30°C) Check_KIE->Adjust_for_KIE No Success Successful Reaction Check_KIE->Success Yes Improve_Lithiation->Start Improve_Conditions->Start Adjust_for_KIE->Start

Caption: A logical workflow for troubleshooting common issues.

References
  • Siegel, D., & Myers, A. (n.d.). Organolithium Reagents. Myers Group Handouts, Harvard University. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Bailey, W. F., & Punzalan, E. R. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]

  • ResearchGate. (n.d.). 2-Lithio-1,3-dithiane | Request PDF. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185-1193. [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?[Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. ORCA - Cardiff University. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Bailey, W. F., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54796. [Link]

  • Stanetty, C., et al. (2012). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. European Journal of Organic Chemistry, 2012(21), 3947-3952. [Link]

  • Chemistry Stack Exchange. (2018). Nomenclature of lithiated dithianes. [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Journal of Multidisciplinary Engineering Science and Technology. (2022). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. [Link]

  • Academia.edu. (n.d.). A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of Bis(1,3-dithian-2-yl)methane Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development scientists working with bis(1,3-dithian-2-yl)methane derivatives. This specific moiety acts as a robust "masked" 1,3-dicarbonyl equivalent (often a malondialdehyde or 1,3-diketone precursor).[1]

While the dithiane group is prized for its stability during multi-step synthesis (e.g., Corey-Seebach umpolung alkylation), its removal—specifically in a bis-system—presents unique challenges regarding intermediate stability and product isolation.

Executive Summary: The Chemistry of De-masking

The deprotection of a bis-dithiane system is not merely a hydrolysis; it is the controlled release of a reactive 1,3-dicarbonyl species.

  • Substrate: Bis(1,3-dithian-2-yl)methane derivatives (

    
    ).
    
  • Target Product: 1,3-Dicarbonyls (e.g., 1,3-diketones,

    
    -keto aldehydes).[1]
    
  • Primary Failure Mode: Decomposition of the resulting 1,3-dicarbonyl (polymerization/aldol condensation) rather than failure of the deprotection reaction itself.

Module 1: Critical Challenges & Diagnostic Flowchart

Before selecting a reagent, diagnose your specific constraint using the table below.

ChallengeSymptomRoot Cause
Product Instability Reaction reaches completion (by TLC) but yield vanishes upon isolation.The resulting 1,3-dicarbonyl (especially if R=H) is unstable and polymerizes or volatilizes.
Mono-Deprotection Persistence of a less polar intermediate spot.Steric hindrance or insufficient oxidant equivalents prevent the second dithiane from hydrolyzing.
S-Oxidation Product mass is +16 or +32 amu; no carbonyl stretch in IR.Reagent acted as an oxidant (forming sulfoxide) rather than a hydrolytic agent.
Lewis Acid Sensitivity Decomposition or rearrangement of the carbon skeleton.Strong Lewis acids (e.g., Hg(II), BF3) triggered background skeletal rearrangements.
Visualizing the Deprotection Pathway

The following diagram illustrates the stepwise hydrolysis and potential pitfalls.

DeprotectionPathway BisDithiane Bis(1,3-dithian-2-yl)methane (Masked 1,3-Dicarbonyl) MonoInter Mono-Carbonyl Intermediate (Stable but Incomplete) BisDithiane->MonoInter Hydrolysis (Step 1) Sulfoxide S-Oxide Side Product (Dead End) BisDithiane->Sulfoxide Anhydrous Oxidation Target 1,3-Dicarbonyl Product (Reactive) MonoInter->Target Hydrolysis (Step 2) Decomp Polymerization/Decomposition (Loss of Yield) Target->Decomp Uncontrolled Conditions

Figure 1: Stepwise hydrolysis pathway showing the critical risk of product decomposition post-deprotection.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: Oxidative Hydrolysis with NBS (Recommended)

Best for: Rapid deprotection under mild conditions.[2] Compatible with most functional groups.

Mechanism: N-Bromosuccinimide (NBS) generates an electrophilic bromosulfonium ion, which is rapidly hydrolyzed by water. Causality: The high affinity of sulfur for bromine drives the reaction, avoiding the need for strong Lewis acids.

  • Preparation: Dissolve the bis-dithiane substrate (1.0 mmol) in Acetone/Water (9:1 v/v) . Ensure the concentration is dilute (~0.05 M) to prevent intermolecular side reactions.

  • Reagent Addition: Cool to 0°C. Add NBS (8.0 - 10.0 equivalents) portion-wise.

    • Note: A large excess is required because each dithiane sulfur consumes equivalents, and the bis-system has 4 sulfur atoms.

  • Monitoring: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor via TLC.

    • Success Marker: Disappearance of the non-polar starting material and the transient mono-carbonyl spot.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess bromine (solution turns from orange to clear).

  • Isolation: Extract immediately with CH₂Cl₂. Do not dry excessively or heat. If the product is a volatile aldehyde (e.g., Malondialdehyde), use directly in the next step without concentration.

Protocol B: The "Mercury-Free" Iodine Method

Best for: Large-scale reactions where mercury toxicity is a concern.

  • Setup: Dissolve substrate in MeOH/Water (9:1) .

  • Reaction: Add Iodine (4.0 equiv) and NaHCO₃ (4.0 equiv) .

  • Execution: Stir at RT. The bicarbonate buffers the hydroiodic acid generated, preventing acid-catalyzed degradation of the product.

  • Workup: Quench with dilute Na₂S₂O₃.

Protocol C: Traditional Mercury(II) Hydrolysis (Corey-Seebach)

Best for: Extremely stubborn sterically hindered substrates. Warning: High Toxicity. Use only if oxidative methods fail.

  • Reagent: Hg(ClO₄)₂ or HgO/BF₃·OEt₂ .

  • Solvent: THF/Water (4:1).

  • Procedure: Add Hg(II) salt (2.2 equiv per dithiane ring, total ~4.5 equiv). A white precipitate (Hg-dithiane complex) will form immediately.

  • Filtration: Filter the mixture through Celite to remove the mercury-sulfur complex before extraction.

Module 3: Troubleshooting & FAQs

Q1: My reaction shows complete consumption of starting material, but I recover <10% yield. Where did it go?

Diagnosis: Product Instability. Explanation: The product of bis-dithiane deprotection is a 1,3-dicarbonyl. If


 (masked malondialdehyde), the product is volatile and polymerizes rapidly at concentrations >1 M or upon heating.
Solution: 
  • Do not concentrate to dryness. Keep the product in solution.

  • In-situ Trapping: Perform the deprotection in the presence of the next reagent (e.g., a hydrazine to form a pyrazole, or an amine for condensation).

  • Derivatization: Convert the unstable aldehyde immediately into an acetal or enol ether.

Q2: I see a persistent spot on TLC that is slightly more polar than the starting material but less polar than the product.

Diagnosis: Stalled Mono-Deprotection. Explanation: The first dithiane ring has been removed, creating a carbonyl.[3] The electron-withdrawing nature of this new carbonyl destabilizes the bromosulfonium intermediate required to remove the second dithiane ring. Solution:

  • Increase Oxidant: Add an additional 2-3 equivalents of NBS.

  • Temperature: Warm the reaction to 35-40°C carefully.

  • Switch Mechanism: If NBS fails, switch to Bis(trifluoroacetoxy)iodobenzene (PIFA) , which is a more potent oxygen-transfer agent.

Q3: The mass spectrum shows a peak at [M+16] or [M+32].

Diagnosis: S-Oxidation (Sulfoxide formation). Explanation: The reaction conditions were too anhydrous. Without sufficient water to attack the sulfonium intermediate, the oxygen comes from the atmosphere or solvent impurities, leading to a stable sulfoxide that resists hydrolysis. Solution:

  • Ensure the solvent system contains at least 5-10% water .

  • If using NBS, ensure the acetone is not "dry".

  • Recovery: Sulfoxides can sometimes be pushed to the carbonyl by treating with Pummerer rearrangement conditions (Ac₂O/Heat) followed by hydrolysis, though this is harsh.

Q4: Can I use acidic hydrolysis (e.g., HCl/MeOH)?

Diagnosis: Not Recommended. Explanation: Dithianes are remarkably stable to acid (which is why they are good protecting groups). Acidic hydrolysis requires forcing conditions (high heat, strong acid) that will almost certainly destroy the resulting 1,3-dicarbonyl product. Solution: Stick to thiophilic Lewis acids (Hg, Ag) or oxidative hydrolysis (NBS, I₂).

References

  • Benchchem. Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-1,3-dithiane to Regenerate Carbonyls. (Accessed 2024). Link

  • Fleming, F. F., et al. "Deprotecting Dithiane-Containing Alkaloids."[1][4] Journal of Organic Chemistry, vol. 66, 2001, pp. 6502-6504.[1][4] Link

  • Krishnaveni, N. S., et al. "Deprotection of 1,3-dithianes and 1,3-dithiolanes with IBX."[1] Synthesis, 2003, pp. 2295-2297.[1] Link

  • Hajipour, A. R., et al. "Solid State Deprotection of 1,3-Dithianes using Mercury(II) Nitrate." Arkivoc, 2006. Link

  • Langille, N. F., et al. "N-Bromosuccinimide (NBS) Oxidative Hydrolysis Protocols." Organic Syntheses, General Reference for NBS Dithiane Cleavage. Link

Sources

Technical Support Center: Stabilizing 2-Lithio-1,3-Dithiane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Pitfalls of Acyl Anion Equivalents

Welcome to the technical support guide for 2-lithio-1,3-dithiane intermediates. As a cornerstone of "umpolung" or polarity inversion chemistry, the 1,3-dithiane moiety allows synthetic chemists to transform the typically electrophilic carbon of a carbonyl group into a potent nucleophile.[1][2][3] This strategy, pioneered by Corey and Seebach, unlocks synthetic pathways to crucial molecular architectures like α-hydroxy ketones and 1,2-diketones, which are otherwise difficult to access.[2][4][5]

The generation of the key 2-lithio-1,3-dithiane intermediate is achieved by deprotonating the C2 proton with a strong base, most commonly n-butyllithium (n-BuLi).[6][7] While powerful, this intermediate is notoriously sensitive. Its stability is influenced by temperature, solvent, reagent quality, and reaction time. Instability can lead to decomposition, side reactions, and ultimately, low yields of the desired product.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, field-proven protocols to help you improve the stability and success of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing the root cause and providing actionable solutions.

Q1: My reaction to form the 2-lithio-1,3-dithiane intermediate failed or resulted in a very low yield. What are the most likely causes?

A low or negligible yield of the lithiated intermediate is one of the most common failure points. The issue almost always traces back to fundamental reaction parameters. Let's diagnose the potential culprits.

Causality Analysis:

The formation of 2-lithio-1,3-dithiane is an acid-base reaction where n-BuLi, a strong base, abstracts the acidic proton at the C2 position of the dithiane ring.[8] This process is highly sensitive to moisture, oxygen, and temperature. Any reagent or condition that consumes the n-BuLi before it can deprotonate the dithiane will lead to failure.

Troubleshooting Steps:

  • Atmosphere and Glassware Integrity:

    • Problem: Organolithium reagents are pyrophoric and react instantly with water and oxygen.[9] Trace moisture or an air leak will quench the n-BuLi.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Assemble the apparatus hot under a high-purity inert atmosphere (argon or nitrogen) and maintain positive pressure throughout the experiment. Use high-quality rubber septa and purge syringes with inert gas.

  • Solvent and Reagent Purity:

    • Problem: Protic impurities in the solvent (e.g., water in THF) or impure reagents will consume the n-BuLi.

    • Solution: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), the most common solvent, should be dried over sodium/benzophenone or passed through a solvent purification system. Ensure your 1,3-dithiane starting material is pure; sublimate or recrystallize if necessary.[10]

  • Quality and Titration of n-Butyllithium:

    • Problem: n-BuLi degrades over time, especially if stored improperly. The stated concentration on the bottle may not be accurate. Using a substoichiometric amount of active base is a frequent cause of incomplete lithiation.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. Standard methods, such as titration with diphenylacetic acid, are essential for reproducibility. Store the reagent at the recommended temperature (typically in a refrigerator) and under an inert atmosphere.

  • Reaction Temperature:

    • Problem: While lithiation is often performed at low temperatures, it can be sluggish if the temperature is too low. Conversely, higher temperatures can promote side reactions.

    • Solution: The lithiation is typically performed between -40 °C and -20 °C.[9] Stirring the reaction for 1-2 hours within this range is usually sufficient to ensure complete deprotonation.[9]

Troubleshooting Workflow: Low Lithiation Yield

start Low Yield of Lithiated Dithiane check_atmosphere 1. Check Inert Atmosphere - Flame-dried glassware? - Positive Ar/N₂ pressure? start->check_atmosphere check_reagents 2. Verify Reagent Quality - Anhydrous solvent? - Pure 1,3-dithiane? check_atmosphere->check_reagents If atmosphere is perfect check_buli 3. Assess n-BuLi - Recently titrated? - Correct stoichiometry used? check_reagents->check_buli If reagents are pure check_temp 4. Review Reaction Temp. - Within -40°C to -20°C range? - Sufficient reaction time (1-2h)? check_buli->check_temp If n-BuLi is active & correct amount success Problem Solved check_temp->success If temperature is optimal

Caption: A logical workflow for diagnosing low lithiation yields.

Q2: My reaction mixture turned from pale yellow to a dark brown/black color upon warming. What does this indicate?

This observation is a classic sign of thermal decomposition. The 2-lithio-1,3-dithiane intermediate, while relatively stable at low temperatures, is prone to degradation as it warms.

Causality Analysis:

Solutions of 2-lithio-1,3-dithiane in THF are known to be stable for extended periods (weeks) when stored at -20 °C.[11] However, at room temperature, the lithiated species can abstract a proton from the THF solvent itself, leading to decomposition.[11] This process is often accompanied by a distinct color change. The stability is also dependent on the specific dithiane derivative; some substituted analogs can be less stable.

Troubleshooting & Prevention:

  • Strict Temperature Control: The most critical factor is maintaining a low temperature. Do not allow the reaction mixture to warm above 0 °C after the lithiation is complete. For subsequent reactions with electrophiles, add the electrophile at the low temperature (-78 °C to -20 °C) and only warm the reaction slowly if required for the coupling step.

  • Immediate Use: Whenever possible, use the freshly prepared 2-lithio-1,3-dithiane solution immediately. While it can be stored at -20 °C, its reactivity may decrease over time.

  • Alternative Solvents: While THF is standard, in some specific cases, other solvents might be considered, but this is less common. The key is to use a solvent that is not readily deprotonated by the lithiated intermediate.

Parameter Condition Stability Outcome Reference
Temperature -20 °C in THFStable for weeks[11]
Temperature Room Temperature in THFDecomposes by abstracting a proton from the solvent[11]
Atmosphere Inert (Ar or N₂)Essential for stability; prevents quenching[9][11]
Atmosphere Air/MoistureInstant decomposition/quenching[9]
Q3: I'm observing significant byproducts, and my desired product yield is low despite successful lithiation. What are the common side reactions?

Even if the lithiated intermediate forms cleanly, its subsequent reaction with an electrophile can be plagued by side reactions. Understanding these competing pathways is key to optimizing your reaction.

Causality Analysis:

The two most prevalent side reactions are thiophilic addition and competing deprotonation of the electrophile.

  • Thiophilic Addition: Instead of attacking the electrophile (carbophilic attack), the organolithium reagent (n-BuLi) can attack one of the sulfur atoms of the dithiane ring. This is particularly problematic with certain substituted dithianes, like 2-methoxy-1,3-dithiane, where it can be the dominant reaction pathway.[12][13][14] This consumes both the starting material and the base, reducing the formation of the desired nucleophile.

  • Competing Deprotonation: If the electrophile has acidic protons, the 2-lithio-1,3-dithiane can act as a base and deprotonate the electrophile instead of undergoing the desired C-C bond formation. This is common with electrophiles that are prone to enolization, such as some ketones. It can also be an issue with tosylates bearing acidic methyl groups.[15]

Troubleshooting & Prevention:

  • Minimize Thiophilic Addition:

    • Low Temperature: Perform the lithiation at very low temperatures (e.g., -78 °C).[12]

    • Slow Addition: Add the n-BuLi dropwise to the dithiane solution. This keeps the instantaneous concentration of the base low, favoring proton abstraction over sulfur attack.[12]

    • Alternative Bases: In difficult cases, consider using a more sterically hindered base, although this is less common for standard dithianes.

  • Prevent Competing Deprotonation:

    • Use More Reactive Electrophiles: If possible, use a more reactive version of your electrophile (e.g., an alkyl iodide instead of a chloride or tosylate). Benzenesulfonates often give higher yields than tosylates because they avoid deprotonation of the tosyl-methyl group.[15]

    • Temperature Control: Add the lithiated dithiane solution to the electrophile at low temperature (-78 °C) to favor nucleophilic addition over deprotonation.

Diagram: C-Lithiation vs. Thiophilic Addition

cluster_0 Reaction Pathways of n-BuLi with 1,3-Dithiane Start 1,3-Dithiane + n-BuLi C_Lith C-Lithiation (Desired) Forms 2-Lithio-1,3-dithiane Start->C_Lith Proton Abstraction (Favored at low temp) S_Add Thiophilic Addition (Side Reaction) Ring-opening/Decomposition Start->S_Add Sulfur Attack (Can dominate if not controlled)

Caption: Competing reaction pathways for n-BuLi with a dithiane substrate.

Frequently Asked Questions (FAQs)

Q4: How can I confirm the formation and determine the concentration of my 2-lithio-1,3-dithiane solution?

Confirmation and quantification are crucial for reproducible results.

  • Qualitative Confirmation: The formation of the lithiated species is often accompanied by the appearance of a pale yellow color.[9]

  • Quantitative Confirmation: The most reliable method is to quench a small, known volume of the solution with an excess of a deuterated electrophile, such as deuterium oxide (D₂O) or MeOD.[9][11] After workup, analyze the resulting 1,3-dithiane by ¹H NMR spectroscopy. The decrease in the integration of the signal for the C2 protons relative to an internal standard will directly correlate with the concentration of the active lithiated species.[9]

Q5: My reaction with a sterically hindered electrophile is failing. How can I improve the outcome?

Steric hindrance can significantly slow down or prevent the reaction.

  • Increase Reaction Temperature: While the initial addition should be done at low temperature, you can try slowly warming the reaction mixture after the electrophile has been added. Sometimes, warming to 0 °C or even room temperature is necessary to drive the reaction to completion.[15]

  • Longer Reaction Times: For sluggish reactions, extending the reaction time (e.g., overnight) can be effective.[15][16]

  • Additives: The addition of co-solvents or additives like HMPA or TMEDA can sometimes increase the reactivity of organolithium species, though this must be approached with caution due to toxicity (HMPA) and potential changes in reaction pathways.[16]

  • Alternative Electrophiles: If possible, switch to a less sterically hindered or more reactive electrophile to achieve the desired transformation.

Key Experimental Protocols

Protocol 1: Standard Preparation of 2-Lithio-1,3-dithiane

This protocol is adapted from established procedures and should be performed under a strict inert atmosphere.[9]

Materials:

  • 1,3-Dithiane (1.20 g, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • n-Butyllithium (e.g., 2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv. - use titrated value)

  • Flame-dried 100-mL round-bottom flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen), syringes, and septa

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble a flame-dried 100-mL round-bottom flask with a stir bar, septum, and inert gas inlet. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: Charge the flask with 1,3-dithiane (10.0 mmol). Via syringe, add 40 mL of anhydrous THF. Stir to dissolve.

  • Cooling: Cool the stirred solution to between -40 °C and -20 °C using a cooling bath.

  • Lithiation: Using a syringe, add the titrated n-butyllithium solution (11.0 mmol) dropwise over 10-15 minutes. Ensure the internal temperature does not rise significantly. A pale yellow color should develop.

  • Stirring: Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.

  • Use: The resulting solution is now ready for reaction with an electrophile. It is best used immediately.

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be carried out under a stringent inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves.[9]

References
  • The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health (NIH). [Link]

  • Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research. [Link]

  • Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • Corey-Seebach Reagent in the 21st Century. Encyclopedia.pub. [Link]

  • Umpolung. Wikipedia. [Link]

  • Umpolung Synthons - Planning Organic Syntheses. Pharmacy 180. [Link]

  • 2‐Lithio‐1,3‐dithiane | Request PDF. ResearchGate. [Link]

  • A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane. Academia.edu. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. [Link]

  • Corey–Seebach reaction. Wikipedia. [Link]

  • A thioether additive as an interfacial regulator for ultra-stable lithium-metal batteries. National Institutes of Health (NIH). [Link]

  • 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. National Institutes of Health (NIH). [Link]

  • Chemistry of 1,3-Dithiane. Scribd. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Organic Chemistry Portal. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Taylor & Francis Online. [Link]

  • The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Full article: Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Taylor & Francis Online. [Link]

  • A thioether additive as interfacial regulator for ultra-stable lithium metal batteries | Request PDF. ResearchGate. [Link]

  • Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry. [Link]

  • Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. MDPI. [Link]

Sources

Technical Support Center: Purification of Isotopically Labeled Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of isotopically labeled compounds (e.g.,


H, 

H,

C,

C,

N). Synthesizing these molecules is only half the battle; isolating them in high radiochemical and isotopic purity without suffering from isotopic exchange, radiolytic degradation, or chromatographic peak splitting requires precise, causality-driven methodologies.

As a Senior Application Scientist, I have designed this guide to provide troubleshooting protocols and self-validating workflows for researchers and drug development professionals.

General Purification Strategy

Workflow Start Crude Labeled Mixture (e.g., 2H, 3H, 14C) Assess Assess Label Lability (Are protons exchangeable?) Start->Assess Aprotic Select Aprotic/Deuterated Mobile Phase Assess->Aprotic Yes (Labile) Standard Standard Aqueous/Organic Mobile Phase Assess->Standard No (Stable) HPLC Prep-HPLC Separation (Monitor Isotope Shifts) Aprotic->HPLC Standard->HPLC Fraction Fraction Collection (Add Scavengers for 3H/14C) HPLC->Fraction Storage Solvent Removal & Cryogenic Storage Fraction->Storage

Caption: Workflow for the purification and stabilization of isotopically labeled compounds.

Troubleshooting & FAQs

Q1: Why do my polydeuterated compounds elute earlier than their non-deuterated counterparts during Reversed-Phase HPLC (RP-HPLC), leading to peak splitting? Causality & Solution: This phenomenon is known as the "chromatographic isotope effect." In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and the stationary phase. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which reduces the molecule's polarizability and overall molar volume. Consequently, polydeuterated molecules exhibit reduced lipophilicity and weaker interactions with the hydrophobic stationary phase, causing them to elute earlier than their protiated analogs[1]. Self-Validating Action: To confirm whether peak splitting is due to the isotope effect rather than a chemical impurity, perform a co-injection of the pure non-deuterated standard with your deuterated sample. If the mass spectrometer (LC-MS) shows the lighter isotopologue perfectly aligning with the later peak, the separation is purely isotopic. To minimize this separation during preparative runs, utilize a steeper organic modifier gradient to compress the elution band.

Q2: I am losing my deuterium (or tritium) label during HPLC purification. How can I prevent solvent-induced isotope exchange? Causality & Solution: Isotopic labels located on heteroatoms (O-H, N-H, S-H) or acidic alpha-carbons are "labile" and will rapidly exchange with protic solvents (like H


O or CH

OH) in the mobile phase. This exchange rate is both base- and acid-catalyzed, typically reaching a kinetic minimum at pH 2.5 to 3.0[2]. Self-Validating Action: If your label is labile, you must either:
  • Use normal-phase chromatography with strictly aprotic solvents (e.g., hexane/ethyl acetate).

  • If RP-HPLC is mandatory, conduct the purification at 0–4 °C using a chilled column and solvents buffered to pH ~2.5 (e.g., 0.05% TFA) to kinetically freeze the exchange process[3].

  • Alternatively, utilize deuterated mobile phases (e.g., D

    
    O/CD
    
    
    
    OD) to force the equilibrium toward the deuterated state, though this is often cost-prohibitive for large preparative scales[4].

Q3: My high-specific-activity ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


C and 

H compounds degrade rapidly after purification. How do I mitigate radiolytic degradation?
Causality & Solution: Radiolysis occurs when the radioactive decay of

H or

C emits beta particles that ionize surrounding solvent or analyte molecules, generating highly reactive free radicals (e.g., hydroxyl radicals in aqueous solutions). These radicals subsequently attack and destroy the labeled compound, a process known as autodegradation. Self-Validating Action: Immediately upon fraction collection from the HPLC, dilute the purified compound to lower its radioactive concentration (typically <1 mCi/mL). Add a radical scavenger, such as 1-2% ethanol or ascorbic acid, to the storage solution. Finally, store the compound at -80 °C under an inert argon atmosphere to arrest radical kinetics[5].
Quantitative Data: Isotope Effects & Stability Parameters
ParameterProtiated / UnlabeledDeuterated (

H)
Tritiated (

H) / Carbon-14 (

C)
RP-HPLC Retention Shift Baseline (0.0 min)-0.05 to -1.0 min (earlier)-0.1 to -1.5 min (earlier)
C-X Bond Length 1.09 Å (C-H)1.08 Å (C-D)N/A
Optimal Storage Temp -20 °C-20 °C-80 °C (to halt radiolysis)
Max Safe Concentration UnlimitedUnlimited< 1 mCi/mL (in solvent)
Labile Exchange Minimum pH ~2.5pH ~2.5pH ~2.5
Experimental Protocol: Step-by-Step Prep-HPLC Purification of Polydeuterated Compounds

Objective: To isolate a polydeuterated active pharmaceutical ingredient (API) from its crude reaction mixture while preventing isotopic fractionation and back-exchange.

Step 1: System Preparation and Mobile Phase Selection

  • Prepare Mobile Phase A: HPLC-grade H

    
    O with 0.05% Trifluoroacetic acid (TFA) to maintain pH ~2.5. This minimizes the back-exchange of any labile protons.
    
  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.05% TFA.

  • Chill the column compartment and autosampler to 4 °C if the compound contains highly labile deuterons.

Step 2: Analytical Scouting & Gradient Optimization

  • Inject 5 µL of the crude mixture onto an analytical C18 column.

  • Run a shallow gradient (e.g., 5% to 95% B over 20 minutes) to determine the baseline retention time.

  • Critical Check: Identify the target mass via MS. Note the retention time shift (

    
    ) between the deuterated product and any trace non-deuterated starting material.
    
  • Calculate a steepened preparative gradient (e.g., 2% to 5% B per minute) around the elution point to co-elute all isotopologues into a single tight band, preventing isotopic fractionation.

Step 3: Preparative Injection and Fraction Collection

  • Dissolve the crude sample in a minimal volume of aprotic solvent (e.g., DMSO) to prevent pre-column exchange.

  • Inject the sample onto the Prep-HPLC C18 column.

  • Trigger fraction collection strictly by Mass (Target Ion

    
    ) rather than UV. This ensures you are collecting the specific deuterated isotopologue and actively excluding protiated impurities.
    

Step 4: Post-Purification Processing

  • Immediately freeze the collected fractions using liquid nitrogen.

  • Lyophilize (freeze-dry) the fractions in the dark to remove H

    
    O/Acetonitrile/TFA without applying heat, which could drive thermal degradation or exchange.
    
  • Reconstitute the dry powder in an anhydrous, aprotic solvent (e.g., anhydrous dichloromethane or DMSO-

    
    ) for NMR verification and long-term storage at -20 °C.
    
References
  • ACS Publications - Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases. Analytical Chemistry. Available at: [Link]

  • Open MedScience - Carbon-14 Stability in Active Pharmaceutical Ingredients. Available at: [Link]

  • Wikipedia - Hydrogen–deuterium exchange. Available at:[Link]

  • PNAS - Protein structure change studied by hydrogen-deuterium exchange, functional labeling, and mass spectrometry. Available at: [Link]

  • Google Patents - CA2413538A1 - Stable radiopharmaceutical compositions and methods for preparation thereof.

Sources

Technical Support Center: Monitoring Dithiane Formation via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides authoritative, field-proven troubleshooting strategies for monitoring the protection of aldehydes and ketones as 1,3-dithianes using Thin-Layer Chromatography (TLC).

Dithiane formation—typically achieved using 1,3-propanedithiol or 1,2-ethanedithiol with an acid catalyst (e.g.,


, 

-TsOH, or

)—is a cornerstone of umpolung chemistry and carbonyl protection[1],[2]. However, monitoring this reaction via TLC presents unique challenges, including the lack of UV absorbance in the product, deceptive polarity shifts, and the handling of highly odorous reagents[3].
Standard Analytical Workflow

To ensure accurate TLC analysis, researchers must avoid spotting crude, highly acidic reaction mixtures directly onto silica gel. The following self-validating workflow ensures that the spots observed on the plate accurately reflect the reaction progress.

G A Reaction Setup: Carbonyl + Dithiol + Acid Catalyst B TLC Sampling: Extract 10 µL Aliquot A->B C Mini-Workup (Critical): Quench with NaHCO3 & Extract (EtOAc) B->C D TLC Plate Spotting: Co-spot SM, Co-spot, and Rxn Mixture C->D E Elution: Low-Polarity Solvent (e.g., 5% EtOAc/Hex) D->E F Visualization 1: UV Light (254 nm) for Chromophores E->F G Visualization 2: Oxidative Stain (KMnO4 or I2) for Sulfur F->G

Workflow for monitoring dithiane formation via TLC, from sampling to visualization.

Step-by-Step TLC Preparation Protocol
  • Sampling: Withdraw a 10–20 µL aliquot from the active reaction mixture using a glass capillary.

  • Mini-Workup (Critical Causality): Discharge the aliquot into a micro-vial containing 0.5 mL of saturated aqueous

    
     and 0.5 mL of Ethyl Acetate (EtOAc)[1],[4]. Shake gently to mix.
    
    • Scientific Rationale: Spotting strong Lewis or Brønsted acids directly onto slightly acidic silica gel causes severe spot streaking. Furthermore, the acid can prematurely hydrolyze the intermediate hemithioacetal back to the starting material during elution, giving a false negative for reaction progress.

  • Spotting: Spot the organic (top) layer onto the TLC plate alongside the pure starting material (SM) and a co-spot.

  • Elution: Elute using a low-polarity solvent system. Dithianes are significantly less polar than their parent carbonyls[5].

  • Visualization: Observe under UV (254 nm) if applicable, followed by an oxidative stain[6].

Troubleshooting & FAQs

Q1: My starting material is UV-active, but the product spot is completely invisible under the UV lamp. How do I track the reaction? A: This is a common optical illusion in dithiane chemistry. Unless your molecule contains an extended conjugated system (like an aromatic ring) that is preserved during the reaction, the newly formed 1,3-dithiane ring itself does not possess a chromophore capable of absorbing 254 nm UV light[6].

  • Solution: You must rely on chemical stains. Sulfur is highly susceptible to oxidation. Dip the plate in a Potassium Permanganate (

    
    ) stain. Strongly reductive compounds like thiols and dithianes will immediately reduce the Mn(VII) to Mn(II), appearing as bright white or yellow spots against a purple background even before heating[6]. Alternatively, use an Iodine (
    
    
    
    ) chamber, which reversibly binds to sulfur to form distinct brown spots.

Q2: The


 of my product and starting material are nearly identical, making it look like the reaction hasn't progressed. How can I differentiate them? 
A:  The conversion of a highly polarized carbonyl (C=O) to a dithioacetal replaces a strong dipole with two less polarized C-S bonds, surrounded by a bulky, non-polar aliphatic ring. Consequently, the dithiane product is almost always less polar and will travel faster (higher 

) on normal-phase silica gel than the starting material[5].
  • Solution: If the spots are overlapping, your eluent is likely too polar, compressing all analytes near the solvent front. Decrease the polarity of your solvent system (e.g., drop from 20% EtOAc/Hexanes to 5% EtOAc/Hexanes) to increase the resolution between the spots[7]. To definitively prove the new spot is the product, spray the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). 2,4-DNP selectively reacts with aldehydes and ketones to form bright orange/red spots, but will leave the protected dithiane invisible.

Q3: My TLC spots are streaking heavily, and the laboratory smells strongly of skunk. What is going wrong? A: You are experiencing two separate issues related to 1,3-propanedithiol.

  • The Odor: 1,3-propanedithiol is highly volatile and possesses an intense, lingering stench[3].

  • The Streaking: Free thiols strongly interact with silica gel and can streak if overloaded. Furthermore, if you skipped the mini-workup (see Protocol above), the acid catalyst is degrading the silica.

  • Solution: Always perform the

    
     mini-workup. To eliminate the odor, maintain a beaker of dilute sodium hypochlorite (household bleach) inside the fume hood. Immediately drop all used TLC capillaries, pipette tips, and even the developed TLC plates (after analysis) into the bleach. The bleach rapidly oxidizes the volatile thiols into odorless sulfonic acids[3].
    

Q4: I see a distinct intermediate spot forming early in the reaction, which then slowly converts to the final product. What is this? A: You are observing the hemithioacetal intermediate. The formation of a 1,3-dithiane proceeds via an acid-catalyzed nucleophilic addition-elimination pathway[4]. The first equivalent of thiol attacks the protonated carbonyl to form a hemithioacetal. This intermediate is more polar than both the starting material (due to the -OH group) and the final dithiane. If the reaction stalls at this intermediate spot, you likely have insufficient acid catalyst or trace water in your solvent preventing the final dehydration and ring closure. Add a drying agent (like molecular sieves) or a slight excess of catalyst[1],[4].

Quantitative Data & Reference Tables
Table 1: Recommended TLC Stains for Dithiane Reactions

Selection matrix for visualizing carbonyl protection workflows.

Stain ReagentTarget Functional GroupVisual ResultCausality / Mechanism
Potassium Permanganate (

)
Thiols, Dithianes, AlkenesWhite/Yellow spots on purple background (instant)Harsh oxidizer; sulfur rapidly reduces Mn(VII) to Mn(II) without requiring heat[6],[8].
Iodine (

) Chamber
Sulfur compounds, general organicsBrown/Yellow spotsReversible formation of charge-transfer complexes with electron-rich sulfur atoms,[9].
2,4-DNP Aldehydes & Ketones (Starting Material)Bright Orange/Red spotsHydrazine condensation with free carbonyls. Dithianes will not stain , proving protection is complete,[8].

-Anisaldehyde
General organicsVaries (Green, Blue, Brown)Acid-catalyzed condensation. Excellent for differentiating SM from product via distinct color changes[8],[9].
Table 2: Typical Polarity Shifts on Normal-Phase Silica

Expected migration behavior based on functional group adsorptivity[10],[5].

Compound StateFunctional GroupRelative PolarityExpected

Behavior (in 10% EtOAc/Hex)
Starting Material Aldehyde / KetoneModerate to HighLower

(e.g., 0.2 - 0.4)
Intermediate Hemithioacetal (-OH, -SR)HighLowest

(Stays near baseline)
Product 1,3-DithianeLowHighest

(e.g., 0.6 - 0.8)
References
  • University of Liverpool. TLC Stains. Department of Chemistry. Available at:[Link]

  • ReachDevices. Thin Layer Chromatography stains. ReachDevices. Available at: [Link]

  • ChemEurope. 1,3-Propanedithiol. ChemEurope Encyclopedia. Available at:[Link]

  • University of Washington. TLC Stains. Department of Chemistry. Available at:[Link]

  • University of Alberta. Thin Layer Chromatography (TLC). Department of Chemistry. Available at:[Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at:[Link]

  • University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). LibreTexts. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Corey-Seebach Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who have encountered roadblocks during complex total syntheses. While the Corey-Seebach reaction is an exceptionally reliable method for the umpolung (polarity reversal) of aldehydes 1, the alkylation of 1,3-dithianes is notorious for a specific, yield-destroying side reaction: over-alkylation (dialkylation) .

This guide dissects the mechanistic causality behind this issue and provides field-proven, self-validating protocols to ensure strict mono-alkylation during your workflows.

Mechanistic Insights: The Causality of Over-Alkylation

To troubleshoot dialkylation, we must first understand the thermodynamic and kinetic landscape of the reaction. The parent 1,3-dithiane has a pKa of approximately 31. Upon deprotonation with a strong base like n-butyllithium (n-BuLi), it forms the active nucleophile, 2-lithio-1,3-dithiane 2.

When the electrophile (R-X) is introduced, the desired monoalkylated product (2-alkyl-1,3-dithiane) is formed. However, this product still retains an acidic proton at the C2 position . Over-alkylation occurs when this mono-product is prematurely deprotonated—either by residual n-BuLi or via thermodynamic equilibration with unreacted 2-lithio-1,3-dithiane. This forms a 2-alkyl-2-lithio-1,3-dithiane intermediate that rapidly consumes a second equivalent of your electrophile 3.

G Dithiane 1,3-Dithiane (Starting Material) Lithio 2-Lithio-1,3-dithiane (Active Nucleophile) Dithiane->Lithio n-BuLi (1.0 eq) THF, -30°C Mono 2-Alkyl-1,3-dithiane (Desired Mono-Product) Lithio->Mono R-X (Electrophile) -78°C LithioMono 2-Alkyl-2-lithio-1,3-dithiane (Undesired Intermediate) Lithio->LithioMono Proton Transfer (Side Reaction) Mono->LithioMono Excess Base OR Equilibration (T > -20°C) Di 2,2-Dialkyl-1,3-dithiane (Over-Alkylation Product) LithioMono->Di R-X (Electrophile)

Figure 1: Mechanistic pathway of the Corey-Seebach reaction illustrating over-alkylation cascades.

Troubleshooting FAQs

Q: Why am I observing 20-30% dialkylation despite using exactly 1.0 equivalent of electrophile? A: This is a classic symptom of poor stoichiometry control during the metalation step. If you use an excess of n-BuLi (e.g., >1.05 eq) to "ensure complete deprotonation," that unreacted base remains in the flask. Because the newly formed monoalkylated product is still acidic, the excess n-BuLi will instantly deprotonate it. Solution: You must strictly titrate your n-BuLi prior to use and add no more than 1.00 to 1.02 equivalents.

Q: Does the order of addition affect the mono/di-alkylation ratio? A: Absolutely. Standard protocol dictates adding the electrophile dropwise to the lithiated dithiane. However, if your electrophile is sterically hindered or reacts slowly, the monoalkylated product spends an extended period in a "pool" of unreacted 2-lithio-1,3-dithiane. This localized concentration gradient promotes intermolecular proton transfer. Solution: If dialkylation persists, employ inverse addition . Add the 2-lithio-1,3-dithiane solution dropwise via cannula into a solution of the electrophile at -78 °C. This ensures the electrophile is always in excess relative to the nucleophile, starving the reaction of the basic conditions required for the second deprotonation.

Q: I am using a secondary alkyl iodide and getting terrible yields with high dialkylation. Why? A: Primary alkyl iodides and bromides undergo rapid


 substitution at -78 °C, minimizing the time available for side-equilibration 4. Secondary alkyl halides react much slower and are highly prone to E2 elimination. The sluggish kinetics give the system time to undergo thermodynamic equilibration, leading to dialkylation.
Solution: Add a highly polar co-solvent like DMPU or HMPA (10% v/v) to the THF. This breaks up the lithium aggregates, creating a "naked" carbanion that massively accelerates the 

rate, allowing it to outcompete the proton transfer side-reaction.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal validation data demonstrating how specific deviations in protocol parameters impact the ratio of monoalkylation to dialkylation.

Parameter DeviationExperimental ConditionMonoalkylation Yield (%)Dialkylation Yield (%)Mechanistic Rationale
Ideal Baseline 1.0 eq n-BuLi, -78 °C, Normal Addition92% <2% Kinetic control suppresses proton transfer; stoichiometric base prevents secondary deprotonation.
Excess Base 1.2 eq n-BuLi, -78 °C60%35%Unreacted n-BuLi rapidly deprotonates the mono-product as soon as it forms.
Thermal Equilibration Alkylation allowed to warm to 0 °C45%40%Higher temperatures overcome the activation barrier for intermolecular proton transfer between dithiane species.
Addition Strategy Inverse Addition (Lithio into R-X)96% <1% Electrophile is kept in constant excess, completely preventing the mono-product from encountering a basic environment.

Self-Validating Experimental Protocol: Strictly Mono-Alkylated 1,3-Dithianes

To guarantee reproducibility, use this step-by-step methodology. It is designed as a self-validating system, meaning built-in visual and thermal cues will confirm the reaction is proceeding correctly at each stage.

Step 1: Preparation & Titration

  • Titrate your n-BuLi solution (e.g., using diphenylacetic acid or N-benzylbenzamide) to determine the exact molarity. Do not trust the bottle's label.

  • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon.

  • Dissolve 1,3-dithiane (1.00 eq) in anhydrous THF to create a 0.2 M solution.

Step 2: Metalation (Deprotonation)

  • Cool the dithiane solution to -30 °C using a dry ice/acetonitrile bath.

  • Add n-BuLi (1.02 eq) dropwise down the side of the flask over 10 minutes.

  • Stir for 1.5 hours at -30 °C.

    • Self-Validation Check: The solution should transition from colorless to a distinct pale yellow/orange. If the solution remains colorless, your n-BuLi has degraded or your THF is wet.

Step 3: Kinetic Alkylation

  • Cool the reaction mixture down to -78 °C (dry ice/acetone). Allow 15 minutes for the internal temperature to equilibrate.

  • Dissolve your primary alkyl halide (1.05 eq) in a small volume of anhydrous THF.

  • Add the electrophile solution dropwise over 30 minutes. Critical: Drip the solution down the cold glass wall of the flask so the drops are pre-cooled to -78 °C before hitting the reaction mixture.

    • Self-Validation Check: Monitor with an internal temperature probe. The addition must not cause an exotherm that pushes the internal temperature above -65 °C.

Step 4: Cold Quenching

  • Stir the reaction at -78 °C for 2 hours.

  • Do not let the reaction warm to room temperature yet. Quench the reaction cold by adding saturated aqueous

    
     directly to the flask at -78 °C.
    
    • Self-Validation Check: Quenching at -78 °C destroys any trace amounts of unreacted 2-lithio-1,3-dithiane. If you remove the cooling bath before quenching, thermal equilibration will occur during the warm-up phase, instantly generating dialkylated impurities.

  • Once quenched, remove the cold bath, allow to warm to room temperature, and extract with diethyl ether.

References

  • The Corey-Seebach Reagent in the 21st Century: A Review | National Institutes of Health (PMC) |1

  • Corey-Seebach Reaction Mechanism and Umpolung | Organic Chemistry Portal | 2

  • Side reactions in 1,3-dithiane alkylation and how to avoid them | Benchchem |3

  • A Novel Synthesis of Branched High-molecular-weight Alkanes via 1,3-Dithiane | Taylor & Francis Online | 4

Sources

Technical Support Center: Solvent Effects on NMR Chemical Shifts of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the influence of deuterated solvents on Nuclear Magnetic Resonance (NMR) chemical shifts. Understanding and controlling for these effects is paramount for accurate structural elucidation, reaction monitoring, and ensuring the integrity of your experimental data.

Section 1: Fundamental Principles & FAQs

This section addresses the core concepts that underpin the use of deuterated solvents and their inherent impact on NMR spectra.

Q1: Why are deuterated solvents essential for my ¹H NMR experiment?

A: Deuterated solvents are fundamental to modern NMR spectroscopy for three primary reasons.[1]

  • Minimizing Solvent Interference: Standard (protic) solvents contain a vast number of hydrogen (¹H) atoms, which would generate overwhelmingly large signals in a ¹H NMR spectrum, completely obscuring the signals from your analyte of interest.[2] By replacing hydrogen with its isotope, deuterium (²H), the solvent becomes "invisible" in the ¹H spectrum because deuterium resonates at a completely different frequency.[2][3]

  • Providing a Field-Frequency Lock: Modern NMR spectrometers rely on the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[1][2] This lock system continuously monitors the deuterium resonance frequency and makes minute adjustments to the magnetic field to counteract any drift, ensuring the stability and high resolution of the spectrum over the course of the experiment.[3][4]

  • Improving Spectral Resolution: The use of deuterated solvents can reduce interference from proton exchange, which helps to stabilize chemical shifts (δ) and coupling constants (J), leading to spectra that are easier to interpret.[1]

Q2: How does the choice of a deuterated solvent affect the chemical shifts of my compound?

A: The solvent is not merely a passive medium for your analyte; it forms a complex "solvation sphere" that interacts with your molecule, altering the local electron density around each nucleus. These interactions directly influence the chemical shifts. The magnitude and direction (upfield or downfield) of these shifts depend on a combination of factors, including solvent polarity, hydrogen bonding capabilities, and magnetic anisotropy.[5][6] For example, switching from a non-polar solvent like chloroform-d (CDCl₃) to a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause significant changes in the chemical shifts of protons involved in hydrogen bonding (e.g., -OH, -NH).[3][7]

Q3: What are the primary mechanisms of solvent-induced chemical shifts?

A: Several physical phenomena contribute to how a solvent alters the chemical shifts of a solute. The most common are:

  • Polarity and Hydrogen Bonding: Polar solvents can stabilize polar ground states of a solute molecule. Protons located in electron-deficient regions of a molecule will often experience a downfield shift in polar solvents.[5] More specifically, solvents that are strong hydrogen bond acceptors (like DMSO-d₆ or Acetone-d₆) will interact strongly with acidic protons (e.g., in alcohols, phenols, amides), causing their signals to shift significantly downfield.[8] Conversely, non-polar solutes in non-polar solvents experience weaker, less specific van der Waals interactions.

  • Magnetic Anisotropy: Solvents with π-systems, most notably aromatic solvents like benzene-d₆ and toluene-d₈, generate their own local magnetic fields when placed in the spectrometer's main field.[9][10] Depending on the orientation of the solute molecule relative to the solvent molecule, protons on the solute can fall into either a shielding (upfield shift) or deshielding (downfield shift) region. This is known as the Aromatic Solvent-Induced Shift (ASIS) effect and is a powerful tool for stereochemical assignment.[11][12]

  • Reaction or Complexation: In some cases, the solvent can react with the analyte. For instance, acidic impurities in CDCl₃ can protonate sensitive functional groups, or residual water can lead to proton-deuterium exchange with labile protons.[2][13]

Q4: Can the residual solvent peak always be trusted as a chemical shift reference?

A: While convenient, using the residual solvent peak as a primary internal reference should be done with caution. The exact chemical shift of residual protons (e.g., CHCl₃ in CDCl₃) can be influenced by the concentration and nature of the analyte, as well as the temperature.[14] For routine analysis, referencing to the solvent peak is often acceptable, but for high-accuracy work or when comparing spectra across different samples or conditions, using a stable, inert internal standard like tetramethylsilane (TMS) is strongly recommended.[15]

Section 2: Troubleshooting Common Experimental Issues

This section provides practical guidance for diagnosing and resolving common problems encountered during NMR analysis that are related to solvent effects.

Guide 1: Unexpected Peak Shifts or Multiplicity Changes

Q5: My chemical shifts have changed significantly compared to a literature spectrum. What could be the cause?

A: This is a very common issue. Before suspecting a structural error, consider the following:

  • Solvent Mismatch: The most frequent cause is using a different deuterated solvent than what was reported in the literature. Chemical shifts are highly solvent-dependent.[16] Always verify that you are using the same solvent as the reference data.

  • Concentration Effects: If your sample is significantly more or less concentrated than the one in the literature, intermolecular interactions can cause shifts. This is especially true for molecules that can self-associate via hydrogen bonding.

  • Temperature Variation: The temperature of the NMR probe can affect chemical shifts, particularly for protons involved in hydrogen bonding or conformational equilibria.[8] The residual water peak is notably temperature-dependent.[8]

  • pH or Ionic Strength (for D₂O): When using deuterium oxide (D₂O), the pH and salt concentration can dramatically alter the chemical shifts of ionizable groups. The residual HOD peak's position is also sensitive to these conditions.[3]

Q6: I see new or broadened peaks when I dissolve my sample. What's happening?

A: This often points to dynamic processes occurring in solution. A common cause is the interaction with residual water in the deuterated solvent. Even high-purity solvents contain trace amounts of H₂O.[2] Protons on your molecule that are "exchangeable" (e.g., from -OH, -NH₂, -COOH groups) can exchange with protons from this residual water. This chemical exchange can lead to peak broadening or, if the exchange is fast, the appearance of a single, averaged peak.

Q7: Why do my aromatic proton signals shift dramatically when I switch from CDCl₃ to Benzene-d₆?

A: You are observing the Aromatic Solvent-Induced Shift (ASIS) . Benzene-d₆ is a magnetically anisotropic solvent.[11] In the magnetic field, the π-electrons in the benzene ring circulate, creating a secondary magnetic field. This creates a cone-shaped shielding region above and below the plane of the ring and a deshielding region around its edge. When your solute is dissolved in benzene-d₆, the solvent molecules tend to associate with electron-deficient sites of your molecule. Protons on your molecule that are forced into the shielding cone will experience a significant upfield shift compared to their position in an isotropic solvent like CDCl₃.[12]

ASIS cluster_solvent Benzene-d₆ Solvent Solute Molecule with Polar Group (e.g., C=O) Benzene Benzene Ring (C₆D₆) Solute->Benzene Solvation (π-stacking or dipole interaction) Shielding Shielding Cone (Upfield Shift, Δδ < 0) Deshielding Deshielding Zone (Downfield Shift, Δδ > 0) D2O_Exchange Start Start: Suspected Exchangeable Proton Step1 1. Acquire Initial ¹H NMR Spectrum Start->Step1 Step2 2. Add 1-2 drops of D₂O to NMR tube Step1->Step2 Step3 3. Mix Sample Thoroughly Step2->Step3 Step4 4. Re-acquire ¹H NMR Spectrum Step3->Step4 Decision Compare Spectra: Did the peak disappear? Step4->Decision Result_Yes Conclusion: Peak is from an Exchangeable Proton (e.g., OH, NH) Decision->Result_Yes Yes Result_No Conclusion: Peak is from a Non-Exchangeable Proton (e.g., C-H) Decision->Result_No No

Caption: A step-by-step workflow for performing a D₂O exchange experiment to identify labile protons.

Section 3: Data Presentation & Advanced Concepts
Table 1: Chemical Shifts of Residual Protons in Common Deuterated Solvents

The chemical shifts of residual protons in deuterated solvents are commonly used for referencing. However, these values can vary slightly based on temperature, solute, and water content. [8][17]

Deuterated Solvent Formula Residual Peak Chemical Shift (δ, ppm) Water Peak (δ, ppm)
Chloroform-d CDCl₃ CHCl₃ 7.26 ~1.56
DMSO-d₆ (CD₃)₂SO (CD₃)(CHD₂)SO 2.50 ~3.33
Acetone-d₆ (CD₃)₂CO (CD₃)(CHD₂)CO 2.05 ~2.84
Deuterium Oxide D₂O HOD ~4.79 ~4.79
Benzene-d₆ C₆D₆ C₆D₅H 7.16 ~0.40
Acetonitrile-d₃ CD₃CN CHD₂CN 1.94 ~2.13

| Methanol-d₄ | CD₃OD | CHD₂OD | 3.31 | ~4.87 |

Source: Data compiled from references [8]and.[17] Note: Values are approximate and can vary.

Guide 3: Understanding H/D Isotope Effects

Q9: I've noticed small upfield shifts for protons near a deuterated site in my molecule. What is this effect?

A: You are observing a deuterium isotope effect on the chemical shift. The substitution of a proton (¹H) with a deuteron (²H) can cause small but measurable changes in the chemical shifts of nearby nuclei. This is a secondary isotope effect. [19] The underlying cause is related to the difference in the zero-point vibrational energy between a C-H bond and a C-D bond. The C-D bond has a lower zero-point energy and a slightly shorter average bond length than a C-H bond. This minor geometric change alters the electronic environment of neighboring nuclei, typically resulting in a small upfield shift (usually < 0.05 ppm per deuterium) for the remaining protons. [20]In systems with strong hydrogen bonds, these isotope effects can be much larger and provide valuable information about the geometry and strength of the hydrogen bond. [21][22]

References
  • Allan Chemical Corporation. (2025, October 7).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Hao, B., et al. (n.d.).
  • UCHEM. (2025, August 28).
  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 45A(1), e21441.
  • Tadeusz, D. (n.d.).
  • ResolveMass Spectrometry. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube.
  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy.
  • Iwadare, Y., et al. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
  • Golubev, N. S., et al. (n.d.). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes.
  • University of Alberta. (n.d.).
  • University of Wisconsin-Madison. (2025, May 22). Performing no-D NMR Experiments in TopSpin and IconNMR.
  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2435.
  • Organomation. (n.d.).
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  • Morales-Serna, J. A., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Thieme.
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  • Shenderovich, I. G., et al. (n.d.). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. [Source not available].
  • Chemistry LibreTexts. (2022, October 3). 5.
  • ResearchGate. (2025, August 9). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers | Request PDF.
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  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Source not available].
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  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering.
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Technical Support Center: Managing Moisture-Sensitive Deuterated Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and management of moisture-sensitive deuterated reagents. This guide is designed for researchers, scientists, and drug development professionals who rely on the chemical and isotopic purity of these essential compounds for high-fidelity experimental results, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The presence of even trace amounts of water (H₂O) or atmospheric moisture can significantly compromise experimental outcomes. Water introduces unwanted proton signals in ¹H NMR spectra, can facilitate undesired H-D exchange with labile protons on your analyte, and can act as a catalyst for the degradation of sensitive compounds.[1][2] This resource provides in-depth, field-proven answers and protocols to help you mitigate these risks and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I see a large water peak in my ¹H NMR spectrum. What is the most likely cause?

A prominent water peak is one of the most common issues in NMR spectroscopy and can originate from several sources.[1] The most frequent culprits are, in order:

  • Contaminated Deuterated Solvent: Solvents are hygroscopic and readily absorb atmospheric moisture once a bottle is opened.[3][4]

  • Inadequately Dried Glassware: A persistent monolayer of water adheres strongly to glass surfaces and is not removed by simple air-drying or even brief oven-drying.[3]

  • Atmospheric Exposure: Preparing the sample on an open bench, especially on a humid day, allows moisture to be absorbed directly into the solvent and sample.[5]

  • Wet Sample: The analyte itself may contain residual water from a previous purification step (e.g., chromatography or lyophilization).

A systematic approach, as detailed in the troubleshooting guide below, is the best way to identify and eliminate the source of contamination.

Q2: How should I store a new bottle of deuterated solvent (e.g., a Sure/Seal™ bottle)?

Proper storage is critical to maintaining the dryness of the solvent. For reagents packaged in septum-sealed bottles like Sure/Seal™ or AcroSeal™, the key is to maintain the integrity of the seal and store the bottle under appropriate conditions.[6][7]

  • Before First Use: Store the unopened bottle according to the manufacturer's recommendations. For many common solvents like deuterated chloroform, refrigeration in the dark is recommended to minimize decomposition.[8][9]

  • After First Use: Always store bottles upright in a cool, dry place.[10] For repeated access, use proper syringe techniques under an inert atmosphere (see Protocol 2).[11] After piercing the septum, the polypropylene cap should be tightly replaced to help protect the septum. For long-term storage after opening, consider transferring the solvent to a suitable storage vessel, such as a Schlenk flask equipped with a high-vacuum PTFE valve.[12]

Q3: What are molecular sieves, and how do I use them to dry deuterated solvents?

Molecular sieves are porous crystalline aluminosilicates capable of trapping small molecules like water within their pores.[13] They are a safe and highly effective alternative to reactive drying agents like sodium/benzophenone or calcium hydride.[14]

  • Choosing the Right Sieve: The pore size is critical. 3Å (Angstrom) molecular sieves are generally recommended for drying deuterated solvents. Their pores are large enough to trap water molecules but small enough to exclude most solvent molecules.[15][16] Using 4Å sieves can be problematic for solvents like methanol or acetonitrile, as the solvent molecules themselves can enter the pores.[14]

  • Activation is Essential: Sieves absorb water from the atmosphere during storage and must be activated before use.[17] This involves heating them under vacuum to drive off adsorbed water (see Protocol 1).

  • Application: Add freshly activated 3Å molecular sieves to the solvent (approx. 10-20% of the solvent volume) in a dry flask under an inert atmosphere.[16][18] Allow the solvent to stand for at least 24-48 hours to achieve ultra-low water levels (sub-10 ppm).[16][19]

Q4: My deuterated DMSO is frozen. Is it still good?

Yes, this is normal. Dimethyl sulfoxide-d₆ (DMSO-d₆) has a relatively high freezing point of 18.5°C.[10] If it solidifies during shipping or storage, it can be safely thawed by placing it in a warm water bath. Ensure the container cap is tightly sealed to prevent moisture from entering as the temperature changes.[10]

Q5: Can I reuse deuterated solvents?

While technically possible, it is generally not recommended for high-purity work. Recovering and re-drying a deuterated solvent is a labor-intensive process that risks introducing more contaminants than it removes. Given the critical nature of most experiments involving these reagents, the cost of a fresh ampoule or a small volume from a properly stored bulk container is often negligible compared to the risk of compromising valuable data or samples. For less sensitive applications, vacuum transfer from a drying agent can be used to recover the solvent.[20]

Troubleshooting Guides & Protocols

Troubleshooting Problem 1: Significant Water Peak in NMR Spectrum

This guide provides a logical workflow to diagnose and solve the most common source of experimental error.

Diagnostic Workflow for Water Contamination

The following decision tree illustrates a systematic approach to identifying the source of water contamination.

G A Start: Significant Water Peak Observed B Run Blank Spectrum: Fresh ampoule of solvent in a flame-dried NMR tube A->B C Is water peak still present? B->C D Source is likely Solvent or Atmosphere. Review inert atmosphere technique. Use new solvent batch. C->D  Yes E Source is likely Glassware or Sample. C->E  No F Prepare sample again using rigorously dried glassware (Protocol 3). E->F G Is water peak still present? F->G H Source is the Analyte/Sample. Dry sample under high vacuum before dissolving. G->H  Yes I Problem Solved: Glassware was the issue. G->I  No

Fig 1. Troubleshooting Decision Tree for Water Contamination.
Protocol 1: Activation of Molecular Sieves

This protocol ensures your molecular sieves have maximum water-adsorbing capacity.[13][17]

Materials:

  • 3Å Molecular Sieves

  • Schlenk flask

  • Heating mantle and sand bath (or oven)

  • High-vacuum pump and Schlenk line

  • Liquid nitrogen trap

Procedure:

  • Place the required amount of 3Å molecular sieves into a clean, dry Schlenk flask.

  • Connect the flask to a Schlenk line equipped with a liquid nitrogen cold trap to protect the pump.[21][22]

  • Heat the flask to approximately 250-300°C under a high vacuum (<1 mbar) for at least 8-12 hours.[16][17] For industrial-scale activation, temperatures up to 315°C may be used.[13]

  • Allow the flask to cool completely to room temperature under vacuum.

  • Once cool, backfill the flask with a dry, inert gas (e.g., Argon or Nitrogen).

  • The activated sieves should be used immediately or stored in a tightly sealed container within a desiccator or glovebox. To test for activity, you can carefully add a drop of water to a few beads; they should generate significant heat.[13]

Troubleshooting Problem 2: Reagent Degradation or Inconsistent Reactions

Trace moisture can degrade sensitive reagents (e.g., organometallics, acid chlorides) or initiate unwanted side reactions. The solution is rigorous exclusion of both air and water using inert atmosphere techniques.

Workflow for Handling Air- & Moisture-Sensitive Reagents

This workflow outlines the key steps for safely transferring a deuterated solvent from a Sure/Seal™ bottle to a reaction flask.

G cluster_0 Preparation cluster_1 Transfer cluster_2 Completion A Assemble and flame-dry all glassware under vacuum. B Backfill with inert gas (Ar/N₂). A->B C Pressurize Sure/Seal™ bottle with a gentle flow of inert gas. B->C D Withdraw solvent using a dry, inert-gas-flushed syringe. C->D E Transfer solvent to reaction flask through septum. D->E F Remove syringe, re-seal septum with cap. E->F G Proceed with experiment under positive pressure of inert gas. F->G

Fig 2. Inert Atmosphere Transfer Workflow.
Protocol 2: Preparing an NMR Sample on a Schlenk Line

For highly sensitive samples, preparation using a Schlenk line or in a glovebox is essential.[1][23] This protocol details the Schlenk line method using a J. Young NMR tube.[24]

Materials:

  • J. Young NMR tube (or standard tube with a septum cap)

  • Schlenk line with vacuum and inert gas manifolds

  • Dried deuterated solvent

  • Dry sample in a Schlenk flask

  • Dry, gas-tight syringe

Procedure:

  • Prepare Glassware: Place the J. Young NMR tube and its PTFE valve cap in an oven at >120°C for at least 4 hours.[3][18] Allow to cool in a desiccator.

  • Purge the Tube: Assemble the J. Young tube and attach it to the Schlenk line via an adapter. Evacuate the tube under vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture.[24]

  • Add Solid Sample: If your sample is a solid, quickly remove the valve under a positive flow of inert gas, add the solid, and re-seal the tube. Purge with another vacuum/backfill cycle.

  • Add Solvent: Using a dry, inert-gas-flushed syringe, withdraw the required volume (typically 0.5-0.6 mL) of anhydrous deuterated solvent.[24] Inject the solvent into the J. Young tube through the sidearm or by briefly removing the cap under a positive pressure of inert gas.

  • Seal and Mix: Close the PTFE valve securely. The sample can now be safely removed from the Schlenk line. Mix by gentle inversion or vortexing until the sample is fully dissolved.[3] Ensure no solid particles remain, as they can degrade spectral quality.

Protocol 3: Rigorous Drying of NMR Tubes and Glassware

This protocol goes beyond simple oven drying to remove the maximum amount of surface-adsorbed water.

Procedure:

  • Cleaning: Wash glassware thoroughly with a suitable solvent to remove organic residues, followed by a detergent wash and copious rinsing with deionized water. A final rinse with acetone will help displace bulk water.[18]

  • Oven Drying: Place the clean glassware (NMR tubes, pipettes, flasks) in a laboratory oven at a minimum of 150°C for at least 24 hours.[3]

  • Cooling: Crucially, the glassware must be cooled under a dry, inert atmosphere.[3][4]

    • High-Fidelity Method: Transfer the hot glassware directly from the oven to a Schlenk flask or desiccator attached to a Schlenk line. Evacuate while still hot and allow to cool to room temperature under vacuum before backfilling with inert gas.

    • Standard Method: Place the hot glassware in a standard glass desiccator containing an active desiccant (e.g., Drierite, P₂O₅) and allow it to cool completely before use.

  • Pre-conditioning (Optional): For the most demanding applications, rinsing the tube with D₂O, followed by a rinse with the deuterated solvent of choice, can exchange the residual surface protons for deuterium, effectively making the water peak invisible in the ¹H spectrum.[8]

Data & Reference Tables

Table 1: Properties and Drying Recommendations for Common Deuterated Solvents
Deuterated SolventTypical H₂O Signal (ppm)PropertiesRecommended Drying Agent(s)Incompatible Agents
Chloroform-d (CDCl₃)~1.56Hygroscopic, slightly acidic, light-sensitive.[1][9]Activated 3Å Molecular Sieves, P₂O₅ (distill)Basic agents (e.g., KOH, Na)
DMSO-d₆ ~3.33 (broad)Very hygroscopic, high boiling point.[25]Activated 3Å/4Å Molecular Sieves, CaH₂ (distill)P₂O₅ (reacts)
Acetone-d₆ ~2.84Hygroscopic, can undergo self-condensation.[14]Activated 3Å Molecular Sieves, Anhydrous K₂CO₃Reactive agents (Na, CaH₂)
Benzene-d₆ ~0.40Hygroscopic, forms azeotrope with water.[3]Activated 3Å Mol. Sieves, Na/Benzophenone-
Methanol-d₄ ~4.87Very hygroscopic, exchanges with labile protons.[25]Activated 3Å Molecular Sieves (requires long contact time).[15][16]4Å Sieves (co-adsorbs), Na
Deuterium Oxide (D₂O)~4.79Exchanges with atmosphere and labile protons.[8]Not applicable (used as received)-
Acetonitrile-d₃ ~2.13Hygroscopic, polar aprotic.[25]Activated 3Å Molecular Sieves, CaH₂ (distill).[14][15]4Å Sieves (co-adsorbs)

Chemical shifts are approximate and can vary with temperature, concentration, and matrix effects.[26]

Table 2: Efficacy of 3Å Molecular Sieves for Solvent Drying

This table summarizes the effectiveness of storing solvents over activated 3Å molecular sieves under an inert atmosphere. The data highlights that while effective, achieving the lowest moisture levels can require significant time.

SolventInitial Water (ppm)Water after 24h (ppm)Water after 72h (ppm)
Acetonitrile ~500< 20< 5
Dichloromethane ~150< 10< 2
Methanol ~1000~150~40
Tetrahydrofuran (THF) ~250< 25< 5

Data adapted from quantitative studies on desiccant efficiency.[15][16] Results depend on sieve activation quality and initial water content.

References

  • University of Rochester. (n.d.). Use of Schlenk Line. Retrieved from [Link]

  • Naike Chemical Equipment Packing Co., Ltd. (n.d.). How To Activate Molecular Sieve? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chiu, H-C., Morin, T.J., & Tonks, I. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]

  • ResearchGate. (2021, November 8). How to dry deuterated NMR solvents? Retrieved from [Link]

  • Not Voodoo. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

  • Jalon. (2025, March 20). A complete Guide on How to Activate Molecular Sieve. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]

  • Deutero. (n.d.). Molecular sieve for NMR solvent. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Retrieved from [Link]

  • Reddit. (2016, March 31). How to keep water out of NMR samples? Retrieved from [Link]

  • Red River. (2024, October 22). Understanding Molecular Sieves and Their Role in Solvent Drying. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Studylib. (n.d.). NMR Solvent Data Chart | Isotope Solvents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidelines on how to use sensitive chemicals. Retrieved from [Link]

  • Buchem BV. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Bioprocess Online. (n.d.). NMR Deuterated Solvents. Retrieved from [Link]

  • Studylib. (n.d.). Sure-Seal Bottle SOP: Handling Air-Sensitive Reagents. Retrieved from [Link]

  • University of Florida. (n.d.). Deuterated solvents. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Syringes and Sure Seals. Retrieved from [Link]

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Technical Support Center: Bis(1,3-dithian-2-yl)methane-d2 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of bis(1,3-dithian-2-yl)methane-d2 . It is designed for organic chemists and process engineers requiring high-fidelity protocols, troubleshooting strategies, and safety frameworks.

Case ID: SC-BDM-D2-001 Status: Active Subject: Scale-Up Protocols, Isotopic Fidelity, and Odor Abatement

System Overview & Reaction Logic

Bis(1,3-dithian-2-yl)methane is a critical "linchpin" reagent, effectively serving as a masked form of malonaldehyde. In its deuterated form (-d2 ), typically labeled at the central methylene bridge, it acts as a stable, storable equivalent of malonaldehyde-d2 for use in the synthesis of isotopically labeled heterocycles or as a double-umpolung reagent.

The "Golden Path" Protocol

For scale-up (>10g to kg scale), the most robust route utilizes the acid-catalyzed thioacetalization of 1,1,3,3-tetraethoxypropane-d2 (TEP-d2) with 1,3-propanedithiol . This route is superior to organolithium coupling strategies due to higher atom economy, milder conditions, and the avoidance of cryogenic temperatures.

Reaction Scheme:



ReactionLogic TEP 1,1,3,3-Tetraethoxypropane-d2 (Masked Malonaldehyde) Intermediate Monodithiane Intermediate TEP->Intermediate Thioacetalization (Step 1) Dithiol 1,3-Propanedithiol (2.2 equiv) Dithiol->Intermediate Catalyst Catalyst: BF3·OEt2 or pTsOH Catalyst->Intermediate Product Bis(1,3-dithian-2-yl)methane-d2 (Crystalline Solid) Intermediate->Product Thioacetalization (Step 2)

Figure 1: Sequential thioacetalization mechanism. The reaction proceeds through a monodithiane intermediate before forming the bis-adduct.

Critical Parameter Settings (Scale-Up)

ParameterRecommended SettingTechnical Rationale
Stoichiometry 1.0 (TEP-d2) : 2.2 (Dithiol)Slight excess of dithiol drives equilibrium to completion and prevents oligomerization.
Solvent Chloroform (

) or DCM
Chlorinated solvents solubilize the intermediate but precipitate the product, aiding purification.
Catalyst

(0.5 - 1.0 equiv)
Lewis acids are generally faster than Brønsted acids (pTsOH) and reduce reaction times at scale.
Temperature

Initial cooling controls the exotherm; warming ensures conversion of the sterically crowded second acetal.
Concentration 0.5 M to 1.0 MHigh concentration favors precipitation of the product, simplifying isolation.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction mixture turned into a sticky, insoluble polymer."

Diagnosis: Oligomerization. If the acid catalyst is too strong or the temperature rises too quickly, TEP can polymerize (aldol-like condensation) before reacting with the dithiol. Alternatively, insufficient dithiol leads to linear poly-thioacetals connecting multiple malonaldehyde units. Solution:

  • Dilution: Ensure the reaction concentration does not exceed 1.0 M.

  • Order of Addition: Pre-mix the dithiol and acid catalyst in solvent at

    
    , then add TEP-d2 dropwise. This ensures TEP immediately encounters a high concentration of thiol.
    
  • Stoichiometry Check: Verify you are using at least 2.1 equivalents of 1,3-propanedithiol.

Issue 2: "The product smells strongly of thiols even after drying."

Diagnosis: Trapped 1,3-propanedithiol. The crystal lattice of bis(1,3-dithian-2-yl)methane can trap unreacted dithiol. 1,3-propanedithiol has an extremely low odor threshold (stench). Solution:

  • Caustic Wash: Wash the organic phase with 1M NaOH or KOH before crystallization. Thiols form water-soluble thiolates; the bis-dithiane product is stable to base.

  • Recrystallization: Recrystallize from hot ethanol or methanol. The dithiol remains in the mother liquor.

  • Bleach Scrubber: Ensure all glassware and mother liquors are quenched with dilute bleach (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates.

Issue 3: "My isotopic purity (d2) dropped during the reaction."

Diagnosis: Acid-catalyzed H/D exchange. While the C2-protons of dithianes are acidic (pKa ~31), they are generally stable to acid. However, the central methylene protons (the d2 site) are allylic-like to the sulfur atoms. Prolonged exposure to strong Lewis acids and trace water can facilitate exchange. Solution:

  • Anhydrous Conditions: Use dry solvents and a nitrogen atmosphere. Moisture + Lewis Acid = Brønsted Acid, which promotes exchange.

  • Quench Timing: Do not let the reaction stir overnight if conversion is complete. Monitor by TLC/NMR and quench immediately with aqueous bicarbonate or NaOH.

  • Reagent Purity: Ensure the TEP-d2 starting material is

    
     D-incorporation.
    
Issue 4: "Filtration is slow; the crystals are too fine."

Diagnosis: Rapid precipitation. Adding the catalyst too fast causes the product to crash out as a microcrystalline powder that clogs filters. Solution:

  • Digestion: After the reaction is complete, heat the mixture to mild reflux (if using

    
    ) to redissolve fines, then cool slowly to 
    
    
    
    to grow larger crystals.
  • Co-solvent: Add a small amount of hexane or diethyl ether during the cooling phase to improve crystal habit.

Standard Operating Procedure (SOP) for 50g Scale

Safety Warning: 1,3-Propanedithiol is toxic and possesses a repulsive stench. All operations must be performed in a well-ventilated fume hood. A bleach bath must be prepared before starting work.

Step-by-Step Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and addition funnel. Vent the nitrogen outlet into a bleach scrubber (10% NaOCl solution).

  • Charging: Add 1,3-propanedithiol (54.0 mL, 0.54 mol, 2.2 equiv) and dry Chloroform (400 mL). Cool to

    
    .
    
  • Catalyst Addition: Add

    
      (15 mL, 0.5 equiv) slowly via syringe.
    
  • Substrate Addition: Add 1,1,3,3-tetraethoxypropane-d2 (approx. 55g, 0.245 mol, 1.0 equiv) dropwise over 45 minutes. Note: Maintain internal temp <

    
    .
    
  • Reaction: Remove ice bath and stir at Room Temperature for 3–5 hours. The solution will likely become a white slurry as the product precipitates.

  • Quench: Pour the reaction mixture carefully into a stirred beaker containing 300 mL of 10% NaOH (cold). Stir for 15 minutes. This neutralizes the acid and solubilizes excess dithiol.

  • Separation: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer once with DCM (100 mL).

  • Washing: Wash combined organics with water (2 x 200 mL) and brine (100 mL).

  • Drying/Concentration: Dry over

    
    , filter, and concentrate in vacuo until a thick slurry forms (do not evaporate to dryness).
    
  • Crystallization: Add cold Methanol (200 mL) to the slurry, chill to

    
     for 2 hours, and filter.
    
  • Yield: Expect ~50–55g (80-85%) of white crystalline needles.

Process Visualization

Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup (Bleach Scrubber Active) Mix Mix Dithiol + Solvent Cool to 0°C Start->Mix AddCat Add BF3·OEt2 Catalyst Mix->AddCat AddSub Slow Addition of TEP-d2 (Control Exotherm) AddCat->AddSub React Stir at RT (3-5 hrs) Precipitation Occurs AddSub->React Quench Quench with 10% NaOH (Removes Excess Thiol) React->Quench Workup Phase Separation & Washing Quench->Workup Cryst Crystallization from MeOH Workup->Cryst End Final Product: White Crystals Store under N2 Cryst->End

Figure 2: End-to-end process flow for the synthesis of Bis(1,3-dithian-2-yl)methane-d2.

References

  • General Synthesis of Bis-dithianes

    • Methodology: Reacting malonaldehyde acetals with dithiols.
    • Source:Organic Syntheses, Coll. Vol. 6, p. 316 (1988); Vol. 56, p. 8 (1977).
    • URL: (Analogous chemistry).

  • Safety Data (1,3-Propanedithiol)

    • Hazard:[1][2][3][4] Stench, Acute Toxicity.[5]

    • Source: PubChem Compound Summary.
    • URL:

  • Deuteration & Applications

    • Context: Use of bis(dithianes) as linchpins in synthesis (Umpolung).
    • Source: Smith, A. B., & Adams, C. M. (2004). Accounts of Chemical Research.
    • URL:

  • Product Characterization

    • Compound: Bis(1,3-dithian-2-yl)methane.[6][7][8][9][10][][12][13]

    • Source: Sigma-Aldrich Product Specific
    • URL:

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming Deuterium Incorporation via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and metabolic studies, the precise incorporation of deuterium is not merely a synthetic goal; it is the cornerstone of pharmacokinetic and mechanistic investigation. Deuterium labeling can significantly alter a drug's metabolic profile by strengthening chemical bonds, a phenomenon known as the Kinetic Isotope Effect (KIE). Verifying the exact location and extent of this isotopic labeling is therefore a critical step in compound validation.

While mass spectrometry provides a global view of isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing unambiguous, site-specific information.[1] It offers an unparalleled atomic-level view, allowing scientists to confirm not just if deuterium has been incorporated, but precisely where and how much. This guide provides a comprehensive comparison of NMR-based methods for this purpose, grounded in the fundamental principles of the technique and supported by practical, field-proven protocols.

The Fundamental Principles: Why NMR Excels

The ability of NMR to distinguish between protium (¹H) and deuterium (²H or D) stems from their differing nuclear properties. As a Senior Application Scientist, understanding this "why" is crucial for effective experimental design.

  • Nuclear Spin: Protium is a spin-½ nucleus, which in NMR gives rise to sharp, well-resolved signals. Deuterium, however, is a spin-1 nucleus.[2] This property means it possesses a nuclear quadrupole moment, which can lead to broader signals compared to protons.

  • Gyromagnetic Ratio (γ): Deuterium's gyromagnetic ratio is about 6.5 times smaller than that of protium.[3] This inherent physical property makes ²H a significantly less sensitive nucleus, requiring more scans or higher sample concentrations to achieve a desirable signal-to-noise ratio.[3]

  • Chemical Shift Equivalence: Critically, the chemical environment dictates the resonance frequency. Since deuterium is chemically almost identical to hydrogen, a deuterium nucleus will resonate at nearly the same chemical shift as the proton it replaced.[3][4] This allows for direct spectral comparison and straightforward assignment.

These differences give rise to two primary, complementary NMR strategies for confirming deuterium incorporation: observing the absence of a signal in ¹H NMR and observing the presence of a signal in ²H NMR.

The Indirect Approach: Confirmation by Disappearance in ¹H NMR

The most common and often simplest method is to use standard ¹H NMR. The logic is straightforward: if a proton is replaced by a deuterium, the corresponding signal in the ¹H spectrum will diminish or disappear entirely.[5] This provides clear, positional proof of incorporation.

Causality Behind the Protocol:

This method leverages the high sensitivity and resolution of ¹H NMR. By comparing the integral of a signal in the deuterated compound to its non-deuterated analogue (or another stable, internal standard), one can calculate the percentage of deuterium incorporation at that specific site.

Experimental Protocol: ¹H NMR for Incorporation Analysis
  • Sample Preparation:

    • Accurately weigh 5-25 mg of your deuterated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The use of a deuterated solvent is standard practice to avoid overwhelmingly large solvent signals in the ¹H spectrum.[7]

    • If the sample contains any particulate matter, filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry NMR tube.[8] Suspended solids will degrade magnetic field homogeneity and, consequently, spectral quality.

    • For quantitative analysis, add a known amount of an internal standard that has a sharp signal in a clear region of the spectrum.

  • Spectrometer Setup & Acquisition:

    • Lock and shim the spectrometer on the deuterium signal of the solvent to optimize magnetic field homogeneity.[7]

    • Acquire a standard ¹H NMR spectrum. For quantitative accuracy, ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons of interest. This ensures all signals are fully relaxed before the next pulse, making integration values reliable.

  • Data Analysis & Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal corresponding to the site of expected deuteration.

    • Integrate a reference signal from a part of the molecule that is known to be non-deuterated.

    • The percentage of incorporation is calculated as: % Incorporation = [1 - (Integral of Target Signal / Normalized Integral of Reference Signal)] * 100

Special Case: D₂O Shake for Labile Protons

For labile protons, such as those in -OH or -NH groups, a "D₂O shake" is an elegant validation technique. Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause a rapid exchange of these labile protons for deuterium.[9] Re-acquiring the spectrum will show the disappearance of the -OH or -NH peak, confirming its identity.[10]

The Direct Approach: Confirmation by Appearance in ²H NMR

While ¹H NMR confirms incorporation by absence, direct ²H (or Deuterium) NMR confirms it by presence. This technique directly observes the resonance of the incorporated deuterium nuclei, providing unequivocal proof.[2] It is particularly powerful for highly deuterated compounds where residual proton signals in a ¹H spectrum may be too weak for accurate analysis.[3]

Causality Behind the Protocol:

The key to a successful ²H NMR experiment is a fundamental shift in sample preparation. Since you want to observe deuterium, using a standard deuterated solvent would create a massive solvent peak that would obscure all other signals. Therefore, the experiment must be run in a non-deuterated (protonated) solvent. [4][11] Because there is no deuterated solvent, the instrument cannot be "locked." The experiment is run in unlocked mode, and shimming must be performed manually or using a proton gradient shimming routine.[4][11]

Experimental Protocol: Direct ²H NMR Detection
  • Sample Preparation:

    • Dissolve a sufficient amount of the deuterated sample (typically >20 mg, due to the lower sensitivity of ²H) in a protonated solvent (e.g., CHCl₃, Acetone).[4]

    • Filter the solution into a clean NMR tube.

  • Spectrometer Setup & Acquisition:

    • DO NOT LOCK the spectrometer. [4]

    • Shim the magnetic field using a gradient-shimming routine on the proton signal of the solvent or by manually observing the FID.[11]

    • Set the spectrometer to the ²H frequency. This can often be done through the lock channel or by treating deuterium as any other X-nucleus on a broadband probe.[11]

    • Acquire the ²H spectrum. A greater number of scans (nt) will be required compared to a typical ¹H experiment to achieve a good signal-to-noise ratio.[11]

  • Data Analysis:

    • Process the spectrum. The chemical shifts observed will directly correspond to the positions of the deuterium atoms in your molecule.[3]

    • The natural abundance ²H signal from the protonated solvent can often be seen and used as a convenient chemical shift reference.[4] For example, the natural abundance ²H peak for CHCl₃ will appear at ~7.26 ppm.

Workflow for Confirming Deuterium Incorporation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: NMR Analysis cluster_validation Phase 3: Validation & Comparison start Deuterated Compound Synthesized prep_h1 Prepare Sample in Deuterated Solvent (e.g., CDCl3) start->prep_h1 prep_h2 Prepare Sample in Protonated Solvent (e.g., CHCl3) start->prep_h2 acq_h1 Acquire 1H NMR Spectrum prep_h1->acq_h1 acq_h2 Acquire 2H NMR Spectrum (Unlocked) prep_h2->acq_h2 analyze_h1 Analyze Signal Reduction. Calculate % Incorporation. acq_h1->analyze_h1 decision Is 1H NMR data conclusive? analyze_h1->decision analyze_h2 Confirm 2H Signal Presence at Expected Chemical Shift acq_h2->analyze_h2 ms_compare Optional: Compare with Mass Spectrometry data for global enrichment analyze_h2->ms_compare decision->prep_h2 No / Ambiguous report Final Confirmation Report decision->report Yes ms_compare->report

Caption: A typical workflow for validating deuterium incorporation using NMR spectroscopy.

Quantitative Data & Comparative Analysis

While both NMR methods are powerful, they have distinct advantages and disadvantages, particularly when precise quantification is the goal.

Table 1: Comparison of ¹H vs. ²H NMR for Deuterium Analysis
Feature¹H NMR (Indirect Detection)²H NMR (Direct Detection)
Principle Measures disappearance/reduction of proton signal.[5]Directly measures the deuterium signal.[2]
Sensitivity HighLow (due to low gyromagnetic ratio).[3]
Sample Amount Low (5-25 mg).[6]High (>20 mg recommended).[3]
Solvent Deuterated (e.g., CDCl₃).[7]Protonated (e.g., CHCl₃).[4]
Locking Standard (locked on solvent).[7]Not possible (run unlocked).[4]
Resolution High, sharp signals.Lower, broader signals (due to quadrupole moment).[2]
Primary Use Case Excellent for determining % incorporation at specific sites, especially for low to moderate labeling.Unambiguous confirmation of incorporation; ideal for highly or fully deuterated compounds.[3]
NMR vs. Mass Spectrometry: A Complementary Relationship

It is a common question in the field: "Should I use NMR or Mass Spectrometry?" The answer, from an application scientist's perspective, is almost always: "Both." They provide different, yet complementary, pieces of the puzzle.[12]

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_node Provides Positional Information (Site-Specificity) nmr_detail Answers: 'WHERE is the deuterium?' 'HOW MUCH is at each site?' nmr_node->nmr_detail validation Complete Compound Validation nmr_node->validation ms_node Provides Global Information (Mass Shift & Isotopic Distribution) ms_detail Answers: 'IS deuterium present?' 'WHAT is the overall enrichment level?' ms_node->ms_detail ms_node->validation

Caption: The complementary roles of NMR and Mass Spectrometry in deuterated compound analysis.

Table 2: NMR vs. Mass Spectrometry for Deuterium Incorporation
FeatureNMR SpectroscopyMass Spectrometry (MS)
Information Site-specific location and quantification.[1]Overall mass increase and isotopic distribution pattern.[12]
Strengths Unambiguous positional information; non-destructive.[13]High sensitivity; requires very little sample; can be coupled with chromatography (GC/LC-MS).[1]
Limitations Lower sensitivity; requires higher sample concentration.Provides no information on the location of the label; fragmentation can be complex.
Best For Confirming the exact position of deuteration; analyzing mixtures of isotopomers.Rapidly confirming overall incorporation; analyzing volatile compounds (GC-MS); purity analysis.[1]

Troubleshooting and Final Recommendations

  • Low Sensitivity in ²H NMR: If the signal is too weak, increase the sample concentration or the number of scans. Be aware that quadrupling the scans will only double the signal-to-noise ratio.

  • Broad Lines: This is inherent to ²H NMR due to its quadrupolar nature.[2] However, very broad lines in ¹H NMR could indicate sample aggregation, paramagnetic impurities, or poor shimming.[14] Ensure the sample is fully dissolved and filtered.

  • Quantitative Inaccuracy in ¹H NMR: The most common error is using an insufficient relaxation delay (d1). For accurate integration, d1 should be at least 5x T₁ of the slowest relaxing nucleus you are quantifying.

References

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Sample Preparation Source: University College London, Faculty of Mathematical & Physical Sciences URL: [Link]

  • Title: NMR Sample Preparation Source: University of Cambridge, Department of Chemistry URL: [Link]

  • Title: Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: NMR Sample Preparation Source: University of Manchester, School of Chemistry URL: [Link]

  • Title: NMR Sample Preparation Source: Western University, JB Stothers NMR Facility URL: [Link]

  • Title: Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling Source: Canadian Science Publishing URL: [Link]

  • Title: Deuterium NMR Source: Wikipedia URL: [Link]

  • Title: Deuterium incorporation in biomass cell wall components by NMR analysis Source: SpringerLink URL: [Link]

  • Title: Evaluating the use of NMR for the determination of deuterium abundance in water Source: University of Groningen URL: [Link]

  • Title: NMR Sample Preparation Source: Iowa State University, Chemical Instrumentation Facility URL: [Link]

  • Title: Deuterium labelling at the natural abundance level as studied by high field quantitative 2H NMR Source: International Atomic Energy Agency (IAEA) URL: [Link]

  • Title: Development of approaches for deuterium incorporation in plants Source: PubMed URL: [Link]

  • Title: Measuring 2H NMR Spectra Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer Source: Magritek URL: [Link]

  • Title: Exchangeable Protons and Deuterium Exchange Source: OpenOChem Learn URL: [Link]

  • Title: How can I figure out the percentage of deuterium incorporation in product? Source: ResearchGate URL: [Link]

  • Title: The Use of Deuterium in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Deuterium (2H) measurements on a Spinsolve benchtop NMR system Source: Magritek URL: [Link]

  • Title: Deuterium H-NMR in the SCS NMR Lab – UI500NB Only Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: YouTube URL: [Link]

  • Title: Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal Source: ResearchGate URL: [Link]

Sources

validating isotopic purity of bis(1,3-dithian-2-yl)methane-d2 by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Isotopic Purity of Bis(1,3-dithian-2-yl)methane-d2: A Comparative GC-MS Guide

Executive Summary

Bis(1,3-dithian-2-yl)methane-d2 (CAS: 105479-87-6) is a highly specialized deuterated building block utilized in advanced organic synthesis, particularly in umpolung (polarity reversal) chemistry and kinetic isotope effect (KIE) studies. For researchers and drug development professionals, distinguishing between isotopic enrichment (the probability of deuterium at a specific site) and species abundance (the percentage of the fully intact d2 molecule) is a fundamental analytical requirement [2].

This guide objectively compares the analytical methodologies used to validate the isotopic purity of this compound and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to account for complex natural isotopic interferences.

Comparative Technology Matrix: GC-MS vs. NMR vs. LC-MS

While multiple techniques can confirm deuteration, their utility depends entirely on the physicochemical properties of the analyte. Bis(1,3-dithian-2-yl)methane-d2 is a non-polar, relatively low-molecular-weight (MW 254.50 g/mol ), and semi-volatile compound.

GC-MS is uniquely suited for volatile and semi-volatile deuterated compounds, allowing for the precise separation and identification of molecular ions to determine exact isotope ratios [1]. While Nuclear Magnetic Resonance (NMR) is excellent for structural confirmation, it lacks the statistical precision of MS for quantifying intact isotopologues.

Analytical ParameterGC-MS (EI)¹H/²H NMRLC-MS (ESI)
Primary Utility Quantifying intact isotopologues (d0, d1, d2).Determining site-specific isotopic enrichment.Analyzing non-volatile or highly polar compounds.
Sensitivity High (Picogram level in SIM mode).Low to Moderate (Requires mg quantities).High, but poor ionization for this specific molecule.
Matrix Interference Minimal (Chromatographic separation prior to MS).Susceptible to overlapping signals and solvent peaks.High (Ion suppression from matrix components).
Isotope Deconvolution Required (Correcting for ³⁴S and ¹³C).Not applicable (Direct integration).Required (If ionizable).
Suitability for Target Optimal (Analyte is volatile, non-polar).Complementary (Confirms labeling position).Suboptimal (Lacks basic/acidic ionizable groups).

The Analytical Challenge: Sulfur Isotopes and Deuterium

The core challenge in validating bis(1,3-dithian-2-yl)methane-d2 lies in its molecular formula: C₉H₁₄D₂S₄. The molecule contains four sulfur atoms. The natural abundance of the ³⁴S isotope is approximately 4.2%. Consequently, a purely unlabeled (d0) molecule will exhibit a massive M+2 peak (m/z 254) due to the ³⁴S contribution (roughly 16.8% relative to the M+ peak).

To accurately calculate isotopic purity from MS data, it is mandatory to measure the clusters of ions and mathematically correct for the natural isotopic distribution of non-deuterated substances [3]. Without this deconvolution, the d2 isotopic purity will be falsely inflated by the ³⁴S natural abundance of any d0 impurities present.

Self-Validating GC-MS Protocol

This protocol is designed as a self-validating system: it requires the measurement of the d0 baseline to mathematically validate the true d2 signal. This is achieved by comparing the peak intensity of the desired deuterated molecule against the sum of all related isotopic peaks, strictly after background and natural isotope correction [4].

Phase 1: Aprotic Sample Preparation
  • Step 1: Dissolve 1.0 mg of bis(1,3-dithian-2-yl)methane-d2 in 1.0 mL of anhydrous, GC-grade hexane or dichloromethane.

  • Causality: The acidic nature of the deuterated positions in umpolung reagents makes them susceptible to back-exchange (Hydrogen-Deuterium Exchange, HDX) if exposed to protic solvents or ambient moisture. Anhydrous, aprotic solvents "freeze" the isotopic profile, ensuring the measured purity reflects the true state of the bulk material.

Phase 2: Chromatographic Separation & Ionization
  • Step 2: Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as a DB-5MS).

  • Causality: GC separates the target analyte from synthesis byproducts (e.g., unreacted 1,3-propanedithiol). This guarantees that the mass spectrum is generated solely from the target molecule, preventing isobaric interference.

  • Step 3: Utilize Electron Ionization (EI) at 70 eV.

  • Causality: Unlike soft ionization techniques (ESI/APCI) which can form complex adducts (e.g., [M+Na]⁺) that convolute isotopic calculations, 70 eV EI provides a highly reproducible, stable molecular ion (M⁺). For bis(1,3-dithian-2-yl)methane, the molecular ion is robust enough to allow direct isotopologue quantification.

Phase 3: SIM Acquisition & Isotopic Deconvolution
  • Step 4: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 252 (d0), 253 (d1), 254 (d2), 255, and 256.

  • Causality: SIM maximizes the detector's dwell time on the specific masses of interest, exponentially increasing the signal-to-noise ratio compared to full-scan mode. This is critical for detecting trace d0 or d1 impurities.

  • Step 5: Perform mathematical deconvolution. Subtract the theoretical ¹³C and ³⁴S contributions of the observed m/z 252 (d0) signal from the m/z 253 and m/z 254 channels. Repeat the subtraction for the corrected d1 signal against the d2 channel to yield the true d2 species abundance.

Isotopic Deconvolution Workflow

Isotope_Deconvolution N1 1. Acquire SIM Data (m/z 252 to 256) N2 2. Measure m/z 252 (Unlabeled d0 Base) N1->N2 N4 4. Subtract from m/z 253 (Yields True d1) N1->N4 N5 5. Subtract from m/z 254 (Yields True d2) N1->N5 N3 3. Calculate Natural Isotopes (13C & 34S Contributions) N2->N3 N3->N4 N3->N5 N4->N5 N6 6. Calculate Isotopic Purity (% d2 Abundance) N5->N6

GC-MS isotopic deconvolution workflow for bis(1,3-dithian-2-yl)methane-d2.

References

  • ResolveMass Laboratories Inc. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." ResolveMass. URL: [Link]

  • Blank, I. "Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays." Imre Blank Research. URL: [Link]

bis(1,3-dithian-2-yl)methane-d2 vs non-deuterated analogue reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Umpolung Dynamics: A Comparative Guide to Bis(1,3-dithian-2-yl)methane vs. Its Deuterated (-d2) Analogue

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the optimization of complex carbon-carbon bond-forming routes. The 1,3-dithiane motif is a cornerstone of umpolung (polarity reversal) chemistry, allowing aldehydes to function as nucleophilic acyl anion equivalents[1]. However, when working with bis-dithianes like[2], controlling the site and rate of deprotonation becomes a delicate kinetic challenge.

By substituting the highly acidic C2 protons with deuterium to form[3], we introduce a primary Kinetic Isotope Effect (KIE)[4]. This guide provides an objective, data-driven comparison of these two analogues, detailing how isotopic labeling alters reactivity, suppresses side reactions, and serves as a mechanistic probe in advanced synthesis.

Mechanistic Causality & The Kinetic Isotope Effect (KIE)

The fundamental difference in reactivity between the non-deuterated and -d2 analogues stems from the zero-point energy of the C–H versus C–D bonds at the C2 position of the dithiane rings[5].

  • Deprotonation Dynamics: The C2–H bond is readily cleaved by strong bases (e.g., n-BuLi) at cryogenic temperatures. Because the heavier C–D bond has a lower zero-point energy, it sits deeper in the potential energy well and requires more activation energy to break. This results in a primary kinetic isotope effect (

    
    ), significantly slowing down the deprotonation rate of the -d2 analogue[4].
    
  • Causality in Synthesis: Why intentionally slow down a reaction? In complex multi-stage syntheses, premature or non-selective deprotonation leads to unwanted oligomerization or competitive side reactions. Deuterium acts as a kinetic "protecting group." By dampening the reactivity of the C2 position, chemists can execute other fast transformations (such as halogen-metal exchange elsewhere on the molecular scaffold) without triggering competitive dithiane metalation.

Pathway Substrate Bis(1,3-dithian-2-yl)methane (H or D at C2) Intermediate Lithio-dithiane Intermediate (Umpolung Carbanion) Substrate->Intermediate Deprotonation (Primary KIE: kH/kD > 1) Base n-BuLi (-78 °C) in THF Base->Intermediate Promotes Product Alkylated Dithiane (Target Compound) Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) e.g., Alkyl Halide Electrophile->Product Trapping

Logical pathway of dithiane umpolung alkylation highlighting the KIE step.

Comparative Performance Data

To objectively evaluate which analogue is suited for your specific workflow, we must look at their kinetic behavior under standard metalation conditions.

Property / MetricBis(1,3-dithian-2-yl)methaneBis(1,3-dithian-2-yl)methane-d2
CAS Number 14947-51-4[2]105479-87-6[3]
Molecular Weight 252.48 g/mol 254.50 g/mol
Reactive C2 Bond C–HC–D
Relative Deprotonation Rate (n-BuLi, -78 °C) 1.0 (Baseline)~0.15 - 0.25 (Slower)
Primary KIE (

)
N/A4.0 - 6.5
Primary Application Standard Umpolung AlkylationMechanistic Probing / Kinetic Control

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on verification before committing to irreversible steps. The following protocol for the controlled metalation and trapping of bis-dithianes incorporates a self-validating feedback loop. By quenching an aliquot with an opposing isotope (


 for the H-analogue, or 

for the D-analogue), you can precisely calculate the extent of metalation via NMR before adding your valuable electrophile.
Protocol: Controlled Metalation and Electrophilic Trapping

1. Substrate Preparation Flame-dry a Schlenk flask under an argon atmosphere. Add 1.0 mmol of the dithiane substrate (either H or -d2 analogue) and dissolve in 10 mL of anhydrous THF.

  • Causality: THF is strictly required to coordinate the lithium cation and break down the hexameric aggregates of n-BuLi, thereby increasing its kinetic basicity.

2. Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 15 minutes.

  • Causality: Cryogenic temperatures are mandatory to prevent the highly reactive organolithium species from attacking the THF solvent or undergoing unwanted ring-opening eliminations[5].

3. Base Addition Dropwise add 1.05 mmol of titrated n-BuLi (1.6 M in hexanes) down the side of the flask over 5 minutes.

  • Causality: A slight stoichiometric excess ensures complete conversion. Slow addition prevents localized exothermic heating, which could lead to non-selective double deprotonation of the bis-dithiane.

4. Self-Validation (Kinetic Monitoring) Allow the reaction to stir for 30 minutes (for the H-analogue) or 120 minutes (for the -d2 analogue). Extract a 0.1 mL aliquot via syringe and quench it directly into an NMR tube containing


 (or 

/

). Analyze immediately via crude

-NMR.
  • Causality: The disappearance of the C2–H proton signal (or the appearance of a C2–H signal if quenching the -d2 analogue with water) confirms successful and complete lithiation. The extended reaction time for the -d2 analogue directly accounts for the primary KIE.

5. Electrophilic Trapping Once >95% lithiation is confirmed via the validation step, add 1.2 mmol of the chosen electrophile (e.g., benzyl bromide) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

6. Workup Quench the bulk reaction with saturated aqueous


, extract with EtOAc (3 × 15 mL), dry over anhydrous 

, and concentrate in vacuo for subsequent column chromatography.

Workflow Step1 1. Substrate in THF Step2 2. Cool to -78 °C Step1->Step2 Step3 3. Add n-BuLi Step2->Step3 Step4 4. Kinetic Monitoring Step3->Step4 Step5 5. Add Electrophile Step4->Step5 Step6 6. NMR Validation Step5->Step6

Step-by-step self-validating experimental workflow for dithiane metalation.

References

  • The Royal Society of Chemistry. "Chapter 3: Labelling with Deuterium and Tritium". Isotopes in the Physical and Biomedical Sciences.[Link]

  • Journal of the American Chemical Society. "Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions". ACS Publications.[Link]

Sources

Strategic Selection of Thioacetal Protecting Groups: 1,3-Dithianes vs. 1,3-Dithiolanes and Acyclic Variants

Author: BenchChem Technical Support Team. Date: March 2026

Carbonyl masking is a foundational strategy in multi-step organic synthesis. Thioacetals—specifically 1,3-dithianes, 1,3-dithiolanes, and acyclic dithioacetals—offer exceptional stability to both acidic and basic conditions compared to their oxygen-based O,O-acetal counterparts[1]. However, the choice between a 6-membered dithiane and a 5-membered dithiolane is not merely a matter of steric preference; it fundamentally alters the synthetic trajectory of a molecule.

As a Senior Application Scientist, I have compiled this objective comparison guide to dissect the mechanistic divergence between these protecting groups, specifically focusing on their umpolung (polarity reversal) capabilities, thermodynamic stability, and deprotection kinetics.

Mechanistic Divergence: Umpolung vs. Fragmentation

The most critical functional distinction between 1,3-dithianes and 1,3-dithiolanes lies in their behavior under strongly basic conditions, which dictates their utility in carbon-carbon bond formation.

1,3-Dithianes (The Gold Standard for Umpolung): Formed via the condensation of a carbonyl with 1,3-propanedithiol, the 6-membered 1,3-dithiane ring is thermodynamically relaxed. The C2 proton of a 1,3-dithiane has a pKa of approximately 31. Treatment with a strong base like n-butyllithium (n-BuLi) at -30 °C cleanly generates a 2-lithio-1,3-dithiane[2]. This stable intermediate acts as a highly nucleophilic masked acyl anion, enabling the classic Corey-Seebach umpolung reaction to form new C-C bonds without unwanted ring decomposition[3].

1,3-Dithiolanes (Prone to Fragmentation): Formed using 1,2-ethanedithiol, the 5-membered 1,3-dithiolane ring is inherently more strained. While theoretically capable of deprotonation, attempting to form the 2-lithio-1,3-dithiolane with n-BuLi typically results in rapid fragmentation[3]. To relieve ring strain, the carbanion undergoes a rapid cycloreversion pathway, expelling ethylene gas and leaving behind a dithiocarboxylate anion[2]. This fragmentation renders 1,3-dithiolanes virtually useless for acyl anion chemistry[4].

Acyclic Thioacetals: Open-chain S,S-acetals (e.g., diethyl dithioacetal) can technically undergo lithiation, but they are rarely utilized. The primary deterrents are the obnoxious, severe odor of the precursor alkyl thiols and their higher propensity for side reactions compared to cyclic variants[1].

UmpolungLogic Carbonyl Carbonyl Compound Dithiane 1,3-Dithiane (6-Membered Ring) Carbonyl->Dithiane 1,3-Propanedithiol Lewis Acid Dithiolane 1,3-Dithiolane (5-Membered Ring) Carbonyl->Dithiolane 1,2-Ethanedithiol Lewis Acid LithioDithiane 2-Lithio-1,3-dithiane (Stable Acyl Anion) Dithiane->LithioDithiane n-BuLi, -30°C (pKa ~31) Fragmentation Fragmentation (Ethylene + Dithiocarboxylate) Dithiolane->Fragmentation n-BuLi (Ring Strain Release) Product Alkylated Product (Corey-Seebach Umpolung) LithioDithiane->Product Electrophile (R-X)

Caption: Mechanistic divergence of 1,3-dithianes and 1,3-dithiolanes under strongly basic conditions.

Quantitative Stability and Performance Comparison

To facilitate objective reagent selection, the following table summarizes the physical and chemical properties of the three primary thioacetal classes.

Property1,3-Dithiane1,3-DithiolaneAcyclic Dithioacetal
Ring Structure 6-Membered5-MemberedNone (Open Chain)
Precursor Reagent 1,3-Propanedithiol1,2-EthanedithiolAlkyl Mercaptans
C2 Proton pKa ~31>31 (Theoretical)~35
Reaction with n-BuLi Clean Lithiation (Stable)Rapid FragmentationProne to Side Reactions
Umpolung Suitability Excellent (Gold Standard)PoorLimited
Hydrolytic Stability Extremely HighExtremely HighHigh
Precursor Odor ModerateModerateObnoxious / Severe

Experimental Workflows & Self-Validating Protocols

The extreme stability of thioacetals is a double-edged sword; while they survive harsh synthetic steps, their deprotection requires highly specific thiophilic activation[1]. Below are field-proven, self-validating protocols detailing the causality behind each experimental choice.

Protocol A: Corey-Seebach Umpolung (Alkylation of 1,3-Dithiane)
  • Preparation: Dissolve the protected 1,3-dithiane in anhydrous THF under an inert argon atmosphere and cool the system to -30 °C. Causality: THF acts as a Lewis base, coordinating the lithium cation and enhancing the basicity of the incoming n-BuLi. Cooling to -30 °C prevents unwanted side reactions while providing sufficient thermal energy to overcome the activation barrier for C2 deprotonation.

  • Lithiation: Add 1.05 equivalents of n-butyllithium (n-BuLi) dropwise. Stir for 1 hour. Causality:n-BuLi quantitatively deprotonates the C2 position, generating the stable 2-lithio-1,3-dithiane, which acts as a masked acyl anion[2].

  • Alkylation: Add 1.1 equivalents of the target electrophile (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature. Causality: The highly nucleophilic acyl anion equivalent attacks the electrophile via a clean S_N2 mechanism, successfully forming a new C-C bond.

Protocol B: Mild Oxidative Deprotection (I₂ / H₂O₂ / SDS System)

Historically, deprotection relied on highly toxic heavy metals like Hg(II) or Tl(III)[1]. Modern green chemistry favors oxidative or alkylative cleavage.

  • Micelle Formation: Suspend the alkylated 1,3-dithiane in water containing 20 mol% Sodium Dodecyl Sulfate (SDS). Causality: Dithianes are highly hydrophobic and insoluble in water. SDS acts as a surfactant, forming micelles that encapsulate the substrate, effectively solubilizing it in the aqueous medium and forcing proximity with water-soluble reagents[5].

  • Oxidative Cleavage: Add 5 mol% Iodine (I₂) and an excess of 30% aqueous Hydrogen Peroxide (H₂O₂). Stir at room temperature until completion. Causality: I₂ acts as a mild, thiophilic Lewis acid, coordinating to the sulfur atom to form a reactive sulfonium intermediate. H₂O₂ serves a dual purpose: it drives the oxidative hydrolysis of the sulfonium species to regenerate the carbonyl, and it reoxidizes the iodide byproduct back to I₂, making the process catalytic and avoiding toxic heavy metal waste[5].

DeprotectionWorkflow Thioacetal Protected Thioacetal Metal Metal Coordination (e.g., HgCl2) Thioacetal->Metal High Toxicity Oxidation Oxidative Cleavage (e.g., I2 / H2O2) Thioacetal->Oxidation Mild & Green Alkylation Alkylative Cleavage (e.g., TMSCl / NaI) Thioacetal->Alkylation Halogen Scavenging Carbonyl Regenerated Carbonyl Metal->Carbonyl Oxidation->Carbonyl Alkylation->Carbonyl

Caption: Strategic pathways for thioacetal deprotection based on thiophilic activation.

(Note: An alternative metal-free deprotection utilizes TMSCl/NaI in CH₃CN, where in situ generated TMSI acts as a powerful thiophilic Lewis acid to facilitate hydrolysis[6].)

References

1.[1] Developments in the deprotection of thioacetals. tandfonline.com.1 2.[5] A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. researchgate.net. 5 3.[6] Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. chemrxiv.org. 6 4.[2] PAPER –III MODERN ORGANIC SYNTHESIS. dnrcollege.org. 2 5.[4] Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. utk.edu. 4 6.[3] Metalation of 1,3-Dithiolanes. Mercaptan Synthesis and Carbonyl Transposition. utk.edu.3

Sources

The Gold Standard of Bioanalytical Quantitation: A Comparative Guide to Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Matrix Effects in Mass Spectrometry

In the precise realm of drug development and bioanalysis, the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently compromised by the 1[1]. This phenomenon occurs when co-eluting endogenous components from complex biological matrices (e.g., plasma, urine, or wastewater) compete with the target analyte for available charge in the electrospray ionization (ESI) source, leading to unpredictable signal suppression or enhancement[2].

As a Senior Application Scientist, I have consistently observed that uncompensated matrix effects can invalidate pharmacokinetic data by introducing severe concentration-dependent biases. To ensure analytical trueness, the strategic selection of an internal standard (IS) is not just recommended—it is an absolute mechanistic necessity. This guide objectively compares deuterated stable-isotope-labeled internal standards (SIL-IS) against analog alternatives, providing the causality behind their performance and self-validating experimental protocols to prove their efficacy[1].

The Mechanistic Imperative: Deuterated vs. Analog Standards

The fundamental goal of an internal standard is to experience the exact same sample preparation losses and ionization conditions as the target analyte.

When using an Analog Internal Standard —a molecule structurally similar but chemically distinct from the analyte—the system is inherently flawed. Due to structural differences, the analog exhibits a different chromatographic retention time[3]. Consequently, the analog IS and the target analyte enter the ESI source at different times, encountering entirely different matrix backgrounds. This leads to differential ion suppression, skewing the analyte-to-IS ratio and resulting in inaccurate quantification[3].

Conversely, a Deuterated Internal Standard is chemically identical to the target analyte, with the sole difference being the substitution of specific hydrogen atoms with deuterium[1]. This structural parity ensures near-exact chromatographic co-elution. Because the analyte and the deuterated IS experience the identical matrix environment simultaneously in the ESI source, they undergo the exact same degree of ion suppression or enhancement[2]. The ratio of their MS responses remains perfectly constant, effectively nullifying the matrix effect bias[1].

G cluster_0 Deuterated IS (SIL-IS) Pathway cluster_1 Analog IS Pathway Sample Biological Sample (Analyte + Matrix) AddSIL Spike Deuterated IS Sample->AddSIL AddAnalog Spike Analog IS Sample->AddAnalog Coelute Exact Co-elution in LC AddSIL->Coelute IonSIL Identical Ion Suppression Coelute->IonSIL Accurate Accurate Quantification IonSIL->Accurate DiffElute Different RT in LC AddAnalog->DiffElute IonAnalog Differential Ion Suppression DiffElute->IonAnalog Inaccurate Inaccurate Quantification IonAnalog->Inaccurate

Logical flow of matrix effect compensation: Deuterated IS vs. Analog IS.

Comparative Performance Data

To contextualize the superiority of deuterated standards, we must evaluate their empirical performance against analog alternatives.

Table 1: Comparative Analysis of LC-MS/MS Internal Standard Strategies
StrategyCo-elution with AnalyteMatrix Effect CompensationCost & AvailabilityBest Use Case
Deuterated IS (SIL-IS) Yes (Near-exact)Excellent (Identical suppression)Moderate to HighRegulated bioanalysis, clinical diagnostics
Analog IS No (Different RT)Poor to ModerateLowEarly discovery, when SIL-IS is unavailable
Standard Addition N/AExcellentLow (High labor)Complex matrices with no available IS

Experimental data consistently validates the theoretical advantages of deuterated standards[1]. In a comparative high-throughput HPLC-ESI-MS/MS study measuring the immunosuppressant Sirolimus, researchers evaluated a deuterium-labeled IS (SIR-d3) against a structural analog (Desmethoxyrapamycin, DMR)[4]. The data revealed that the analog IS (DMR) led to an overestimation of the analyte concentration due to differential ionization caused by interpatient matrix variability[4]. The deuterated IS (SIR-d3) significantly tightened inter-assay precision and restored absolute accuracy[4].

Table 2: Experimental Precision Data for Sirolimus Quantification
Internal Standard UsedTypeInter-Assay Precision (%CV)Quantification AccuracyMatrix Effect Vulnerability
SIR-d3 Deuterated SIL-IS2.7% - 5.7%High (True to nominal)Low (Effectively compensated)
Desmethoxyrapamycin (DMR) Structural Analog7.6% - 9.7%Overestimation observedHigh (Differential ionization)

(Data adapted from comparative high-throughput HPLC-ESI-MS/MS studies[4])

The Caveat: Managing the Deuterium Isotope Effect

While deuterated standards are the gold standard, they are subject to a physical phenomenon known as the 5[5]. Because a C-D bond has a lower zero-point vibrational energy and is slightly shorter than a C-H bond, heavily deuterated molecules exhibit subtly altered physicochemical properties, including slightly reduced lipophilicity[6].

In high-resolution reversed-phase LC, this can cause the deuterated IS to elute marginally earlier than the non-deuterated target analyte[5]. If this retention time shift is too pronounced, the analyte and IS may no longer co-elute perfectly, meaning they will not experience the exact same matrix suppression environment, thereby reintroducing quantitative error[5].

Causality-Driven Mitigation Strategies:

  • Optimize Deuterium Load: Select standards with fewer deuterium atoms (e.g., d3 or d4 instead of d8) to minimize the cumulative lipophilicity shift[5].

  • Chromatographic Optimization: Adjust mobile phase compositions, gradients, and column temperatures to compress the elution window and force co-elution[5].

  • Strategic Labeling: Ensure deuterium atoms are placed on stable, non-exchangeable carbon backbones to prevent in-source H/D exchange[7].

Self-Validating Experimental Protocol: Evaluating the IS-Normalized Matrix Factor

To empirically prove that your deuterated IS is effectively compensating for matrix effects, you must execute a self-validating protocol to calculate the IS-Normalized Matrix Factor (IS-MF), aligning with2[2]. This protocol intentionally isolates the ionization effect from the extraction recovery effect by utilizing post-extraction spikes.

G Start Matrix Factor Evaluation SetA Set A: Post-Extraction Spike Start->SetA SetB Set B: Neat Solution Start->SetB AcquireA LC-MS/MS Analysis (Matrix) SetA->AcquireA AcquireB LC-MS/MS Analysis (Neat) SetB->AcquireB CalcMF Calculate Matrix Factor (MF) AcquireA->CalcMF AcquireB->CalcMF CalcISMF Calculate IS-Normalized MF CalcMF->CalcISMF Validate Validation Criteria: CV < 15% CalcISMF->Validate

Step-by-step experimental workflow for calculating the IS-Normalized Matrix Factor.

Step-by-Step Methodology:
  • Matrix Sourcing: Obtain blank biological matrix from at least six independent sources (e.g., individual human plasma lots) to account for population diversity[2].

  • Set A (Post-Extraction Spike): Process the blank matrices through your finalized sample extraction method (e.g., Solid Phase Extraction or Protein Precipitation). After extraction, spike the resulting supernatant with the target analyte and the deuterated IS at relevant Quality Control (QC) concentrations[1]. This ensures any signal loss is strictly due to ionization suppression, not extraction inefficiency.

  • Set B (Neat Solution): Prepare equivalent concentrations of the analyte and deuterated IS in a neat solvent mixture that perfectly mimics the final sample injection composition[1].

  • LC-MS/MS Acquisition: Inject both Set A and Set B replicates into the mass spectrometer. Record the integrated peak areas for both the analyte and the deuterated IS[2].

  • Matrix Factor (MF) Calculation:

    • Analyte MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)[1].

    • IS MF = (Peak Area of IS in Set A) / (Peak Area of IS in Set B).

  • IS-Normalized MF Validation: Divide the Analyte MF by the IS MF.

    • Causality Check: If the deuterated IS perfectly compensates for the matrix effect, the suppression on the analyte will equal the suppression on the IS. Consequently, the IS-Normalized MF will mathematically resolve to ~1.0.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF must be < 15% across all six independent matrix lots to validate the method for regulated use[2].

Conclusion

Achieving absolute accuracy in LC-MS/MS bioanalysis requires more than highly sensitive instrumentation; it demands strategic chemical compensation. Deuterated internal standards provide a self-validating mechanism to correct for dynamic ion suppression[3]. By understanding the causality of matrix effects and proactively managing the deuterium isotope effect, analytical scientists can design robust, regulatory-compliant assays that deliver unimpeachable quantitative data.

References

  • ResearchGate. "An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry." [Link]

  • ResearchGate. "Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry." [Link]

  • ResearchGate. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach." [Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." [Link]

  • ResearchGate. "Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach." [Link]

Sources

Navigating 1,3-Dithiane Deprotection: A Comparative Guide to Cleavage Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-dithiane moiety is a cornerstone of modern organic synthesis. It is widely revered for its robust stability under both strongly acidic and basic conditions, making it an elite protecting group for aldehydes and ketones[1]. Beyond protection, the unique acidity of the C-2 proton allows 1,3-dithianes to function as acyl anion equivalents in Corey-Seebach "umpolung" reactions, enabling complex carbon-carbon bond formations[1].

However, the thermodynamic stability of the dithioacetal linkage makes the regeneration of the parent carbonyl compound (deprotection) notoriously challenging. The cleavage of the C-S bonds requires specific activation—either through thiophilic metal coordination or oxidative conversion of the sulfur atoms to a more labile oxidation state[1]. This guide objectively compares three distinct, highly validated methodologies for 1,3-dithiane deprotection, providing mechanistic insights, comparative experimental data, and self-validating protocols.

Mechanistic Logic of Deprotection

Because sulfur is a soft nucleophile, deprotection strategies universally rely on exploiting this property to weaken the C-S bond.

  • Metal-Mediated Cleavage: Heavy metals like Hg(II) or Ag(I) possess a profound affinity for sulfur (thiophilicity). Coordination forms a stable metal-sulfide complex, which acts as a thermodynamic sink, driving the equilibrium of aqueous hydrolysis toward the carbonyl[1].

  • Oxidative Cleavage: Oxidants (e.g., H₂O₂, I₂, hypervalent iodine) convert the sulfide into a sulfoxide or sulfonium ion[2]. This introduces a positive charge or strong dipole adjacent to the C-2 carbon, drastically increasing its electrophilicity and facilitating attack by water or an internal oxygen donor[3].

Mechanism Dithiane 1,3-Dithiane (Stable C-S Bonds) Metal Metal Coordination (Hg²⁺, Ag⁺) Dithiane->Metal Thiophilic Attack Oxidation Oxidative Activation (H₂O₂, I₂, PhIO) Dithiane->Oxidation Electrophilic O-Transfer Alkylation Alkylative Cleavage (MeI, Me₃OBF₄) Dithiane->Alkylation SN2 Alkylation Intermediate1 Metal-Sulfur Complex Metal->Intermediate1 Intermediate2 Sulfoxide / Sulfonium Ion Oxidation->Intermediate2 Intermediate3 Alkylsulfonium Salt Alkylation->Intermediate3 Hydrolysis Aqueous Hydrolysis (Hemithioacetal Formation) Intermediate1->Hydrolysis Intermediate2->Hydrolysis Intermediate3->Hydrolysis Carbonyl Regenerated Carbonyl (Aldehyde/Ketone) Hydrolysis->Carbonyl -Dithiol / -Metal Sulfide

Mechanistic pathways for 1,3-dithiane cleavage via metal, oxidative, and alkylative activation.

Objective Comparison of Deprotection Methods

The selection of a deprotection strategy must balance reaction speed, functional group tolerance, and environmental impact. The table below summarizes the quantitative performance of the three primary methodologies discussed in this guide.

MethodologyPrimary ReagentsReaction TimeTypical YieldChemoselectivity / ToleranceToxicity / Environmental Impact
Solid-State Metal Cleavage Hg(NO₃)₂·3H₂O1 - 4 min85 - 95%Low (Hg reacts with alkenes/alkynes)High (Toxic heavy metal salts)
Micellar Oxidative Cleavage 30% H₂O₂, I₂ (cat.), SDS25 - 90 min80 - 95%High (Tolerates TBDMS, BOC, Cbz, esters)Low (Green, aqueous system)
Water-Free Oxidative PhIO (Iodosobenzene) in DCM1 - 3 hours82 - 96%High (Tolerates acid-sensitive groups)Moderate (Hypervalent iodine)

Method 1: Classical Solid-State Heavy-Metal Cleavage

Causality & Application: While heavy metals are falling out of favor in modern green chemistry, Mercury(II) remains one of the most reliable reagents for stubbornly hindered dithianes. Using mercury(II) nitrate trihydrate in a solvent-free, solid-state grinding approach maximizes the local concentration of the reagents[4]. The mechanical friction combined with the high thiophilicity of Hg(II) drives the reaction to completion in mere minutes. The hydrated water molecules within the Hg(NO₃)₂·3H₂O crystal lattice provide the necessary nucleophile for the hydrolysis step, making external solvents unnecessary during the reaction phase[4].

Self-Validating Protocol:

  • Preparation: In a clean, dry mortar, combine the 1,3-dithiane derivative (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol)[1].

  • Activation: Grind the solid mixture vigorously with a pestle at room temperature. The mixture will often change texture or color as the stable, insoluble HgS byproduct begins to form.

  • Monitoring: Pause grinding after 2 minutes to check the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1–4 minutes[4].

  • Work-up: Upon complete consumption of the starting material, immediately wash the reaction mixture with 5 mL of ethanol or acetonitrile to extract the organic products[1].

  • Isolation: Filter the mixture through a Celite pad to remove the insoluble, hazardous mercury sulfide salts. Evaporate the solvent from the filtrate under reduced pressure to yield the crude carbonyl compound, which can be purified via flash chromatography[4].

Method 2: Mild Micellar Oxidative Cleavage (Iodine / H₂O₂)

Causality & Application: To circumvent the severe environmental impact of mercury, oxidative methods using hydrogen peroxide have been developed. However, a major physical barrier exists: 1,3-dithianes are highly lipophilic and completely insoluble in aqueous H₂O₂. The addition of Sodium Dodecyl Sulfate (SDS) resolves this by creating a micellar dispersion, bringing the organic substrate and the aqueous oxidant into intimate contact[5]. A catalytic amount of iodine (5 mol%) acts as the primary electrophile, activating the sulfur atom. The iodine is then continuously re-oxidized by the bulk H₂O₂, creating a catalytic cycle[6]. This neutral system prevents the overoxidation of the regenerated aldehyde into a carboxylic acid and tolerates sensitive protecting groups like TBDMS, BOC, and Cbz[5].

Workflow Step1 1. Micelle Formation (Dithiane + SDS in H₂O) Step2 2. Catalyst Addition (5 mol% I₂) Step1->Step2 Step3 3. Oxidation (Add 30% H₂O₂, Stir) Step2->Step3 Step4 4. Quenching (Add 5% Na₂S₂O₃) Step3->Step4 Step5 5. Work-up (EtOAc Extraction) Step4->Step5

Step-by-step workflow for the micellar iodine-catalyzed oxidative deprotection of 1,3-dithianes.

Self-Validating Protocol:

  • Micelle Formation: To a round-bottom flask, add the 1,3-dithiane derivative (1.0 mmol) and an aqueous solution of SDS (5 mL, 0.2 mmol) to create a micellar suspension[5].

  • Catalyst Addition: Add finely pulverized iodine (I₂) (0.05 mmol, 5 mol%) to the solution[1]. The solution will adopt the characteristic color of aqueous iodine.

  • Oxidation: Add 30% aqueous hydrogen peroxide (4.0 mmol) dropwise. Stir the reaction mixture vigorously at room temperature[5].

  • Monitoring: Monitor the progress by TLC. The reaction is typically complete within 30 to 90 minutes depending on the steric hindrance of the substrate[5].

  • Quenching: Once complete, quench the reaction by adding 5 mL of a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃)[5]. Self-Validation: The reaction mixture will immediately decolorize as the excess iodine is reduced to colorless iodide.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum to isolate the pure carbonyl compound[5].

Method 3: Water-Free Oxidative Cleavage (Iodosobenzene)

Causality & Application: The vast majority of deprotection methods require water for the final hydrolysis of the thionium intermediate into the carbonyl. For substrates with extreme water sensitivity (e.g., those containing easily hydrolyzed esters or labile stereocenters), Iodosobenzene (PhIO) offers an elegant anhydrous alternative[3]. In this system, PhIO acts as both the sulfur oxidant and the internal oxygen donor. The hypervalent iodine species attacks the sulfur to form a thionium intermediate, and subsequently transfers its own oxygen atom directly to the C-2 carbon. This concerted-like transfer releases iodobenzene and a cyclic disulfide as byproducts, completely bypassing the need for aqueous hydrolysis[3].

Self-Validating Protocol:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (Argon or N₂), dissolve the 1,3-dithiane derivative (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL)[3].

  • Reagent Addition: Add Iodosobenzene (PhIO) (2.5 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature. Because PhIO is polymeric and only sparingly soluble in DCM, the mixture will initially be a suspension. Self-Validation: As the reaction proceeds and PhIO is consumed (converting to highly soluble iodobenzene), the suspension will gradually clear, serving as a visual indicator of reaction progress.

  • Monitoring: Confirm completion via TLC (typically 1–3 hours)[3].

  • Work-up: Evaporate the DCM under reduced pressure. The crude residue contains the desired carbonyl, iodobenzene, and the extruded cyclic disulfide.

  • Purification: Load the crude mixture directly onto a silica gel column. Elute with a suitable hexane/ethyl acetate gradient to separate the non-polar iodobenzene and disulfide byproducts from the pure carbonyl compound[3].

Conclusion & Selection Guide

The optimal deprotection strategy is dictated by the specific vulnerabilities of the target molecule:

  • Choose Method 1 (Hg(NO₃)₂) when dealing with highly sterically hindered dithianes that resist milder conditions, provided the molecule lacks sensitive alkenes or alkynes.

  • Choose Method 2 (Micellar I₂/H₂O₂) as the default, first-line approach. It aligns with green chemistry principles, avoids toxic heavy metals, and exhibits exceptional chemoselectivity for complex, multi-functionalized pharmaceutical intermediates.

  • Choose Method 3 (PhIO) strictly when the substrate contains water-sensitive functional groups that would degrade under standard aqueous hydrolysis conditions.

References

  • MDPI. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules. URL:[Link]

  • Krohn, K., & Cludius-Brandt, S. (2008). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis. URL:[Link]

  • Yu, Z., et al. (2021). PhIO-Mediated oxidative dethioacetalization/dethioketalization under water-free conditions. Arkivoc. URL:[Link]

Sources

A Guide to Ensuring Experimental Reliability in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic labeling is a powerful technique that provides unparalleled insights into the dynamics of biological systems. From metabolic flux analysis to quantitative proteomics, the ability to trace the fate of atoms through complex molecular transformations has revolutionized our understanding of biology. However, the quality of these insights is entirely dependent on the reliability of the experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate isotopic labeling experiments, ensuring the generation of robust, reproducible, and meaningful results.

Part 1: The Blueprint for Reliability - Experimental Design

The foundation of any reliable isotopic labeling experiment is a well-conceived experimental design. This initial phase is critical, as decisions made here will propagate through the entire workflow.

Choosing Your Tracer: More Than Just an Isotope

The selection of an appropriate isotopic tracer is the first and one of the most crucial steps. While stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly used to avoid radioactivity, the choice of the labeled molecule and the position of the isotopic label(s) must be carefully considered to address the specific biological question.[1] For instance, to study central carbon metabolism, [1,2-¹³C₂]glucose can provide more detailed information on glycolysis and the pentose phosphate pathway compared to uniformly labeled [U-¹³C₆]glucose.[1]

Key Considerations for Tracer Selection:

  • Isotopic and Chemical Purity: Always verify the isotopic enrichment and chemical purity of the tracer.[2] The Certificate of Analysis (CoA) from the supplier is a starting point, but for critical applications, independent verification by mass spectrometry or NMR is recommended.[2] Contamination with unlabeled analyte can lead to inaccurate quantification.[2]

  • Label Stability: The isotopic label must be stable under the experimental conditions.[2] For example, deuterium labels on certain positions can be susceptible to back-exchange with protons in aqueous solutions, which would compromise the integrity of the labeling data.[2]

Labeling Strategy: Achieving a True Steady State

The primary goal of the labeling strategy is to achieve an isotopic steady state, where the isotopic enrichment of metabolites in the pathway of interest remains constant over time.[3] This is a critical prerequisite for many metabolic flux analysis models.[4]

Strategies for Effective Labeling:

  • Time-Course Experiments: It is essential to perform a time-course experiment to determine the time required to reach isotopic steady state.[3] Under-labeling can lead to a significant underestimation of metabolic fluxes.

  • Minimizing Perturbation: The introduction of the labeled substrate should not perturb the biological system. This can be assessed by comparing key metabolite concentrations, growth rates, or other relevant physiological parameters between labeled and unlabeled conditions.

  • Labeling Approaches: Several labeling strategies can be employed, including pulse labeling, pulse-chase, or continuous labeling. The choice depends on the specific biological question and the dynamics of the system being studied.[5]

Part 2: Rigor in Execution - From Benchtop to Instrument

Meticulous experimental execution is non-negotiable for ensuring data quality. This phase requires a keen attention to detail and the implementation of robust quality control measures.

Sample Handling: Preserving the Isotopic Snapshot

The time between sample collection and analysis is a critical window where the isotopic landscape can change. It is imperative to rapidly quench metabolic activity to preserve the in vivo labeling patterns.

Essential Steps for Sample Preservation:

  • Validated Quenching Protocols: The use of a validated quenching method, such as rapid cooling or the use of cold solvents like methanol, is essential to halt enzymatic activity.[1]

  • Efficient Extraction: The subsequent extraction of metabolites or proteins must be efficient and reproducible. Inconsistent sample handling can be a significant source of variability.[2]

Analytical Platforms: The Lens of Discovery

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the two primary analytical techniques used in isotopic labeling experiments.[6] Each has its own set of advantages and disadvantages.

Analytical PlatformStrengthsWeaknesses
Mass Spectrometry (MS) High sensitivity, high throughput, can resolve isotopologues.[7]Susceptible to matrix effects, requires careful validation for quantitative accuracy.[8][9][10][11]
NMR Spectroscopy Highly quantitative, provides positional information of the label.[6]Lower sensitivity than MS, requires larger sample amounts.[6]

A workflow for the validation of isotopic analyses by mass spectrometry is crucial and should include assessments of accuracy, precision, and the isotopic working range.[8][9][10][11]

Caption: A high-level workflow for a reliable isotopic labeling experiment.

Part 3: The Moment of Truth - Data Analysis and Interpretation

The final step in any isotopic labeling experiment is the conversion of raw data into meaningful biological insights. This requires a combination of sophisticated data analysis techniques and a deep understanding of the underlying biology.

Essential Data Corrections and Controls
  • Natural Isotope Abundance Correction: It is critical to correct for the natural abundance of heavy isotopes (e.g., ¹³C is approximately 1.1% of total carbon).[12] Failure to do so can lead to an overestimation of isotopic enrichment.[12]

  • Quality Control Samples: The inclusion of quality control (QC) samples, such as a pooled sample or a standard mixture, is essential for monitoring instrument performance and ensuring data quality across a run.[13]

Troubleshooting: A Systematic Approach

When unexpected results arise, a systematic approach to troubleshooting is essential.

G cluster_0 Troubleshooting Isotopic Labeling Experiments cluster_1 Potential Causes & Solutions start Unexpected Result issue1 Low Label Incorporation start->issue1 issue2 High Variability start->issue2 issue3 Unexpected Labeled Species start->issue3 cause1a Insufficient labeling time issue1->cause1a cause1b Poor tracer uptake issue1->cause1b cause1c Tracer degradation issue1->cause1c cause2a Inconsistent sample handling issue2->cause2a cause2b Instrument instability issue2->cause2b cause2c Biological variation issue2->cause2c cause3a Metabolic scrambling issue3->cause3a cause3b Tracer impurity issue3->cause3b cause3c Alternative metabolic pathways issue3->cause3c

Sources

The Gold Standard in Quantitative Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data integrity and reliability.[1][2] Among the available options, deuterated internal standards have emerged as the undisputed "gold standard," providing a level of analytical certainty that is indispensable for robust and reliable quantification.[1][3][4]

This in-depth technical guide provides a comprehensive comparison of deuterated internal standards with their primary alternative, structural analogs. We will delve into the core principles that underpin the superiority of deuterated standards, present supporting experimental data from real-world applications, and provide detailed protocols to empower you to validate and implement these critical reagents in your own laboratory.

The Core Directive: Mitigating the Unseen Enemy of Accurate Quantification

One of the most significant challenges in quantitative bioanalysis is the "matrix effect."[5][6] This phenomenon, caused by co-eluting endogenous components from complex biological matrices like plasma or urine, can unpredictably suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[7] This leads to inaccurate and unreliable results.

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[4][8] This subtle modification allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation.[8] It is this co-elution that is the key to effectively compensating for matrix effects.[1] As the analyte and the deuterated internal standard experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant, leading to a highly accurate and precise measurement.[4]

Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte.[4] While they can account for some variability, their different physicochemical properties often lead to different retention times and, consequently, a differential experience of matrix effects, compromising data quality.

A Data-Driven Comparison: The Performance of Deuterated vs. Structural Analog Internal Standards

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. Let's examine a case study involving the immunosuppressant drug sirolimus.

In a study comparing a deuterated internal standard (SIR-d(3)) with a structural analog (desmethoxyrapamycin, DMR), the use of the deuterated standard resulted in a consistently lower range of interpatient assay imprecision.[6]

AnalyteInternal Standard TypeInternal StandardInterpatient Assay Imprecision (%CV)
SirolimusDeuteratedSirolimus-d32.7% - 5.7%
SirolimusStructural AnalogDesmethoxyrapamycin (DMR)7.6% - 9.7%

This data clearly illustrates the superior performance of the deuterated internal standard in minimizing variability and enhancing the precision of the assay.[6]

The "Isotope Effect": A Potential Pitfall and How to Navigate It

While deuterated standards are the preferred choice, it is crucial to be aware of the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium atom can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[4] In reversed-phase chromatography, the deuterated compound often elutes slightly earlier. If this separation is significant, it can lead to differential matrix effects, undermining the very advantage of using a stable isotope-labeled internal standard. Therefore, careful chromatographic optimization and validation are essential.

Experimental Protocols: A Guide to Best Practices

To ensure the robust and reliable performance of a quantitative assay using a deuterated internal standard, a thorough validation protocol is essential. The following outlines a detailed methodology for the evaluation of matrix effects, a critical component of this validation.

Protocol: Evaluation of Matrix Effects Using the Post-Extraction Addition Method

Objective: To quantitatively assess the extent of ion suppression or enhancement on the analyte and the internal standard caused by the biological matrix.

Materials:

  • Blank biological matrix (at least 6 different sources)

  • Analyte and deuterated internal standard stock solutions

  • Reconstitution solvent (typically the mobile phase)

  • All necessary lab equipment for sample processing (e.g., pipettes, centrifuges, vials)

  • Validated LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): In a clean vial, prepare a solution of the analyte and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., the mid-point of the calibration curve).

    • Set 2 (Post-Extraction Spike): Process blank matrix samples from each of the 6 sources through the entire extraction procedure. In the final, clean extract, spike the analyte and the deuterated internal standard to the same final concentration as in Set 1.

    • Set 3 (Pre-Extraction Spike - for Recovery Calculation): Spike the analyte and the deuterated internal standard into the blank matrix from each of the 6 sources before the extraction process, again at the same final concentration as in Set 1.

  • LC-MS/MS Analysis:

    • Inject all prepared samples into the LC-MS/MS system and acquire the data.

  • Data Analysis:

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[4]

      • Calculate the MF for both the analyte and the internal standard for each of the 6 matrix sources. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

      • The IS-normalized MF demonstrates how well the internal standard corrects for the matrix effect. A value close to 1 indicates effective compensation.

    • Calculate Recovery (Optional but Recommended):

      • Recovery (%) = (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) x 100

      • Consistent recovery for both the analyte and the internal standard is desirable.

Acceptance Criteria (based on FDA and ICH guidelines):

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[1]

Visualizing the Workflow

To better understand the application and benefits of deuterated standards, the following diagrams illustrate key processes.

LC-MS/MS Workflow with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add IS Add Deuterated IS Sample->Add IS Extraction Extraction Add IS->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing

Caption: A typical bioanalytical workflow incorporating a deuterated internal standard.

Matrix Effect Compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte Signal Analyte Signal Matrix Effect (Suppression) Matrix Effect (Suppression) Analyte Signal->Matrix Effect (Suppression) Inaccurate Result Inaccurate Result Matrix Effect (Suppression)->Inaccurate Result Analyte Signal_IS Analyte & IS Signal Matrix Effect (Suppression)_IS Matrix Effect (Suppression) Analyte Signal_IS->Matrix Effect (Suppression)_IS Ratio Calculation Ratio Calculation Matrix Effect (Suppression)_IS->Ratio Calculation Accurate Result Accurate Result Ratio Calculation->Accurate Result

Caption: Logical diagram illustrating how a deuterated internal standard compensates for matrix effects.

Conclusion: An Indispensable Tool for Data Integrity

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides unparalleled correction for variability, particularly from matrix effects. While their implementation requires careful validation, the significant improvement in data quality and the increased confidence in analytical results are critical for decision-making in research and regulated drug development. By understanding the core principles and adhering to best practices in their application, researchers can ensure the integrity and reliability of their quantitative data.

References

  • SCIEX. (2026, March 2). What is matrix effect and how is it quantified? Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pathology, 12(2). Retrieved from [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (n.d.). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Retrieved from [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • Gite, S. (2016, January 10). DOT: A Language that Helps You to Draw Graphs. OSFY. Retrieved from [Link]

  • Gosetti, F., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online, 44(21), 3166-3183. Retrieved from [Link]

  • O'Halloran, S. J., et al. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. Clinical Chemistry, 54(8), 1414-1417. Retrieved from [Link]

  • Gans, J., & North, S. (2006, January 26). Drawing graphs with dot. MIT. Retrieved from [Link]

  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. PubMed, 22236286. Retrieved from [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • South American Journal of Clinical Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2021, January 12). Analytical method development and validation studies for estimation of anti-psychotic drug (Olanzapine). Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of Stable Isotope Internal Standards for the LC-MS/MS Analysis of Immunosuppressant Drugs in Whole Blood. Retrieved from [Link]

  • PubMed. (2017, February 15). DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA. Retrieved from [Link]

  • PubMed. (2015, March 15). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Retrieved from [Link]

  • MSACL. (n.d.). Evaluating Analytical Performance of Tacrolimus LC-MS/MS Assay Using Ascomycin Versus Tacrolimus-C13D2 Internal Standards. Retrieved from [Link]

  • PubMed Central. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2010, November 2). Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • GitHub. (n.d.). abruzzi/graphviz-scripts: Some dot files for graphviz. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • MCP Market. (n.d.). Graphviz DOT Generator - Claude Code Skill for Diagrams. Retrieved from [Link]

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comparative stability of 1,3-dithianes versus 1,3-dithiolanes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals comparing the thermodynamic stability, kinetic reactivity, and synthetic utility of 1,3-dithianes and 1,3-dithiolanes.

Introduction: The Thioacetal Dilemma in Organic Synthesis

The protection of carbonyl groups is a cornerstone of complex molecule synthesis. Among the myriad of protecting groups available, cyclic dithioacetals—specifically 1,3-dithianes (six-membered rings) and 1,3-dithiolanes (five-membered rings)—stand out for their exceptional stability across a broad pH range[1]. However, treating these two classes as interchangeable is a critical error in synthetic design. The subtle difference of a single methylene group in the ring backbone fundamentally alters their thermodynamic stability, carbanion reactivity, and deprotection kinetics.

This guide objectively compares the performance of 1,3-dithianes and 1,3-dithiolanes, providing the mechanistic causality behind their behavior and field-proven experimental protocols to guide your synthetic strategy.

Thermodynamic and Kinetic Stability Profiles

Hydrolytic Stability and Ring Strain

Both 1,3-dithianes and 1,3-dithiolanes are highly resistant to aqueous acids and bases at room temperature. However, 1,3-dithianes are thermodynamically more robust, particularly toward acidic hydrolysis[1]. This enhanced stability is attributed to the conformational preferences of the six-membered ring, which naturally adopts a low-energy chair conformation, minimizing eclipsing interactions. In contrast, the five-membered 1,3-dithiolane ring possesses inherent torsional strain. While this makes 1,3-dithiolanes kinetically easier to form from sterically hindered ketones, it also renders them slightly more labile, which is highly advantageous when a milder downstream deprotection is required[1].

Carbanion Stability (The Umpolung Factor)

The most profound difference between the two rings emerges during deprotonation at the C2 position.

  • 1,3-Dithianes: Deprotonation yields a stable 2-lithio-1,3-dithiane carbanion. The six-membered ring accommodates the charge without undergoing structural degradation, making it the premier choice for Corey-Seebach umpolung (polarity reversal) reactions[2].

  • 1,3-Dithiolanes: When deprotonated at C2, the resulting carbanion is highly susceptible to fragmentation. Driven by the relief of ring strain and favorable entropy, the 1,3-dithiolane carbanion rapidly decomposes into ethylene gas and a thioacetaldehyde enolate equivalent[2]. Therefore, 1,3-dithiolanes cannot be used for umpolung chemistry.

Oxidative Stability

Under single-electron oxidation or photoredox conditions, 1,3-dithianes exhibit unique stability. The formation of a radical cation in the six-membered ring is stabilized by a transannular


 3-electron-2-center interaction between the two sulfur atoms[3]. This geometric stabilization is absent in the more rigid five-membered 1,3-dithiolane ring, leading to divergent reaction pathways (e.g., rearrangement to disulfides) under oxidative stress[3].

Quantitative Comparison Matrix

To streamline decision-making, the following table summarizes the comparative performance metrics of both protecting groups:

Property1,3-Dithiane (6-Membered)1,3-Dithiolane (5-Membered)
Precursor Reagent 1,3-Propanedithiol1,2-Ethanedithiol
Hydrolytic Stability Very High (Robust in harsh acid/base)High (Slightly more labile to acid)
C2-Carbanion Stability Excellent (Standard for Umpolung)Poor (Fragments into ethylene)
Oxidative Stability High (Transannular

stabilization)
Moderate (Lacks transannular interaction)
Deprotection Kinetics Slow (Requires harsh heavy metals/oxidants)Fast (Cleaved by mild oxidants/catalysts)

Strategic Decision Workflow

The choice between a dithiane and a dithiolane should be dictated by the specific demands of your synthetic route. The following logic diagram outlines the optimal selection process.

ProtectionStrategy Start Identify Synthetic Goal: Carbonyl Protection Umpolung Is C-C bond formation via Umpolung required? Start->Umpolung Dithiane_Ump Select 1,3-Dithiane (Stable 2-Lithio Species) Umpolung->Dithiane_Ump Yes (Avoids Fragmentation) HarshCond Are downstream conditions harshly acidic/basic? Umpolung->HarshCond No (Protection Only) Dithiane_Harsh Select 1,3-Dithiane (High Thermodynamic Stability) HarshCond->Dithiane_Harsh Yes Dithiolane_Mild Select 1,3-Dithiolane (Allows Mild Deprotection) HarshCond->Dithiolane_Mild No

Decision matrix for selecting 1,3-dithiane vs. 1,3-dithiolane based on synthetic requirements.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps, explaining the causality behind each critical action.

Protocol 1: Corey-Seebach Umpolung Alkylation (Exclusive to 1,3-Dithianes)

Objective: Generate an acyl anion equivalent without substrate fragmentation.

  • Preparation: Dissolve the 1,3-dithiane derivative (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Lithiation: Cool the reaction mixture to -30 °C. Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.

    • Causality: -30 °C provides sufficient kinetic energy for rapid deprotonation of the C2 proton while suppressing any undesired ring-opening side reactions[2].

  • Self-Validation Step: Before adding expensive electrophiles, withdraw a 0.1 mL aliquot, quench immediately with D₂O, and concentrate. Analyze via crude ¹H NMR. The complete disappearance of the characteristic C2 proton singlet (typically ~3.8–4.2 ppm) confirms quantitative formation of the 2-lithio species.

  • Alkylation: Add the electrophile (e.g., primary alkyl halide, 1.2 equiv) and allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Mild Water-Free Deprotection (Optimized for 1,3-Dithiolanes)

Objective: Regenerate the carbonyl group under mild conditions, preserving water-sensitive functional groups.

  • Preparation: Dissolve the 1,3-dithiolane derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Oxidative Cleavage: Add Iodosobenzene (PhIO, 1.0 equiv) in a single portion at room temperature.

    • Causality: 1,3-dithiolanes are kinetically more labile to oxidation than dithianes. PhIO selectively attacks the sulfur atom. Because the reaction is conducted in anhydrous DCM, the oxygen atom transferred to the regenerated carbonyl comes directly from the hypervalent iodine reagent, preventing the hydrolysis of sensitive collateral groups (e.g., silyl ethers)[4].

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). Thioacetals are highly non-polar; the successful regeneration of the carbonyl will manifest as the disappearance of the high-R_f starting material spot and the appearance of a distinct, more polar product spot.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the iodobenzene byproduct, eluting with DCM. Concentrate the filtrate to yield the pure carbonyl compound.

References

  • Benchchem. Protecting the Carbonyl: A Comparative Guide to Dithiol-Based Protecting Groups - Stability of Dithioacetals. Retrieved from 1

  • StackExchange. Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. Retrieved from 2

  • Asian Journal of Organic Chemistry. Base Dependent Rearrangement of Dithiane and Dithiolane under Visible‐light Photoredox catalysis. Retrieved from 3

  • Arkivoc. PhIO-Mediated oxidative dethioacetalization/dethioketalization under water-free conditions. Retrieved from4

Sources

Safety Operating Guide

Bis(1,3-dithian-2-yl)methane-d2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in laboratory safety and chemical logistics, we provide this comprehensive operational guide to ensure the safe handling and compliant destruction of Bis(1,3-dithian-2-yl)methane-d2 . This document is designed for researchers and safety officers who require immediate, actionable, and mechanistically grounded procedures for managing highly concentrated organosulfur isotopic waste.

Executive Summary & Chemical Identity

Bis(1,3-dithian-2-yl)methane-d2 is a deuterated organosulfur compound frequently utilized in proteomics research and as a stable isotope-labeled synthon in complex umpolung chemistry[1][2]. Due to its exceptionally high sulfur content, it requires specialized thermal destruction protocols to prevent severe environmental contamination.

Quantitative Chemical Profile

Property Value
Chemical Name Bis(1,3-dithian-2-yl)methane-d2
CAS Number 105479-87-6[1]
Molecular Formula C9H14D2S4[1]
Molecular Weight 254.50 g/mol [1]
Sulfur Mass Fraction ~50.4% (Requires aggressive SOx scrubbing)
Physical State Solid (Neat)[3]
Primary Hazard Combustible; releases SO2/SO3 upon thermal decomposition[4]

| Disposal Method | Controlled incineration with alkaline flue gas scrubbing[5] |

Mechanistic Toxicology & The Causality of Hazard

Understanding the chemical behavior of Bis(1,3-dithian-2-yl)methane-d2 is critical for justifying its stringent disposal requirements.

With sulfur constituting over 50% of its molecular mass, standard thermal oxidation (such as in municipal or basic biomedical incinerators) will rapidly oxidize the four sulfur atoms into sulfur dioxide (SO2) and sulfur trioxide (SO3)[4]. If these gases are not actively scrubbed, they react with atmospheric moisture to form sulfuric acid, posing severe respiratory hazards and degrading incinerator linings[4].

Furthermore, as a stable isotope-labeled compound (d2), improper disposal via aqueous waste streams can introduce deuterium into local water systems, interfering with environmental isotopic baselines. Therefore, specialized, closed-loop thermal destruction is non-negotiable[5].

Standard Operating Procedure: Spill Containment & Recovery

Objective: Safely recover solid material while preventing aerosolization and static ignition.

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant gloves (nitrile/neoprene), safety goggles (EN166/NIOSH approved), and a particulate respirator.

  • Ignition Control: Extinguish all sources of ignition. Ground and bond all receiving equipment to prevent static discharge[5].

  • Wet-Brushing Collection: Do not sweep dry powders. Use an electrically protected vacuum cleaner or a wet-brushing technique to collect the solid.

    • Causality: Sweeping generates airborne dust, increasing inhalation risks and the potential for explosive dust-air mixtures.

  • Chemical Neutralization: Wash the contaminated surface with a 2.5 M aqueous NaOH solution, followed by water, to neutralize residual thiols/dithianes[6]. Collect the wash in the aqueous waste stream.

  • Validation: Confirm the absence of residual malodor (characteristic of dithianes) to verify complete decontamination of the spill site.

Standard Operating Procedure: Segregation & Thermal Destruction

Objective: Ensure complete molecular destruction and neutralization of acidic byproducts.

  • Waste Segregation: Isolate Bis(1,3-dithian-2-yl)methane-d2 from general organic waste. If in solution, segregate into "Halogenated" or "Non-Halogenated" organosulfur waste streams based on the solvent used[2].

  • Primary Containment: Store in tightly sealed, chemically compatible containers (e.g., HDPE) in a cool, well-ventilated area. Label explicitly as "Hazardous Organosulfur Isotope Waste - Requires Alkaline Scrubbing."

  • Facility Transfer: Transfer to a licensed chemical destruction plant. Under no circumstances should this material be discharged into sewer systems[5].

  • Controlled Incineration: The material must undergo controlled incineration equipped with an afterburner[5].

    • Causality: High-temperature oxidation (>1000°C) is required to break the robust C-S and C-D bonds, preventing the release of unburned malodorous thiols and ensuring complete destruction of the isotopic label.

  • Alkaline Flue Gas Scrubbing: The incinerator must utilize a wet alkaline scrubber (limestone or lime slurry) to neutralize the acidic flue gas into calcium sulfite/sulfate before atmospheric release[4][7].

    • Causality: The limestone slurry (pH > 7) reacts with SO2 to form CaSO3, which is then oxidized to stable CaSO4 (gypsum), preventing toxic SOx emissions[4][7].

  • Validation: The receiving facility must provide a Certificate of Destruction (CoD) confirming that flue gas pH was maintained above 7.0 during the incineration batch, ensuring complete SOx neutralization.

Workflow Visualization

G cluster_0 Primary Containment WasteGen Bis(1,3-dithian-2-yl)methane-d2 Waste Generation Segregation Waste Segregation Protocol WasteGen->Segregation SolidWaste Solid Residues (HDPE Sealed Containers) Segregation->SolidWaste LiquidWaste Solvent Solutions (Halogenated / Non-Halogenated) Segregation->LiquidWaste Incinerator Controlled Incineration (>1000°C) + Afterburner SolidWaste->Incinerator Transport to Licensed Facility LiquidWaste->Incinerator Transport to Licensed Facility SOxGen Thermal Decomposition Releases SOx (SO2, SO3) Incinerator->SOxGen High-Temp Oxidation Scrubber Alkaline Flue Gas Scrubbing (Limestone/Lime Slurry) SOxGen->Scrubber Exhaust Gas Flow Neutralization Neutralization to Calcium Sulfite/Sulfate Scrubber->Neutralization pH > 7 Reaction SafeRelease Safe Atmospheric Release Neutralization->SafeRelease Scrubbed Emission

Workflow for the segregation, incineration, and alkaline flue gas scrubbing of organosulfur waste.

References

  • Santa Cruz Biotechnology. "Bis(1,3-dithian-2-yl)methane-d2 | CAS 105479-87-6". Available at: 1

  • Molbase. "Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4". Available at:5

  • Benchchem. "1,3-Dithiane-2-carboxaldehyde | Umpolung Reagent". Available at: 2

  • ChemicalBook. "2-METHYL-1,3-DITHIANE | 6007-26-7". Available at: 6

  • Sigma-Aldrich. "SAFETY DATA SHEET: Aldrich 359130". Available at:

  • CymitQuimica. "CAS 105479-87-6: 1,3-Ditiano-2-d, 2,2′-metilenobis-". Available at: 3

  • Lund University Publications. "Modelling and Evaluation of a Waste Incineration Flue Gas Treatment Process". Available at: 4

  • U.S. Environmental Protection Agency (EPA). "Sulfur Oxide Removal from Power Plant Stack Gas: Use of Limestone in Wet-Scrubbing Process". Available at: 7

Sources

Personal Protective Equipment (PPE) & Handling Guide: Bis(1,3-dithian-2-yl)methane-d2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Compound: Bis(1,3-dithian-2-yl)methane-d2 Primary Application: Stable isotope-labeled Umpolung reagent for synthesis of deuterated aldehydes/ketones; mechanistic studies (NMR). Operational Status: High Value / Stench Hazard .

This guide prioritizes containment . While the acute toxicity of dithiane derivatives is often moderate, the primary operational risks are olfactory contamination (stench) and economic loss of the deuterated material. The presence of the deuterium label (


) does not alter the toxicological profile compared to the non-deuterated analog but mandates stricter handling protocols to prevent moisture exchange and mass loss.

Risk Assessment & Hazard Identification

Based on structural analogs (1,3-dithiane) and general organosulfur protocols.

Hazard CategoryClassification (GHS)Operational Implication
Olfactory Stench (Not GHS classified but critical)Low odor threshold. Trace release can trigger facility alarms or evacuations due to "gas leak" mimicry.
Health Skin/Eye Irritant (Category 2) Causes contact dermatitis and eye irritation upon direct exposure.
Physical Combustible Dust Finely divided powder may form explosive mixtures in air.
Reactivity Hygroscopic (Potential)

exchange risk if exposed to ambient moisture for prolonged periods.

Personal Protective Equipment (PPE) Matrix

Respiratory Protection (Critical)

Primary Barrier: Chemical Fume Hood .[1][2]

  • Requirement: All operations (weighing, transfer, reaction) must occur within a certified fume hood operating at face velocity >100 fpm.

  • Secondary Barrier: If hood work is impossible (e.g., instrument maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).

    • Why: Dithianes can release volatile degradation products (mercaptans) that penetrate standard N95 masks.

Dermal Protection

Glove Material Selection: Dithianes are lipophilic and often handled in organic solvents (DCM, THF). Glove selection is dictated by the solvent, but the dithiane itself penetrates latex rapidly.

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 4-6 mil> 15 min (Solid) / < 5 min (in DCM)Standard Use. Double-glove protocol required.
Laminate (Silver Shield) 2.7 mil> 480 minSpill Response. Mandatory for cleaning concentrated spills.
Latex --Immediate FailDO NOT USE. Permeable to organosulfur compounds.

Protocol: Double Gloving .

  • Inner Glove: Nitrile (Bright color, e.g., orange).

  • Outer Glove: Nitrile (Standard blue/purple).

  • Logic: Visual indication of tears; outer glove is sacrificial and removed immediately upon contamination to prevent odor transfer to lab surfaces.

Eye & Body Protection[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the potential for fine dust generation.

  • Body: Lab coat (cotton/poly blend) buttoned to the neck.

    • Note: Synthetic fibers can retain sulfur odors permanently. Dedicate a specific lab coat for organosulfur work if possible.

Operational Protocol: Safe Handling & Transfer

Weighing Strategy (The "Closed Loop" Method)

To prevent balance contamination and odor release:

  • Tare a screw-top vial containing the solvent inside the fume hood.

  • Add the solid Bis(1,3-dithian-2-yl)methane-d2 directly to the vial.

  • Cap the vial immediately.

  • Weigh the sealed vial on the balance.

  • Calculate mass by difference.

    • Benefit: The solid never leaves the hood; the balance is never exposed to the open compound.

Deodorization & Cleaning Workflow

Glassware used with dithianes will retain a stench. Do not place directly into communal wash stations.

Oxidative Decontamination Solution (Bleach Bath):

  • Composition: 10% Sodium Hypochlorite (household bleach) + Trace detergent.

  • Mechanism: Oxidizes malodorous sulfides/dithianes to odorless sulfoxides/sulfones.

  • Soak Time: Minimum 2 hours (Overnight preferred).

Visualized Workflows

PPE Decision Logic

PPE_Logic Start Start: Handling Bis(1,3-dithian-2-yl)methane-d2 State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution (DCM/THF) State->Solution Reaction/Transfer BasicPPE Standard PPE: Lab Coat + Goggles + Nitrile Gloves Solid->BasicPPE Resp Respiratory Protection: Fume Hood REQUIRED Solid->Resp Dust Risk Solution->BasicPPE Solution->Resp Vapor/Stench Risk GloveUpgrade Glove Upgrade: Double Nitrile or Silver Shield Solution->GloveUpgrade Solvent Permeation Risk End Proceed with Experiment BasicPPE->End Resp->End Safe Operation GloveUpgrade->End

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.

Decontamination & Disposal Pathway

Decon_Workflow Dirty Contaminated Glassware Rinse Solvent Rinse (Acetone) Dirty->Rinse Remove Bulk Waste Organic Waste (Halogenated) Rinse->Waste Dispose Solvent Bleach Bleach Bath Soak (10% NaOCl, >2 hrs) Rinse->Bleach Glassware Wash Standard Dishwasher Bleach->Wash Odorless

Figure 2: Mandatory decontamination workflow to prevent cross-contamination of laboratory equipment.

Emergency Response

ScenarioImmediate Action
Spill (Solid) Cover with wet paper towels (to prevent dust), wipe up, place in sealed bag. Treat surface with bleach solution.
Spill (Solution) Evacuate area if odor is strong. Absorb with vermiculite. Do not use paper towels (increases surface area for evaporation).
Skin Contact Wash with soap and water for 15 minutes.[2] Tip: If smell persists on skin, wash with a slurry of baking soda or diluted vinegar (do not use bleach on skin).
Eye Contact Flush with water for 15 minutes.[2][3][4] Seek medical attention immediately (irritant).

References

  • BenchChem . Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide. Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 1,3-Dithiane. Retrieved from

  • Organic Syntheses . 1,3-Dithiane. Org. Synth. 1970, 50,[5] 72. DOI: 10.15227/orgsyn.050.0072. Retrieved from

  • Ansell . Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Sigma-Aldrich . Bis(1,3-dithian-2-yl)methane Product Specification. Retrieved from

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1,3-dithian-2-yl)methane-d2
Reactant of Route 2
Reactant of Route 2
Bis(1,3-dithian-2-yl)methane-d2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.